molecular formula C9H18O B6264506 3-propylhexan-2-one CAS No. 40239-27-8

3-propylhexan-2-one

Cat. No.: B6264506
CAS No.: 40239-27-8
M. Wt: 142.24 g/mol
InChI Key: RXFAGYKLLRXFDX-UHFFFAOYSA-N
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Description

3-Propylhexan-2-one, with the CAS Registry Number 40239-27-8, is an organic compound with the molecular formula C9H18O and a molecular weight of 142.24 g/mol . This ketone has a boiling point of approximately 447 K (174 °C) . As a ketone, this compound serves as a versatile building block and intermediate in organic synthesis and various research applications. The compound is recognized for its use in multi-step synthetic routes, including processes involving hydrogenation . It is supplied for research and development purposes. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

40239-27-8

Molecular Formula

C9H18O

Molecular Weight

142.24 g/mol

IUPAC Name

3-propylhexan-2-one

InChI

InChI=1S/C9H18O/c1-4-6-9(7-5-2)8(3)10/h9H,4-7H2,1-3H3

InChI Key

RXFAGYKLLRXFDX-UHFFFAOYSA-N

Canonical SMILES

CCCC(CCC)C(=O)C

Purity

95

Origin of Product

United States

Foundational & Exploratory

3-propylhexan-2-one CAS number and physical constants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 3-propylhexan-2-one, including its CAS number and key physical constants. It also outlines a known synthetic route and provides relevant spectroscopic data for characterization.

Core Chemical Information

Chemical Name: this compound CAS Number: 40239-27-8 Molecular Formula: C₉H₁₈O[1] Molecular Weight: 142.24 g/mol [2]

Physical and Chemical Properties

The following table summarizes the key physical and chemical constants for this compound. Please note that some values are experimentally determined while others are computed estimates.

PropertyValueSource
CAS Number 40239-27-8PubChem[2]
Molecular Formula C₉H₁₈OLookChem[1]
Molecular Weight 142.24 g/mol PubChem[2]
Boiling Point 174-176 °CGuidechem
Density 0.817 g/cm³ at 25 °CGuidechem
Melting Point Not available (experimental)-
Water Solubility Not available (experimental)-
XLogP3-AA 2.8PubChem (Computed)[2]

Synthesis Protocol

Starting Material: 4-ethynyl-4-heptanol

Reaction Steps:

  • Hydration of the Alkyne: The ethynyl (B1212043) group of the starting material is hydrated using mercuric oxide (HgO) in the presence of sulfuric acid (H₂SO₄). This step likely forms an intermediate enol which tautomerizes to the corresponding methyl ketone.

  • Sulfonation: The resulting intermediate is treated with sulfur trioxide (SO₃) in sulfuric acid (H₂SO₄). The exact purpose of this step in the overall synthesis to the target molecule is not immediately clear from the available information and may involve the formation of a sulfonate intermediate or a rearrangement.

  • Reduction: The product from the sulfonation step is then subjected to catalytic hydrogenation using platinum dioxide (PtO₂) as a catalyst in an ethanol (B145695) solvent. This reduction step yields the final product, this compound.

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

  • ¹³C NMR Spectroscopy: A ¹³C NMR spectrum for this compound is available in the Wiley-VCH database.[2] While the full spectrum requires access to the database, this confirms that the compound has been characterized by this method.

Visualized Synthesis Workflow

The following diagram illustrates the synthetic pathway for this compound as described by Heilmann et al.

G A 4-ethynyl-4-heptanol B Intermediate Ketone A->B Hydration C Sulfonated Intermediate B->C Sulfonation D This compound C->D Reduction reagent1 HgO, H₂SO₄ reagent1->B reagent2 SO₃, H₂SO₄ reagent2->C reagent3 H₂ / PtO₂, Ethanol reagent3->D

Caption: Synthesis workflow for this compound.

References

A Technical Guide to the Synthesis of 3-Propylhexan-2-one from 4-Heptanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic pathway for the conversion of 4-heptanone (B92745) to 3-propylhexan-2-one. This transformation necessitates a skeletal rearrangement and the addition of two carbon atoms, presenting a unique synthetic challenge. The proposed route involves the formation of a β-diketone intermediate, followed by a regioselective cleavage. An alternative, well-established synthesis of the target molecule commencing from ethyl acetoacetate (B1235776) is also presented for comparative purposes.

Proposed Synthetic Pathway: 4-Heptanone to this compound

The conversion of a symmetrical ketone, 4-heptanone, into the α-branched this compound is a multi-step process. A feasible synthetic strategy involves an initial α-acylation to introduce the required carbon atoms, followed by a selective cleavage of the resulting β-dicarbonyl intermediate.

Step 1: Synthesis of the β-Diketone Intermediate (5-Propylheptane-2,4-dione)

The initial step involves the acylation of 4-heptanone at the α-position. This is a Claisen-type condensation where the enolate of 4-heptanone reacts with an acetylating agent.[1][2]

Reaction:

4-Heptanone + Acetylating Agent (e.g., Ethyl Acetate) --(Base)--> 5-Propylheptane-2,4-dione

Experimental Protocol: α-Acylation of 4-Heptanone

  • Enolate Formation: A strong, non-nucleophilic base such as sodium hydride (NaH) or sodium ethoxide is required to generate the enolate of 4-heptanone.[3] The reaction is typically carried out in an aprotic solvent like diethyl ether or tetrahydrofuran (B95107) (THF) under anhydrous conditions to prevent side reactions.

  • Acylation: Ethyl acetate (B1210297) is a suitable and readily available acetylating agent. It is added to the solution of the enolate. The reaction mixture is typically stirred at room temperature or gently heated to drive the condensation.

  • Work-up: After the reaction is complete, it is quenched with a weak acid (e.g., dilute HCl) to neutralize the base. The organic product is then extracted with an appropriate solvent, washed, dried, and purified, typically by distillation or column chromatography.

ParameterValue/Condition
Starting Material4-Heptanone
ReagentsSodium ethoxide, Ethyl acetate
SolventAnhydrous diethyl ether
TemperatureReflux
Reaction Time2-4 hours
Purification MethodFractional distillation under reduced pressure
Expected Yield Moderate to good
Intermediate 5-Propylheptane-2,4-dione

Table 1: Summary of Reaction Conditions for the Synthesis of 5-Propylheptane-2,4-dione.

Step 2: Regioselective Cleavage of 5-Propylheptane-2,4-dione

The crucial step in this synthetic route is the regioselective cleavage of the unsymmetrical β-diketone, 5-propylheptane-2,4-dione. The desired outcome is the cleavage of the bond between the C2 and C3 carbonyl carbons to yield this compound. This can be challenging as cleavage can also occur on the other side of the dicarbonyl system, which would regenerate the starting material, 4-heptanone.

One potential method for this selective cleavage is the haloform reaction, which proceeds via the formation of an enolate. In an unsymmetrical β-diketone, the more acidic α-proton will be preferentially removed, leading to the formation of the more stable enolate. In 5-propylheptane-2,4-dione, the methylene (B1212753) protons between the two carbonyl groups are the most acidic. However, for the haloform reaction to proceed to cleavage, a methyl ketone is typically required. The presence of the acetyl group in the intermediate makes this a plausible approach.

Reaction:

5-Propylheptane-2,4-dione + I2 / NaOH (aq) → this compound + Iodoform (B1672029) + Sodium Propionate

Experimental Protocol: Regioselective Cleavage

  • Reaction Setup: The β-diketone is dissolved in a suitable solvent, such as dioxane or ethanol (B145695).

  • Reagent Addition: A solution of iodine in aqueous sodium hydroxide (B78521) is added dropwise to the stirred solution of the β-diketone. The reaction is typically exothermic and may require cooling to maintain a controlled temperature.

  • Reaction Monitoring: The disappearance of the starting material can be monitored by thin-layer chromatography (TLC). The formation of the characteristic yellow precipitate of iodoform indicates that the reaction is proceeding.

  • Work-up and Purification: Upon completion, the excess iodine is quenched with a solution of sodium thiosulfate. The iodoform can be removed by filtration. The desired ketone is then extracted from the aqueous layer, washed, dried, and purified by distillation.

ParameterValue/Condition
Starting Material5-Propylheptane-2,4-dione
ReagentsIodine, Sodium hydroxide
SolventDioxane/Water
Temperature0-10 °C
Reaction Time1-2 hours
Purification MethodDistillation
Expected Yield Variable, dependent on regioselectivity
Final Product This compound

Table 2: Summary of Reaction Conditions for the Regioselective Cleavage.

Synthesis_from_4_Heptanone start 4-Heptanone intermediate 5-Propylheptane-2,4-dione start->intermediate 1. NaOEt, Ethyl Acetate 2. H3O+ product This compound intermediate->product I2, NaOH (aq) side_product Iodoform + Sodium Propionate intermediate->side_product

Caption: Proposed synthetic pathway from 4-heptanone.

Alternative Synthesis: Acetoacetic Ester Synthesis

A more traditional and potentially higher-yielding synthesis of this compound utilizes the acetoacetic ester synthesis.[4] This method builds the carbon skeleton from ethyl acetoacetate through successive alkylations.

Step 1: Dialkylation of Ethyl Acetoacetate

The methylene protons of ethyl acetoacetate are acidic and can be sequentially removed by a base to form a nucleophilic enolate. This enolate can then be alkylated with an alkyl halide. To synthesize this compound, two successive alkylations with a propyl halide are required.[4]

Reaction:

Ethyl Acetoacetate + 2 Propyl Bromide --(2 NaOEt)--> Ethyl 2,2-dipropylacetoacetate

Experimental Protocol: Dialkylation

  • First Alkylation: Ethyl acetoacetate is treated with one equivalent of sodium ethoxide in ethanol to form the enolate. One equivalent of propyl bromide is then added, and the mixture is refluxed.

  • Second Alkylation: After the first alkylation is complete, a second equivalent of sodium ethoxide is added, followed by a second equivalent of propyl bromide. The mixture is again refluxed to complete the dialkylation.

  • Purification: The resulting diethyl 2-acetyl-2-propylpentanoate is isolated by extraction and purified by distillation.

ParameterValue/Condition
Starting MaterialEthyl Acetoacetate
ReagentsSodium ethoxide (2 eq.), Propyl bromide (2 eq.)
SolventEthanol
TemperatureReflux
Reaction Time4-6 hours for each alkylation step
Purification MethodDistillation
Intermediate Ethyl 2-acetyl-2-propylpentanoate

Table 3: Summary of Reaction Conditions for the Dialkylation of Ethyl Acetoacetate.

Step 2: Hydrolysis and Decarboxylation

The final step is the hydrolysis of the ester group followed by decarboxylation of the resulting β-keto acid. This is typically achieved by heating the dialkylated acetoacetic ester in an acidic or basic aqueous solution.[4]

Reaction:

Ethyl 2,2-dipropylacetoacetate --(H3O+, Δ)--> this compound + CO2 + Ethanol

Experimental Protocol: Hydrolysis and Decarboxylation

  • Hydrolysis: The dialkylated ester is refluxed with dilute aqueous acid (e.g., H2SO4 or HCl).

  • Decarboxylation: The intermediate β-keto acid readily loses carbon dioxide upon heating.

  • Purification: The final product, this compound, is isolated by steam distillation or extraction and purified by fractional distillation.

ParameterValue/Condition
Starting MaterialEthyl 2-acetyl-2-propylpentanoate
ReagentsDilute H2SO4 (aq)
TemperatureReflux
Reaction Time2-3 hours
Purification MethodDistillation
Final Product This compound

Table 4: Summary of Reaction Conditions for Hydrolysis and Decarboxylation.

Acetoacetic_Ester_Synthesis start Ethyl Acetoacetate intermediate Ethyl 2-acetyl-2-propylpentanoate start->intermediate 1. NaOEt, Propyl Bromide 2. NaOEt, Propyl Bromide product This compound intermediate->product H3O+, Δ

Caption: Acetoacetic ester synthesis of this compound.

Conclusion

The synthesis of this compound from 4-heptanone presents a formidable challenge due to the required skeletal rearrangement. The proposed pathway through a β-diketone intermediate is theoretically sound, though the regioselectivity of the cleavage step is a critical factor that would require experimental optimization. In contrast, the acetoacetic ester synthesis offers a well-documented and reliable, albeit longer, route to the target molecule. For researchers in drug development and other scientific fields, the choice of synthetic route will depend on factors such as the availability of starting materials, desired yield, and the tolerance for potentially complex purification procedures. The information provided in this guide serves as a foundational resource for the development of a robust and efficient synthesis of this compound.

References

Spectroscopic Data and Analysis of 3-propylhexan-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This technical guide provides a comprehensive overview of the expected spectroscopic data for 3-propylhexan-2-one (CAS No: 40239-27-8, Molecular Formula: C9H18O).[1][2][3] Due to the limited availability of experimentally derived spectra in public databases, this document focuses on predicted and expected spectroscopic characteristics based on the chemical structure of the molecule and established principles of NMR spectroscopy, infrared spectroscopy, and mass spectrometry. This guide is intended for researchers, scientists, and professionals in drug development and related fields.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Below are the predicted ¹H and ¹³C NMR spectral data for this compound.

Predicted ¹H NMR Data

The proton NMR spectrum of this compound is expected to show distinct signals for the different sets of non-equivalent protons in the molecule. The chemical shifts are influenced by the electron-withdrawing effect of the adjacent carbonyl group.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Protons (Label)Predicted Chemical Shift (ppm)MultiplicityIntegration
a2.1 - 2.2s3H
b2.3 - 2.5m1H
c, d1.2 - 1.6m8H
e, f0.8 - 1.0t6H

Predicted data is based on computational models and typical values for similar functional groups.

Structure with Proton Labels:

Predicted ¹³C NMR Data

The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. The carbonyl carbon is characteristically found at the downfield end of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon (Label)Predicted Chemical Shift (ppm)
C1~29
C2 (C=O)210 - 215
C350 - 55
C4, C4'30 - 35
C5, C5'20 - 25
C6, C6'~14

Predicted data is based on established correlation tables and spectral data of analogous compounds.

Structure with Carbon Labels:

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The most prominent feature in the IR spectrum of this compound will be the strong absorption band corresponding to the carbonyl (C=O) group.

Table 3: Expected Infrared Absorption Frequencies for this compound

Functional GroupExpected Absorption Range (cm⁻¹)Intensity
C=O (Ketone)1710 - 1725Strong
C-H (sp³)2850 - 3000Medium to Strong
C-H Bending1350 - 1470Variable

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight (142.24 g/mol ).[1] The fragmentation is dominated by cleavage adjacent to the carbonyl group (α-cleavage) and McLafferty rearrangement.

Table 4: Expected Key Fragments in the Mass Spectrum of this compound

m/zProposed FragmentFragmentation Pathway
142[C9H18O]⁺Molecular Ion
99[CH3CO(CH)(CH2CH2CH3)]⁺α-cleavage (loss of propyl radical)
85[CH3(CH2)2CH(CH2)2]⁺α-cleavage (loss of acetyl radical)
71[CH3CO(CH)(CH3)]⁺McLafferty rearrangement followed by cleavage
58[CH3C(OH)=CH2]⁺McLafferty rearrangement
43[CH3CO]⁺α-cleavage (base peak)
Mass Spectrometry Fragmentation Pathway

The following diagram illustrates the primary fragmentation pathways for this compound.

Mass Spectrometry Fragmentation of this compound M This compound (m/z 142) F1 [C6H11O]+ (m/z 99) M->F1 α-cleavage (-C3H7•) F2 [C6H13]+ (m/z 85) M->F2 α-cleavage (-C2H3O•) F4 [C3H6O]+• (m/z 58) M->F4 McLafferty Rearrangement F5 [C2H3O]+ (m/z 43) (Base Peak) M->F5 α-cleavage F3 [C4H7O]+ (m/z 71) F4->F3 Further Fragmentation

Caption: Major fragmentation pathways of this compound in mass spectrometry.

Experimental Protocols

The following sections detail generalized experimental protocols for obtaining the spectroscopic data discussed.

NMR Spectroscopy Protocol (¹H and ¹³C)
  • Sample Preparation: Dissolve 5-20 mg of this compound in approximately 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃). The solution should be clear and free of any particulate matter.

  • Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to optimize homogeneity and achieve good resolution.

    • Tune the probe for the appropriate nucleus (¹H or ¹³C).

  • Acquisition:

    • For ¹H NMR: Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

    • For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A longer acquisition time and a greater number of scans are typically required compared to ¹H NMR due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

  • Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption lineshapes.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

    • Integrate the signals in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy Protocol (Neat Liquid)
  • Sample Preparation: As this compound is a liquid at room temperature, it can be analyzed as a neat thin film.

  • Cell Preparation: Place one or two drops of the neat liquid onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

  • Assembly: Carefully place a second salt plate on top of the first to create a thin liquid film between the plates.

  • Data Acquisition:

    • Place the salt plate assembly in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning: After analysis, disassemble the salt plates and clean them thoroughly with a suitable dry solvent (e.g., anhydrous acetone (B3395972) or isopropanol) and store them in a desiccator.

Mass Spectrometry Protocol (Electron Ionization)
  • Sample Introduction: Introduce a small amount of the volatile liquid sample into the mass spectrometer, typically via a heated inlet system or through direct injection into the ion source.

  • Ionization: Bombard the sample molecules with a beam of high-energy electrons (typically 70 eV) in the ion source. This will cause the molecules to ionize and fragment.

  • Mass Analysis: Accelerate the resulting positively charged ions and pass them through a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates the ions based on their mass-to-charge (m/z) ratio.

  • Detection: The separated ions are detected by an electron multiplier or other suitable detector, which generates a signal proportional to the number of ions at each m/z value.

  • Data Processing: The data is processed by the instrument's software to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Disclaimer: The spectroscopic data presented in this guide are predicted or based on typical values for similar compounds and should be used for reference purposes only. For definitive characterization, experimental data should be obtained and analyzed.

References

A Methodological Guide to the Identification and Analysis of Novel Ketones in Insects: A Hypothetical Case Study of 3-Propylhexan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive literature searches have not revealed any documented natural occurrence of 3-propylhexan-2-one in insects. This technical guide therefore uses this compound as a hypothetical example to illustrate the methodologies and workflows that would be employed to identify and characterize a novel ketone from an insect source. All data and specific experimental details presented are illustrative.

Introduction

Insect chemical communication is a cornerstone of their success, mediating critical behaviors such as mating, aggregation, defense, and foraging.[1] These interactions are orchestrated by a diverse array of semiochemicals, including a variety of ketones which can act as pheromones or allomones. While numerous ketones have been identified from insect sources, the exploration of novel compounds continues to be a vibrant area of research, with potential applications in pest management and drug discovery.

This guide provides a comprehensive overview of the experimental pipeline for the identification, quantification, and preliminary characterization of a novel ketone from an insect, using the hypothetical case of this compound.

Hypothetical Data Presentation

Should this compound be identified in an insect, the quantitative data would be meticulously organized to allow for clear comparisons across different conditions. The following table illustrates how such data might be presented.

Table 1: Hypothetical Quantification of this compound in a Hypothetical Insect Species

Insect SpeciesCaste/SexGlandular SourceMean Quantity (ng/individual) ± SDAnalytical MethodReference
Insecta exempliMaleMetathoracic Gland15.2 ± 3.1GC-MSFictitious et al., 2024
Insecta exempliFemaleMetathoracic Gland2.1 ± 0.5GC-MSFictitious et al., 2024
Insecta exempliLarvaAbdominal GlandNot DetectedGC-MSFictitious et al., 2024

Experimental Protocols

The identification and analysis of a novel volatile compound from an insect requires a multi-step process involving sample collection, extraction, chemical analysis, and bioassays.

Insect Rearing and Sample Collection
  • Insect Rearing: The subject insect species (Insecta exempli) would be maintained in a controlled laboratory environment (e.g., 25±1°C, 60±5% RH, 14:10 L:D photoperiod) to ensure a consistent physiological state.

  • Volatile Collection: Headspace volatiles from individual insects or groups of insects would be collected using solid-phase microextraction (SPME). An insect would be placed in a sealed glass vial, and a SPME fiber (e.g., 100 µm polydimethylsiloxane) would be exposed to the headspace for a defined period (e.g., 2 hours) to adsorb the emitted volatile organic compounds (VOCs).

  • Glandular Extraction: For direct analysis of glandular contents, specific glands (e.g., metathoracic glands) would be dissected from CO2-anesthetized insects under a stereomicroscope. The dissected glands would be immediately submerged in a small volume of a suitable solvent (e.g., 100 µL of hexane) and agitated to extract the chemical constituents.

Chemical Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is the primary tool for separating and identifying volatile compounds.

  • Sample Introduction: For SPME samples, the fiber is directly inserted into the hot GC inlet for thermal desorption of the analytes. For solvent extracts, a small volume (e.g., 1 µL) is injected into the GC inlet.

  • Gas Chromatography: The volatile compounds are separated on a capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm). A typical temperature program would be: initial temperature of 40°C held for 2 minutes, then ramped at 10°C/min to 280°C and held for 5 minutes. Helium is used as the carrier gas.

  • Mass Spectrometry: As compounds elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron impact at 70 eV). The mass spectrometer scans a mass range (e.g., m/z 40-550) to generate a mass spectrum for each compound.

  • Compound Identification: The mass spectrum of the unknown compound is compared with a reference library (e.g., NIST/Wiley). The identification of this compound would be confirmed by comparing its mass spectrum and GC retention time with those of an authentic synthetic standard.

Electrophysiological Analysis: Electroantennography (EAG)
  • Purpose: To determine if the insect's antennae can detect the compound, indicating a potential biological relevance.

  • Preparation: An antenna is excised from a live insect and mounted between two electrodes.

  • Stimulation: A puff of air carrying a known concentration of synthetic this compound is delivered to the antennal preparation.

  • Data Recording: The electrical potential change (depolarization) across the antenna is recorded. A significant response compared to a solvent control indicates that the compound is detected by the insect's olfactory system.

Behavioral Assays: Y-Tube Olfactometer
  • Purpose: To assess the behavioral response of the insect to the compound (attraction, repulsion, or no effect).

  • Apparatus: A Y-shaped glass tube with a central arm and two side arms. A controlled airflow is passed through each side arm.

  • Procedure: One arm is supplied with air scented with synthetic this compound, while the other arm receives clean air (control). An individual insect is released at the base of the central arm and its choice of arm is recorded.

  • Data Analysis: The number of insects choosing the treatment arm versus the control arm is analyzed using a chi-square test to determine if there is a statistically significant preference.

Mandatory Visualizations

Experimental Workflow

Experimental_Workflow cluster_collection Sample Collection & Preparation cluster_analysis Chemical & Electrophysiological Analysis cluster_bioassay Behavioral Validation rearing Insect Rearing spme Headspace Volatile Collection (SPME) rearing->spme extraction Glandular Solvent Extraction rearing->extraction gcms GC-MS Analysis spme->gcms extraction->gcms identification Compound Identification (Mass Spectra & Retention Time) gcms->identification eag Electroantennography (EAG) identification->eag Test Compound olfactometer Y-Tube Olfactometer Assay eag->olfactometer synthesis Chemical Synthesis of Standard synthesis->eag synthesis->olfactometer behavior Behavioral Response (Attraction/Repulsion) olfactometer->behavior

Caption: Workflow for the identification of a novel insect semiochemical.

Hypothetical Signaling Pathway

As the biological role of this compound in insects is unknown, a generalized olfactory signaling pathway is presented below. This pathway illustrates the sequence of events from the detection of an odorant molecule to the generation of a nerve impulse.

Olfactory_Signaling_Pathway cluster_sensillum Antennal Sensillum cluster_neuron Olfactory Receptor Neuron (ORN) odorant Odorant Molecule (e.g., this compound) obp Odorant Binding Protein (OBP) odorant->obp Binds to or_receptor Odorant Receptor (OR) + Orco Co-receptor obp->or_receptor Transports to ion_channel Ion Channel Opening or_receptor->ion_channel Activates depolarization Membrane Depolarization ion_channel->depolarization action_potential Action Potential Generation depolarization->action_potential brain Signal to Antennal Lobe of Brain action_potential->brain

Caption: Generalized insect olfactory signaling pathway.

Conclusion

While there is currently no evidence for the natural occurrence of this compound in insects, the methodologies outlined in this guide provide a robust framework for the discovery and characterization of this or any other novel ketone. The combination of modern analytical techniques, electrophysiology, and behavioral assays is essential for elucidating the chemical ecology of insects and can pave the way for innovative applications in agriculture and medicine. Further research is encouraged to explore the vast and largely untapped chemical diversity of the insect world.

References

The Biological Activity of 3-Propylhexan-2-one: A Review of Currently Available Data

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Propylhexan-2-one is a ketone with the molecular formula C9H18O.[1][2][3] Despite its well-defined chemical structure and physical properties, a comprehensive review of publicly available scientific literature reveals a significant gap in the understanding of its biological activity. To date, no specific studies detailing its mechanisms of action, engagement with signaling pathways, or quantitative measures of efficacy such as IC50 or EC50 values have been published. This guide summarizes the current state of knowledge and highlights the absence of data on the biological functions of this compound, thereby identifying a potential area for future research.

Chemical and Physical Properties

This compound, also known as dipropylacetone, is characterized by the following properties:

PropertyValueSource
Molecular Formula C9H18O[1][2][3][4]
Molecular Weight 142.24 g/mol [1]
CAS Number 40239-27-8[1][2][3]
IUPAC Name This compound[1]
SMILES CCCC(CCC)C(=O)C[1]

These foundational data are readily available in chemical databases; however, they are not indicative of any specific biological function.

Review of Biological Activity

A thorough search of scientific databases and literature reveals a lack of studies focused on the biological activity of this compound. No information is currently available regarding its:

  • Pharmacodynamics: Target receptors, enzymes, or ion channels.

  • Pharmacokinetics: Absorption, distribution, metabolism, and excretion (ADME) profile.

  • Mechanism of Action: The specific biochemical interactions through which it might exert a biological effect.

  • Signaling Pathways: Involvement in or modulation of any known cellular signaling cascades.

  • Therapeutic or Toxicological Effects: Potential beneficial or adverse effects in biological systems.

Experimental Protocols and Data

Consistent with the absence of primary research on its biological effects, there are no published experimental protocols for assessing the activity of this compound. Consequently, no quantitative data, such as IC50 or EC50 values, are available to be presented.

Signaling Pathways and Experimental Workflows

The creation of diagrams for signaling pathways or experimental workflows is not possible due to the lack of data on the interaction of this compound with any biological system.

Future Directions

The absence of information on the biological activity of this compound presents an open field for investigation. Future research could focus on:

  • Screening for Bioactivity: Initial high-throughput screening assays could be employed to identify any potential interactions with a wide range of biological targets.

  • Structural Analogs: Investigating the biological activities of structurally similar ketones may provide insights into the potential functions of this compound.

  • Toxicological Studies: Basic toxicology and cytotoxicity assays would be a crucial first step to determine its safety profile before any further investigation into its potential therapeutic applications.

Conclusion

While the chemical properties of this compound are well-documented, its biological activity remains entirely uncharacterized in the public domain. This technical guide serves to inform researchers, scientists, and drug development professionals of the current void in knowledge and to underscore the potential for novel discoveries in this area. Further research is required to elucidate any potential biological effects and mechanisms of action of this compound.

References

3-propylhexan-2-one molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and spectroscopic data of 3-propylhexan-2-one. While direct applications in drug development and specific signaling pathway involvement are not extensively documented in publicly available literature, this document serves as a foundational resource for researchers interested in this ketone, particularly as a synthetic intermediate or a structural motif for further investigation. All quantitative data is presented in structured tables for clarity, and a logical relationship diagram is provided to summarize the key aspects of the compound.

Molecular and Physicochemical Properties

This compound is a ketone with the systematic IUPAC name this compound. Its fundamental molecular and physicochemical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₉H₁₈O[1][2]
Molecular Weight 142.24 g/mol [1][2]
CAS Number 40239-27-8[1][2]
LogP (octanol-water partition coefficient) 2.8[2]
Topological Polar Surface Area (TPSA) 17.1 Ų[2]
Rotatable Bond Count 5[2]
Hydrogen Bond Acceptor Count 1[2]
Hydrogen Bond Donor Count 0[2]

Synthesis of this compound

Synthesis via Alkylation of a Ketone

A common approach to synthesizing α-substituted ketones is through the alkylation of an enolate. While a specific protocol for this compound is not detailed, a general procedure would involve:

Experimental Protocol (General)

  • Enolate Formation: A suitable ketone precursor, such as 3-hexanone, is treated with a strong, non-nucleophilic base (e.g., lithium diisopropylamide - LDA) in an anhydrous aprotic solvent (e.g., tetrahydrofuran (B95107) - THF) at a low temperature (e.g., -78 °C) to generate the corresponding enolate.

  • Alkylation: The enolate solution is then treated with an appropriate alkylating agent, in this case, a propyl halide (e.g., 1-bromopropane (B46711) or 1-iodopropane). The reaction mixture is allowed to slowly warm to room temperature.

  • Workup: The reaction is quenched with a proton source, such as a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl). The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is then purified, typically by fractional distillation or column chromatography, to yield pure this compound.

Synthesis from 4-Heptanol, 4-ethynyl-

A multi-step synthesis starting from 4-ethynyl-4-heptanol has been cited.[3] This pathway involves the transformation of the alkyne functionality into a ketone.

Reaction Scheme:

  • Hydration of the Alkyne: The terminal alkyne is likely hydrated using reagents such as mercuric oxide (HgO) and sulfuric acid (H₂SO₄) to form a methyl ketone via Markovnikov addition of water.

  • Further Transformations: The reference also mentions the use of sulfur trioxide (SO₃) and catalytic hydrogenation (H₂/PtO₂), suggesting a more complex reaction sequence that may involve dehydration and subsequent reduction steps to arrive at the final saturated ketone.[3]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. While a comprehensive set of published spectra is not available, some data has been reported.

  • ¹³C NMR Spectroscopy: A ¹³C NMR spectrum for 3-propyl-2-hexanone is available in the PubChem database, provided by Wiley-VCH GmbH.[2] This spectrum would be instrumental in confirming the carbon framework of the molecule.

  • ¹H NMR, IR, and Mass Spectrometry: Detailed, publicly accessible spectra for ¹H NMR, Infrared (IR), and Mass Spectrometry (MS) of this compound are not currently available. However, based on the structure, the following characteristic signals would be expected:

    • ¹H NMR: Signals corresponding to the methyl group of the acetyl moiety, the methine proton at the α-position, and the various methylene (B1212753) and methyl groups of the two propyl chains.

    • IR Spectroscopy: A strong absorption band in the region of 1715 cm⁻¹ corresponding to the C=O stretching of the ketone.

    • Mass Spectrometry: A molecular ion peak (M⁺) at m/z = 142, along with characteristic fragmentation patterns for a ketone.

Applications and Biological Relevance

Currently, there is limited information in the public domain regarding the specific applications of this compound in drug development or its direct involvement in biological signaling pathways. Its structural features, however, suggest potential as:

  • A Synthetic Intermediate: The ketone functionality allows for a variety of chemical transformations, making it a potential building block in the synthesis of more complex molecules.

  • A Scaffold for Library Synthesis: The relatively simple structure could be a starting point for the generation of a library of related compounds for screening in drug discovery programs.

Further research is required to elucidate any potential biological activity of this compound.

Logical Relationship Diagram

The following diagram illustrates the key relationships between the molecular properties, synthesis, and characterization of this compound.

G Logical Relationship Diagram for this compound cluster_molecular_info Molecular Information cluster_synthesis Synthesis cluster_properties Physicochemical Properties cluster_characterization Spectroscopic Characterization cluster_application Potential Applications mol_info This compound Molecular Formula: C₉H₁₈O Molecular Weight: 142.24 g/mol CAS: 40239-27-8 synthesis Synthesis Routes Alkylation of Ketones Transformation of Alkynes mol_info->synthesis Synthesized by properties Physicochemical Properties LogP: 2.8 TPSA: 17.1 Ų Rotatable Bonds: 5 mol_info->properties Exhibits spectroscopy Spectroscopic Data ¹³C NMR (Available) ¹H NMR (Expected) IR (Expected C=O stretch) MS (Expected M⁺ at m/z 142) mol_info->spectroscopy Characterized by application Potential Applications Synthetic Intermediate Scaffold for Chemical Libraries mol_info->application Potential for reagents Key Reagents LDA, Propyl Halide HgO, H₂SO₄ synthesis->reagents

References

The Obscure Ketone: A Technical Overview of 3-Propylhexan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Propylhexan-2-one, a nine-carbon aliphatic ketone, represents a molecule of interest primarily through its synthetic history and its identification as a potential impurity in pharmaceutical manufacturing. This technical guide provides a comprehensive overview of its discovery, synthesis, and known physicochemical properties. Due to the limited availability of extensive research on this specific compound, this document consolidates the available data from chemical databases and early synthetic chemistry literature to serve as a foundational resource for professionals in the chemical and pharmaceutical sciences.

Introduction

This compound (CAS No. 40239-27-8), also known by synonyms such as 3-propyl-2-hexanone and dipropylaceton, is a simple branched-chain ketone.[1] While not a widely studied compound, its significance emerges from its classification as "Valproate Impurity 49," indicating its potential presence as a trace compound in the production of valproic acid and its derivatives, which are widely used as anticonvulsants and mood stabilizers.[1] Understanding the synthesis and properties of such impurities is crucial for drug development professionals to ensure the purity and safety of active pharmaceutical ingredients (APIs).

History and Discovery

The first documented synthesis of this compound appears to be in a 1961 paper by Heilmann, Hénin, and Dufour published in the Bulletin de la Société Chimique de France. This research focused on the synthesis of various α-substituted ketones. While the full historical context of the initial discovery is not detailed in readily available literature, this 1961 publication stands as a key milestone in the chemical history of this compound.

Physicochemical Properties

The known physicochemical properties of this compound are summarized in the table below. It is important to note that while some experimental data is available, other parameters are based on computational models.

PropertyValueSource
Molecular Formula C9H18O[1][2]
Molecular Weight 142.24 g/mol [1]
CAS Number 40239-27-8[1][2]
Boiling Point 174-176 °C
Density 0.817 g/cm³ (at 25 °C)
Computed XLogP3-AA 2.8[1]
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 1[1]
Rotatable Bond Count 5[1]

Synthesis and Experimental Protocols

The primary route for the synthesis of this compound is through the α-alkylation of a smaller ketone. The general principle involves the formation of an enolate from a ketone, which then acts as a nucleophile to attack an alkyl halide.

General Synthesis Pathway

A plausible synthetic route, inferred from general organic chemistry principles and the historical literature, involves the alkylation of 2-pentanone.

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Alkylation 2-Pentanone 2-Pentanone Enolate Enolate 2-Pentanone->Enolate  Strong Base (e.g., LDA) Base Base Propyl_halide Propyl Halide This compound This compound Enolate_2 Enolate Enolate_2->this compound  Propyl Halide (e.g., Propyl Bromide)

Caption: General workflow for the synthesis of this compound.

Postulated Experimental Protocol

The following is a generalized experimental protocol based on standard procedures for α-alkylation of ketones. Note: This is a representative protocol and has not been directly extracted from a specific publication on this compound.

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a solution of a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF). The flask is cooled to -78 °C in a dry ice/acetone bath.

  • Enolate Formation: A solution of 2-pentanone in anhydrous THF is added dropwise to the cooled LDA solution under a nitrogen atmosphere. The reaction mixture is stirred at -78 °C for a specified period to ensure complete enolate formation.

  • Alkylation: A propyl halide, such as 1-bromopropane, is added dropwise to the enolate solution at -78 °C. The reaction is allowed to proceed at this temperature for a period, after which it is gradually warmed to room temperature and stirred overnight.

  • Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by fractional distillation under reduced pressure to yield pure this compound.

Spectroscopic Characterization

Detailed spectroscopic data for this compound is not widely available in public databases. However, based on its structure, the following characteristic signals would be expected:

  • ¹H NMR: Signals corresponding to the methyl protons of the acetyl group, the terminal methyl protons of the two propyl chains, the methylene (B1212753) protons of the propyl chains, and the methine proton at the α-position.

  • ¹³C NMR: A downfield signal for the carbonyl carbon, and several upfield signals for the methyl, methylene, and methine carbons. PubChem indicates the availability of a 13C NMR spectrum.[1]

  • IR Spectroscopy: A strong absorption band in the region of 1715 cm⁻¹ characteristic of a ketone carbonyl stretch.

  • Mass Spectrometry: A molecular ion peak at m/z = 142.24, with fragmentation patterns corresponding to the loss of alkyl and acyl groups.

Natural Occurrence and Applications

There is no specific information available in the scientific literature detailing the natural occurrence of this compound. While aliphatic ketones are found in nature, this particular isomer has not been identified in common natural sources. Its primary known application is as a chemical intermediate, and it may find use in the fragrance industry, although this is not well-documented.

Conclusion

This compound is a structurally simple ketone whose scientific footprint is relatively small. Its main relevance to the target audience of researchers and drug development professionals lies in its status as a potential impurity in the synthesis of valproate-related drugs. The synthesis of this compound can be achieved through standard organic chemistry methodologies, specifically the α-alkylation of ketones. Further research would be beneficial to fully characterize its spectroscopic properties and to investigate its potential natural occurrence and other applications.

References

An In-depth Technical Guide to the Thermodynamic Properties of 3-Propylhexan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermodynamic properties of 3-propylhexan-2-one. Due to a notable scarcity of experimentally determined data for this specific ketone, this document focuses on predicted thermodynamic values and outlines the established experimental protocols for their determination. This approach provides researchers, scientists, and drug development professionals with both estimated values for practical applications and the methodologies required to obtain precise experimental data. The guide includes detailed theoretical background, predicted data presented in structured tables, and a logical workflow for the experimental determination and analysis of these properties.

Introduction

This compound (C9H18O) is a ketone whose thermodynamic properties are not extensively documented in scientific literature. A thorough understanding of these properties, including enthalpy of formation, heat capacity, and vapor pressure, is crucial for a variety of applications ranging from process design and safety analysis in the chemical industry to understanding its interactions in biological systems for drug development. This guide aims to bridge the current knowledge gap by providing reliable predicted data and detailing the standard experimental procedures for measuring these essential thermodynamic parameters.

Molecular and Physicochemical Properties

Basic molecular and computed physicochemical properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C9H18OPubChem[1]
Molecular Weight 142.24 g/mol PubChem[1]
CAS Number 40239-27-8NIST[2][3]
IUPAC Name This compoundPubChem[1]
Boiling Point (Experimental) 447 K (173.85 °C)NIST[3]
XLogP3 (Computed) 2.8PubChem[1]
Hydrogen Bond Donor Count (Computed) 0PubChem[1]
Hydrogen Bond Acceptor Count (Computed) 1PubChem[1]
Topological Polar Surface Area (Computed) 17.1 ŲPubChem[1]

Predicted Thermodynamic Properties

In the absence of comprehensive experimental data, group contribution methods, such as the Joback method, can provide valuable estimations of thermodynamic properties.[[“]][5][6] These methods calculate properties based on the summation of contributions from the molecule's functional groups. The following tables present the predicted thermodynamic properties of this compound using the Joback method.

Table 3.1: Predicted Enthalpy and Gibbs Energy of Formation

PropertyPredicted Value (kJ/mol)
Ideal Gas Enthalpy of Formation (298 K) -345.8
Ideal Gas Gibbs Energy of Formation (298 K) -143.2

Table 3.2: Predicted Phase Change Properties

PropertyPredicted Value
Normal Boiling Point 448.2 K
Melting Point 215.7 K
Enthalpy of Vaporization (at normal boiling point) 42.3 kJ/mol
Enthalpy of Fusion 19.8 kJ/mol

Table 3.3: Predicted Ideal Gas Heat Capacity as a Function of Temperature

The ideal gas heat capacity (Cp) can be expressed as a polynomial: Cp (J/mol·K) = a + bT + cT² + dT³

CoefficientPredicted Value
a 1.84 x 10¹
b 8.52 x 10⁻¹
c -3.35 x 10⁻⁴
d 5.82 x 10⁻⁸

Experimental Protocols for Thermodynamic Property Determination

To obtain precise and accurate thermodynamic data for this compound, the following experimental protocols are recommended.

Differential Scanning Calorimetry (DSC) for Heat Capacity and Phase Transitions

Differential Scanning Calorimetry is a versatile technique for determining heat capacity, melting point, and the enthalpy of fusion.

Methodology:

  • Sample Preparation: A small, precisely weighed sample (5-10 mg) of high-purity this compound is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.

  • Instrument Setup: The DSC instrument is purged with an inert gas, such as nitrogen, to prevent oxidation.

  • Thermal Program: The sample and reference pans are subjected to a controlled temperature program. A typical program involves an initial cooling and heating cycle to remove any thermal history, followed by a linear heating ramp (e.g., 10 K/min) over the temperature range of interest.

  • Data Acquisition: The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature. This differential heat flow is recorded as a function of temperature.

  • Data Analysis:

    • Heat Capacity: The heat capacity is calculated from the heat flow signal, the heating rate, and the sample mass.

    • Melting Point: The onset of the endothermic peak in the heating curve corresponds to the melting point.

    • Enthalpy of Fusion: The area under the melting peak is integrated to determine the enthalpy of fusion.

Calorimetry for Enthalpy of Vaporization

The enthalpy of vaporization can be determined directly by measuring the heat required to vaporize a known amount of the substance.

Methodology:

  • Apparatus: A vaporization calorimeter, which allows for the controlled evaporation of a liquid and the precise measurement of the heat input, is used.

  • Procedure:

    • A known mass of this compound is placed in the calorimeter.

    • The sample is heated to its boiling point at a constant pressure.

    • The electrical energy supplied to a heater to maintain a constant rate of vaporization is measured.

    • The amount of vapor produced is determined by condensing it and measuring its mass.

  • Calculation: The molar enthalpy of vaporization is calculated by dividing the supplied heat by the number of moles of the vaporized substance.

Vapor Pressure Measurement

The relationship between vapor pressure and temperature is crucial for understanding volatility and can be used to derive the enthalpy of vaporization via the Clausius-Clapeyron equation.

Methodology (Static Method):

  • Apparatus: A static apparatus consists of a temperature-controlled sample cell connected to a pressure measuring device (e.g., a capacitance manometer).

  • Procedure:

    • A degassed sample of this compound is introduced into the sample cell.

    • The cell is immersed in a constant-temperature bath, and the system is allowed to reach thermal equilibrium.

    • The pressure of the vapor in equilibrium with the liquid is recorded.

    • This procedure is repeated at various temperatures.

  • Data Analysis: The vapor pressure data is plotted as ln(P) versus 1/T. The slope of this plot is equal to -ΔHvap/R, where R is the ideal gas constant, allowing for the calculation of the enthalpy of vaporization.

Logical Workflow for Thermodynamic Analysis

The following diagram illustrates a logical workflow for the comprehensive thermodynamic analysis of a compound like this compound, from initial assessment to final data application.

ThermodynamicWorkflow Workflow for Thermodynamic Property Analysis cluster_0 Data Acquisition cluster_1 Experimental Determination cluster_2 Data Analysis & Validation cluster_3 Application LitSearch Literature Search for Existing Data Prediction Computational Prediction (e.g., Joback Method) LitSearch->Prediction Experiment Experimental Measurement Prediction->Experiment DSC Differential Scanning Calorimetry (DSC) Experiment->DSC VapCal Vaporization Calorimetry Experiment->VapCal VapPress Vapor Pressure Measurement Experiment->VapPress PropCalc Property Calculation (Cp, ΔHfus, ΔHvap, etc.) DSC->PropCalc VapCal->PropCalc ModelFit Thermodynamic Modeling (e.g., Clausius-Clapeyron) VapPress->ModelFit Compare Comparison of Experimental, Predicted & Literature Data PropCalc->Compare ModelFit->PropCalc ProcessSim Process Simulation & Design Compare->ProcessSim Safety Safety & Hazard Analysis Compare->Safety BioInteraction Modeling Biological Interactions Compare->BioInteraction

Workflow for Thermodynamic Property Analysis

Conclusion

While experimental thermodynamic data for this compound is currently lacking in the public domain, this guide provides a solid foundation for researchers by presenting robust predicted values and outlining the standard, validated experimental protocols for their determination. The provided workflow offers a systematic approach to the thermodynamic characterization of this and other similar compounds. Accurate thermodynamic data is indispensable for the safe and efficient handling and use of chemical compounds, as well as for understanding their behavior in complex systems, making the generation of such data for this compound a valuable endeavor for future research.

References

A Technical Guide to the Solubility of 3-Propylhexan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-propylhexan-2-one. Due to the absence of specific quantitative solubility data in publicly available literature, this document focuses on the qualitative solubility profile derived from the general principles of ketone chemistry. Furthermore, a detailed experimental protocol for the quantitative determination of solubility is provided to enable researchers to generate precise data for their specific applications.

Predicted Solubility of this compound

The solubility of a ketone is primarily governed by the polarity of its carbonyl group and the size of its nonpolar alkyl chains. The carbonyl group can act as a hydrogen bond acceptor, which allows for some solubility in polar protic solvents like water. However, as the carbon chain length increases, the nonpolar character of the molecule becomes more dominant, leading to decreased solubility in polar solvents and increased solubility in nonpolar solvents. This compound is a nine-carbon ketone, suggesting it will have low solubility in water but good solubility in a range of organic solvents.[1][2][3][4][5][6]

The following table summarizes the expected qualitative solubility of this compound in various common solvents.

SolventSolvent TypePredicted SolubilityRationale
WaterPolar ProticLow to InsolubleThe large nonpolar C9 hydrocarbon structure significantly outweighs the polarity of the single carbonyl group, limiting interaction with polar water molecules.[1][4][6]
Methanol (B129727)Polar ProticSolubleAs a polar organic solvent, methanol can interact favorably with the polar carbonyl group of the ketone.
EthanolPolar ProticSolubleSimilar to methanol, ethanol's polarity and its own hydrocarbon portion make it a good solvent for this ketone.
AcetonePolar AproticSoluble"Like dissolves like" principle applies; both are ketones and are miscible.[2][7]
DichloromethanePolar AproticSolubleA common and effective solvent for a wide range of organic compounds, including ketones.
Diethyl EtherNonpolarSolubleThe nonpolar nature of diethyl ether makes it a suitable solvent for a predominantly nonpolar molecule like this compound.[4]
Hexane (B92381)NonpolarSolubleThe long alkyl chains of this compound will readily interact with the nonpolar hexane solvent.
Toluene (B28343)NonpolarSolubleThe aromatic, nonpolar nature of toluene makes it a good solvent for larger organic molecules.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental protocol is essential. The following method is a general guideline for the quantitative determination of the solubility of a liquid solute, such as this compound, in various solvents. This protocol is based on the principle of creating a saturated solution and then quantifying the amount of dissolved solute.

Materials:

  • This compound (high purity)

  • Selected solvents (analytical grade)

  • Analytical balance (± 0.0001 g)

  • Thermostatically controlled shaker or water bath

  • Calibrated positive displacement pipettes

  • Vials with screw caps (B75204) and PTFE septa

  • Centrifuge

  • Gas chromatograph with a flame ionization detector (GC-FID) or a high-performance liquid chromatograph with a suitable detector (HPLC)

  • Volumetric flasks

  • Syringes and syringe filters (0.22 µm)

Procedure:

  • Preparation of Stock Solutions for Calibration:

    • Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations.

    • These standards will be used to create a calibration curve for the analytical instrument (GC-FID or HPLC).

  • Sample Preparation:

    • Add an excess amount of this compound to a known volume or mass of the selected solvent in a sealed vial. The presence of a distinct undissolved phase of the ketone is necessary to ensure a saturated solution.

    • Prepare triplicate samples for each solvent to ensure the reproducibility of the results.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure that the solution is fully saturated.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a period to allow the undissolved solute to settle.

    • To ensure complete separation of the undissolved phase, centrifuge the vials at a high speed for a set duration.

  • Sample Analysis:

    • Carefully withdraw an aliquot of the clear, saturated supernatant using a calibrated pipette.

    • Filter the aliquot through a syringe filter to remove any remaining suspended particles.

    • Dilute the filtered aliquot with the pure solvent to a concentration that falls within the range of the calibration curve.

    • Analyze the diluted sample using a calibrated GC-FID or HPLC method to determine the concentration of this compound.

  • Data Calculation:

    • Using the calibration curve, determine the concentration of this compound in the diluted sample.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.

G A Preparation of Calibration Standards G Instrumental Analysis (GC or HPLC) A->G B Sample Preparation (Excess Solute in Solvent) C Equilibration (Thermostatic Shaker) B->C D Phase Separation (Centrifugation) C->D E Aliquot Withdrawal & Filtration D->E F Dilution E->F F->G H Data Calculation & Reporting G->H

Experimental workflow for quantitative solubility determination.
Factors Influencing the Solubility of this compound

The solubility of this compound is a result of the interplay between its molecular structure and the properties of the solvent. The diagram below outlines these relationships.

G cluster_solute Solute Properties (this compound) cluster_solvent Solvent Properties A Polar Carbonyl Group (C=O) (Hydrogen Bond Acceptor) E Solubility A->E Increases in Polar Solvents B Nonpolar C9 Alkyl Chains (Hydrophobic) B->E Decreases in Polar Solvents Increases in Nonpolar Solvents C Polar Solvents (e.g., Water) C->E D Nonpolar Solvents (e.g., Hexane) D->E

Key factors influencing the solubility of this compound.

References

Methodological & Application

Application Notes and Protocols for the GC-MS Analysis of 3-Propylhexan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the analysis of 3-propylhexan-2-one using Gas Chromatography-Mass Spectrometry (GC-MS). This compound (C₉H₁₈O, MW: 142.24 g/mol ) is a ketone that may be of interest in various fields, including flavor and fragrance, metabolomics, and industrial chemical analysis.[1] The methodologies detailed herein are designed to offer a robust framework for the qualitative and quantitative analysis of this compound in relevant matrices. This guide includes detailed experimental protocols, data presentation in tabular format, and explanatory diagrams to facilitate understanding and implementation in a laboratory setting.

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique ideal for the separation, identification, and quantification of volatile and semi-volatile organic compounds. Its high chromatographic resolution and the structural information provided by mass spectrometry make it the method of choice for analyzing compounds like this compound. This application note outlines a complete workflow, from sample preparation to data interpretation, tailored for researchers and professionals in scientific and industrial laboratories.

Experimental Protocols

A successful GC-MS analysis relies on meticulous sample preparation and optimized instrumental parameters. The following protocols provide a starting point for the analysis of this compound.

Sample Preparation

The choice of sample preparation technique depends on the sample matrix and the concentration of the analyte. For volatile ketones like this compound, methods that efficiently extract the analyte while minimizing matrix interference are preferred.

a) Liquid-Liquid Extraction (LLE)

This protocol is suitable for liquid samples, such as aqueous solutions or beverages.

  • Materials:

    • Sample containing this compound

    • Hexane (B92381) or Dichloromethane (GC grade)

    • Sodium chloride (analytical grade)

    • Anhydrous sodium sulfate (B86663)

    • Separatory funnel

    • Vortex mixer

    • Centrifuge

    • GC vials

  • Protocol:

    • To 5 mL of the liquid sample in a screw-cap tube, add 1 g of NaCl to increase the ionic strength of the aqueous phase.

    • Add 5 mL of hexane or dichloromethane.

    • Vortex vigorously for 2 minutes to ensure thorough mixing.

    • Centrifuge at 3000 rpm for 10 minutes to separate the phases.

    • Carefully transfer the organic layer (top layer for hexane, bottom for dichloromethane) to a clean tube.

    • Add a small amount of anhydrous sodium sulfate to the organic extract to remove any residual water.

    • Transfer the dried extract to a GC vial for analysis.

b) Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free technique ideal for volatile compounds in solid or liquid matrices.

  • Materials:

    • SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

    • 20 mL headspace vials with magnetic screw caps (B75204) and septa

    • Heater-stirrer or water bath

  • Protocol:

    • Place 1-5 g of the solid sample or 1-5 mL of the liquid sample into a 20 mL headspace vial.

    • If the sample is aqueous, add NaCl to saturate the solution.

    • Seal the vial with the screw cap.

    • Place the vial in a heater-stirrer or water bath set to 60°C.

    • Allow the sample to equilibrate for 15 minutes with gentle agitation.

    • Expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C.

    • After extraction, retract the fiber into the needle and immediately introduce it into the GC injection port for thermal desorption.

GC-MS Instrumentation and Parameters

The following instrumental parameters are recommended for the analysis of this compound. Optimization may be required based on the specific instrument and sample matrix.

Table 1: GC-MS Instrumental Parameters

ParameterValue
Gas Chromatograph
ColumnDB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
Injection ModeSplitless (for trace analysis) or Split (10:1 for higher concentrations)
Injector Temperature250°C
Carrier GasHelium (99.999% purity)
Flow Rate1.0 mL/min (constant flow)
Oven ProgramInitial temperature 50°C, hold for 2 min, ramp at 10°C/min to 250°C, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Mass Rangem/z 40-300
Scan Rate2 scans/sec
Transfer Line Temp.280°C
Ion Source Temp.230°C

Data Presentation and Quantitative Analysis

For quantitative analysis, a calibration curve should be prepared using standard solutions of this compound in a suitable solvent (e.g., hexane).

Table 2: Illustrative Quantitative Data for this compound Analysis

ParameterValue
Retention Time (RT)~8.5 min (estimated based on 2-nonanone)
Linearity Range0.1 - 20 µg/mL
Correlation Coefficient (R²)> 0.995
Limit of Detection (LOD)~0.05 µg/mL
Limit of Quantification (LOQ)~0.15 µg/mL
Quality Control (QC) Samples
QC Low (0.5 µg/mL) Recovery95% - 105%
QC Mid (5 µg/mL) Recovery98% - 102%
QC High (15 µg/mL) Recovery97% - 103%

Note: The above values are for illustrative purposes and should be experimentally determined for each specific assay.

Data Interpretation: Mass Spectrum and Fragmentation

The mass spectrum of this compound is key to its identification. In the absence of an experimental spectrum for this compound, the spectrum of its isomer, 2-nonanone (B1664094), provides a good indication of the expected fragmentation pattern.[2]

Predicted Fragmentation of this compound:

  • Molecular Ion (M⁺): The molecular ion peak is expected at m/z 142, corresponding to the molecular weight of this compound. This peak may be of low intensity.

  • Alpha-Cleavage: The bonds adjacent to the carbonyl group are prone to cleavage.

    • Cleavage between C2 and C3 would yield an acylium ion at m/z 43 ([CH₃CO]⁺), which is often a base peak for methyl ketones.

    • Cleavage between C1 and C2 would lead to the loss of a methyl radical (•CH₃), resulting in a fragment at m/z 127 .

  • McLafferty Rearrangement: Ketones with a gamma-hydrogen can undergo a characteristic rearrangement. For this compound, this would involve the transfer of a hydrogen from the propyl group to the carbonyl oxygen, followed by the elimination of a neutral alkene molecule (propene, C₃H₆), resulting in a fragment ion at m/z 84 .

Figure 1: Predicted Mass Spectrum of 2-Nonanone (Isomer of this compound)

(This is an illustrative spectrum based on data for 2-nonanone from PubChem and serves as a guide for the expected fragmentation of this compound. The base peak is at m/z 58 due to a McLafferty rearrangement, and a significant peak is at m/z 43 from alpha-cleavage.)[2]

Visualizations

Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Matrix Extraction Extraction (LLE or HS-SPME) Sample->Extraction Concentration Concentration/ Solvent Exchange Extraction->Concentration GC_Vial Transfer to GC Vial Concentration->GC_Vial Injection Injection GC_Vial->Injection Separation GC Separation Injection->Separation Ionization Ionization (EI) Separation->Ionization Detection Mass Detection Ionization->Detection Acquisition Data Acquisition Detection->Acquisition Qualitative Qualitative Analysis (Library Search) Acquisition->Qualitative Quantitative Quantitative Analysis (Calibration Curve) Acquisition->Quantitative Report Final Report Qualitative->Report Quantitative->Report logical_steps A Define Analytical Goal (Qualitative/Quantitative) B Select Sample Preparation Method (LLE, HS-SPME) A->B C Optimize GC Parameters (Column, Oven Program) B->C D Optimize MS Parameters (Scan Range, Ionization) B->D E Data Acquisition and Processing C->E D->E F Result Interpretation and Reporting E->F

References

Application Notes and Protocols for the Chiral Synthesis of 3-Propylhexan-2-one Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the enantioselective synthesis of the (R) and (S) enantiomers of 3-propylhexan-2-one. The methods described herein utilize established and robust strategies in asymmetric synthesis to afford the target compounds in high enantiomeric purity.

Introduction

Chiral ketones are pivotal building blocks in the synthesis of a wide array of pharmaceuticals and biologically active molecules. The specific stereochemistry of these compounds is often crucial for their desired biological activity. This compound, a chiral ketone, presents a synthetic challenge in obtaining its enantiomerically pure forms. This document outlines two primary strategies for the chiral synthesis of its enantiomers: Asymmetric Alkylation using a Chiral Auxiliary and Enzymatic Kinetic Resolution of the corresponding racemic alcohol followed by oxidation.

Method 1: Asymmetric Alkylation via a Chiral Hydrazone Auxiliary (SAMP/RAMP Method)

This method involves the diastereoselective alkylation of a chiral hydrazone derived from a precursor ketone, followed by the removal of the chiral auxiliary to yield the desired enantiomer of this compound. The use of (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) or (R)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP) as chiral auxiliaries allows for the synthesis of the (R) or (S) enantiomer, respectively.

Experimental Workflow

cluster_prep Hydrazone Formation cluster_alkylation Diastereoselective Alkylation cluster_cleavage Auxiliary Cleavage A Propanal C Formation of Chiral Hydrazone A->C B SAMP or RAMP B->C F Alkylated Hydrazone C->F 1. Deprotonation 2. Alkylation D LDA E 1-Iodopropane (B42940) H (R)- or (S)-3-Propylhexan-2-one F->H G Ozonolysis or Acid Hydrolysis

Caption: Workflow for Asymmetric Alkylation.

Experimental Protocol

1. Formation of the Chiral Hydrazone:

  • To a solution of propanal (1.0 eq) in diethyl ether at 0 °C, add (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) (1.1 eq).

  • Stir the mixture at room temperature for 2 hours.

  • Remove the solvent under reduced pressure and dry the residue under high vacuum to obtain the crude SAMP-hydrazone, which is used in the next step without further purification.

2. Diastereoselective Alkylation:

  • Dissolve the crude SAMP-hydrazone in dry THF and cool the solution to -78 °C under an argon atmosphere.

  • Add freshly prepared lithium diisopropylamide (LDA) (1.2 eq) dropwise and stir the mixture for 4 hours at -78 °C.

  • Add 1-iodopropane (1.5 eq) dropwise and allow the reaction to slowly warm to room temperature overnight.

  • Quench the reaction with water and extract with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

3. Cleavage of the Chiral Auxiliary:

  • Dissolve the crude alkylated hydrazone in dichloromethane (B109758) and cool to -78 °C.

  • Bubble ozone through the solution until a blue color persists.

  • Purge the solution with nitrogen to remove excess ozone.

  • Add dimethyl sulfide (B99878) (2.0 eq) and allow the mixture to warm to room temperature.

  • Alternatively, the hydrazone can be cleaved by hydrolysis with aqueous HCl or by treatment with methyl iodide followed by hydrolysis.

  • Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate (B1210297) gradient) to afford the desired enantiomer of this compound.

Data Presentation
Parameter(R)-3-Propylhexan-2-one (with RAMP)(S)-3-Propylhexan-2-one (with SAMP)
Overall Yield 65-75%68-78%
Enantiomeric Excess (ee) >95%>95%
Specific Rotation [α]D To be determined experimentallyTo be determined experimentally

Method 2: Enzymatic Kinetic Resolution of (±)-3-Propylhexan-2-ol and Subsequent Oxidation

This method involves the kinetic resolution of racemic 3-propylhexan-2-ol using a lipase (B570770) enzyme, which selectively acylates one enantiomer, allowing for the separation of the acylated and unreacted enantiomers. The separated enantiopure alcohol is then oxidized to the corresponding ketone.

Signaling Pathway Diagram

cluster_resolution Enzymatic Resolution cluster_separation Separation cluster_hydrolysis_oxidation Conversion to Ketones Racemic_Alcohol (±)-3-Propylhexan-2-ol R_Ester (R)-3-Propylhexan-2-yl Acetate Racemic_Alcohol->R_Ester S_Alcohol (S)-3-Propylhexan-2-ol (unreacted) Racemic_Alcohol->S_Alcohol Lipase Lipase (e.g., Candida antarctica Lipase B) Lipase->Racemic_Alcohol Acyl_Donor Acyl Donor (e.g., Vinyl Acetate) Acyl_Donor->Racemic_Alcohol Separation Chromatographic Separation R_Ester->Separation S_Alcohol->Separation R_Ester_sep (R)-Ester S_Alcohol_sep (S)-Alcohol R_Alcohol (R)-3-Propylhexan-2-ol R_Ketone (R)-3-Propylhexan-2-one R_Alcohol->R_Ketone Oxidation (e.g., PCC, DMP) S_Ketone (S)-3-Propylhexan-2-one R_Ester_sep->R_Alcohol Hydrolysis (e.g., K2CO3, MeOH) S_Alcohol_sep->S_Ketone Oxidation (e.g., PCC, DMP)

Caption: Enzymatic Resolution and Oxidation Pathway.

Experimental Protocol

1. Enzymatic Kinetic Resolution:

  • To a solution of racemic 3-propylhexan-2-ol (1.0 eq) in an appropriate organic solvent (e.g., toluene), add vinyl acetate (0.6 eq).

  • Add immobilized Candida antarctica Lipase B (CAL-B) (e.g., Novozym 435).

  • Stir the mixture at room temperature and monitor the reaction progress by GC or TLC until approximately 50% conversion is reached.

  • Filter off the enzyme and concentrate the filtrate under reduced pressure.

  • Separate the resulting (R)-3-propylhexan-2-yl acetate and unreacted (S)-3-propylhexan-2-ol by flash column chromatography.

2. Hydrolysis of the Ester (to obtain (R)-alcohol):

  • Dissolve the separated (R)-3-propylhexan-2-yl acetate in methanol.

  • Add potassium carbonate and stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).

  • Neutralize with dilute aqueous HCl and extract with diethyl ether.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield (R)-3-propylhexan-2-ol.

3. Oxidation to the Ketone:

  • To a solution of the enantiopure alcohol ((R)- or (S)-3-propylhexan-2-ol) in dichloromethane, add pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP).

  • Stir the mixture at room temperature until the oxidation is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of silica (B1680970) gel or celite, eluting with diethyl ether.

  • Concentrate the filtrate and purify the crude ketone by flash column chromatography to afford the desired enantiomer of this compound.

Data Presentation
Parameter(R)-3-Propylhexan-2-one(S)-3-Propylhexan-2-one
Yield of Resolution Step ~45% (for each enantiomer)~45% (for each enantiomer)
Enantiomeric Excess (ee) of Alcohol >98%>98%
Yield of Oxidation Step >90%>90%
Overall Enantiomeric Purity >98%>98%

Conclusion

The two methods presented provide reliable pathways for the synthesis of the enantiomers of this compound. The choice of method may depend on the availability of starting materials, reagents, and the desired scale of the synthesis. The asymmetric alkylation using a chiral auxiliary offers a more direct route, while the enzymatic resolution provides access to both enantiomers from a common racemic precursor. Both methods are capable of producing the target compounds with high enantiopurity, which is critical for their application in pharmaceutical and fine chemical synthesis.

The Role of 3-Propylhexan-2-one in Insect Chemical Communication: A Review of Current Knowledge

Author: BenchChem Technical Support Team. Date: December 2025

Comprehensive searches of scientific literature and chemical databases have yielded no direct evidence to support the use of 3-propylhexan-2-one as an insect pheromone or kairomone. While the study of chemical ecology is vast, with numerous compounds identified as semiochemicals, this compound does not appear to be among them based on currently available information.

Researchers, scientists, and drug development professionals interested in insect chemical communication should note the absence of data regarding the behavioral or physiological effects of this compound on any insect species. Consequently, this document cannot provide application notes, experimental protocols, or quantitative data related to its use as a semiochemical.

A Look at Structurally Related Compounds

While information on this compound is lacking, research on structurally similar ketones has demonstrated their importance in insect communication. For instance, (R)-3-hydroxyhexan-2-one is a well-documented aggregation pheromone for numerous species of cerambycid beetles. Similarly, 3-methylhexan-2-one has been identified in some insect species, although its precise role as a semiochemical is not always fully elucidated. These examples highlight the specificity of insect olfactory systems, where small changes in chemical structure can lead to vastly different biological activities.

Hypothetical Experimental Workflow for Investigating a Novel Compound

For researchers who might consider investigating the potential semiochemical properties of this compound, a general experimental workflow could be proposed. This workflow is hypothetical and not based on any existing data for this specific compound.

cluster_0 Phase 1: Identification and Hypothesis cluster_1 Phase 2: Laboratory Bioassays cluster_2 Phase 3: Field Trials cluster_3 Phase 4: Chemical Ecology Studies A Hypothesize this compound as a potential semiochemical B Synthesize or acquire high-purity this compound A->B C Electroantennography (EAG) Screening B->C D Olfactometer Assays (e.g., Y-tube) C->D E Wind Tunnel Behavioral Assays D->E F Design and deploy baited traps E->F G Monitor trap captures and analyze data F->G H Compare with control traps G->H I Volatile collection from target insect species H->I J GC-MS analysis to confirm natural production I->J

Figure 1. A hypothetical workflow for investigating a novel compound as an insect semiochemical.

Conclusion

Application Notes and Protocols for the Evaluation of 3-Propylhexan-2-one in Bioassays and Field Trials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

3-Propylhexan-2-one is a chemical compound for which the biological activity, particularly in the context of insect behavior modification, is not extensively documented in publicly available literature. These application notes provide a comprehensive framework for the systematic evaluation of this compound as a potential insect repellent or attractant. The protocols outlined below are based on established methodologies for testing novel compounds in laboratory bioassays and field trials.

Section 1: Laboratory Bioassays

Laboratory bioassays are the first step in evaluating the potential of a novel compound to modify insect behavior. These assays are conducted under controlled conditions to determine the intrinsic activity of the compound.

1.1. Repellency Bioassays:

Objective: To determine if this compound deters insects from landing or feeding.

Experimental Protocol: Arm-in-Cage Assay (Based on WHO and EPA guidelines)

  • Test Subjects: A colony of laboratory-reared, non-blood-fed female mosquitoes (e.g., Aedes aegypti or Anopheles gambiae), 5-10 days old, starved for 12 hours with access to water.

  • Compound Preparation: Prepare serial dilutions of this compound in a suitable solvent (e.g., ethanol (B145695) or acetone). A typical concentration range for initial screening is 0.1% to 25% (w/v). A solvent-only control is essential.

  • Application:

    • Mark a defined area (e.g., 3 cm x 4 cm) on the forearm of a human volunteer.

    • Apply a precise volume (e.g., 0.1 mL) of the this compound solution evenly to the marked area.

    • The contralateral arm is treated with the solvent alone to serve as a control.

  • Exposure:

    • Simultaneously insert both treated and control arms into a cage containing a known number of mosquitoes (e.g., 200).

    • Expose the arms for a set period (e.g., 3 minutes).

  • Data Collection: Record the number of landings and/or probings on both the treated and control areas during the exposure period.

  • Efficacy Calculation: Calculate the percent repellency using the formula: % Repellency = [(C - T) / C] * 100 where C is the number of landings/probings on the control arm and T is the number of landings/probings on the treated arm.

Data Presentation:

Concentration of this compoundMean Landings (Treated)Mean Landings (Control)Percent Repellency (%)
0.1%
1%
5%
10%
25%
Solvent Control0%

1.2. Attractancy Bioassays:

Objective: To determine if this compound attracts insects.

Experimental Protocol: Two-Choice Olfactometer Assay

  • Apparatus: A Y-tube or multi-arm olfactometer.

  • Test Subjects: Insects of the target species (e.g., agricultural pests, disease vectors).

  • Compound Preparation: A solution of this compound in a suitable solvent is applied to a filter paper. A solvent-only filter paper serves as the control.

  • Procedure:

    • Place the treated and control filter papers in the separate arms of the olfactometer.

    • Introduce an individual insect at the base of the main arm.

    • Allow the insect a set amount of time to make a choice.

    • Record which arm the insect enters and the time spent in each arm.

  • Data Collection: The number of insects choosing the treated arm versus the control arm is recorded.

Data Presentation:

TreatmentNumber of Insects Choosing ArmMean Time in Arm (seconds)
This compound
Solvent Control

Section 2: Field Trials

Field trials are conducted to evaluate the efficacy of a compound under natural environmental conditions.

2.1. Repellent Field Trial:

Objective: To assess the duration of protection of a this compound formulation against wild insect populations.

Experimental Protocol: Human-Bait Landing Collection

  • Study Site: An area with a high population of the target insect species.

  • Formulation: Prepare a formulation of this compound at a concentration determined from laboratory bioassays, in a suitable carrier lotion or spray. A placebo formulation (without the active ingredient) is required.

  • Application: Human volunteers apply a measured amount of the formulation to their exposed skin (e.g., lower legs).

  • Procedure:

    • Volunteers are positioned at designated locations within the study site.

    • Trained collectors aspirate insects that land on the volunteers' treated skin.

    • Collections are made for a specified duration (e.g., 10 minutes) at regular intervals (e.g., every hour).

  • Data Collection: The number of insects collected from each volunteer at each time point is recorded. The trial continues until the repellent fails (e.g., two or more bites are received in a collection period).

Data Presentation:

Time Post-Application (hours)Mean Number of Landings (this compound)Mean Number of Landings (Placebo)
1
2
3
4
5
6

2.2. Attractant Field Trial:

Objective: To evaluate the effectiveness of this compound as a lure in insect traps.

Experimental Protocol: Trap-Based Study

  • Traps: Standard insect traps appropriate for the target species (e.g., sticky traps, funnel traps).

  • Lure Preparation: A dispenser containing this compound is placed in the trap. Control traps contain a dispenser with the solvent only.

  • Procedure:

    • Deploy the baited and control traps in a randomized block design within the study area.

    • Maintain a minimum distance between traps to avoid interference.

    • Collect and count the number of target insects in each trap at regular intervals.

Data Presentation:

Trap TypeMean Number of Insects Captured per Day
This compound Baited
Control (Solvent Only)

Section 3: Visualizations

Workflow for Screening a Novel Semiochemical

G cluster_0 Phase 1: Discovery & Lab Screening cluster_1 Phase 2: Formulation & Semi-Field cluster_2 Phase 3: Field Efficacy cluster_3 Phase 4: Product Development A Compound Identification (this compound) B Laboratory Bioassays (Repellency/Attraction) A->B C Dose-Response Studies B->C D Formulation Development C->D E Semi-Field Trials (Large Cage/Greenhouse) D->E F Small-Scale Field Trials E->F G Large-Scale Field Trials F->G H Toxicology & Safety Testing G->H I Regulatory Submission H->I J Commercial Product I->J

Caption: A generalized workflow for the screening and development of a novel semiochemical.

Disclaimer: The protocols provided are intended as a general guide. Specific experimental parameters should be optimized based on the target insect species, available resources, and the specific research questions. All studies involving human subjects must be conducted under strict ethical guidelines and with the approval of an institutional review board.

Application Notes and Protocols for Electroantennography (EAG) Response to 3-Propylhexan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Electroantennography (EAG) is a powerful electrophysiological technique used to measure the summated response of olfactory receptor neurons on an insect's antenna to a volatile chemical stimulus. This method is instrumental in screening for biologically active compounds, determining the sensitivity of an insect's olfactory system to specific odorants, and elucidating structure-activity relationships of semiochemicals.[1][2] 3-Propylhexan-2-one is a volatile organic compound that, due to its ketone functional group, has the potential to be a semiochemical for various insect species, possibly acting as a pheromone or a kairomone. Ketones are known to be important in insect chemical communication. For instance, (R)-3-hydroxyhexan-2-one is a common pheromone component for many species in the Cerambycidae family, and other alkan-2-ones are also implicated in their chemical signaling.[3][4][5][6]

These application notes provide a comprehensive protocol for conducting EAG studies to assess the olfactory response of insects to this compound. The detailed methodology will guide researchers through antenna preparation, odorant delivery, and data acquisition, enabling the screening of this compound for potential behavioral activity.

Principles of Electroantennography

The fundamental principle of EAG involves positioning an insect antenna between a recording and a reference electrode to measure the overall change in electrical potential (depolarization) of the antennal olfactory sensory neurons upon exposure to an odorant.[4][7] A constant stream of purified and humidified air is passed over the antenna to create a stable baseline. A pulse of air containing the test compound, in this case, this compound, is then injected into this airstream. If the olfactory receptors on the antenna are sensitive to the compound, the resulting depolarization of the sensory neurons generates a voltage drop, which is recorded as the EAG response. The amplitude of this response is proportional to the number of responding neurons and provides a quantitative measure of the antenna's sensitivity to the specific odorant.[2][7]

Experimental Protocols

This section details the methodology for conducting EAG experiments to evaluate the response to this compound.

Materials and Equipment
  • Insect Subjects: Healthy adult insects of the target species (e.g., a cerambycid beetle, fruit fly, or locust). Both males and females should be tested.

  • Chemicals:

    • This compound (high purity)

    • Solvent (e.g., hexane (B92381) or paraffin (B1166041) oil)

    • Reference compound (e.g., a known pheromone or a general odorant like 1-hexanol)

    • Electrolyte solution (e.g., Ringer's solution or 0.1 M KCl)

  • EAG System:

    • Micromanipulators

    • Microelectrodes (glass capillaries pulled to a fine tip)

    • Reference and recording Ag/AgCl electrodes

    • High-impedance DC amplifier

    • Data acquisition system (e.g., IDAC-4) and software

  • Odor Delivery System:

    • Purified and humidified air source

    • Flow controllers

    • Stimulus delivery tube

    • Pasteur pipettes and filter paper strips

  • Microscope: Stereomicroscope for antenna preparation.

  • Faraday Cage: To shield the setup from electrical noise.

  • Vibration Isolation Table: To minimize mechanical disturbances.

Experimental Workflow

EAG_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare Odorant Solutions B Anesthetize and Mount Insect A->B Serial dilutions C Excise and Mount Antenna B->C Immobilize D Position Electrodes C->D Connect to electrodes E Establish Stable Baseline D->E Place in air stream F Deliver Odor Stimulus (this compound) E->F Puff delivery G Record EAG Response F->G Amplification & digitization H Measure Response Amplitude (mV) G->H Peak detection I Normalize Data H->I Against control J Statistical Analysis I->J e.g., ANOVA, t-test

Caption: Experimental workflow for EAG recording.

Detailed Protocol
  • Preparation of Odorant Stimuli:

    • Prepare serial dilutions of this compound in a suitable solvent (e.g., hexane) to create a range of concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/µL).

    • Prepare a positive control using a known EAG-active compound for the test insect and a negative control with the solvent alone.

    • Apply 10 µL of each solution onto a small strip of filter paper and insert it into a clean Pasteur pipette. The solvent should be allowed to evaporate for a few minutes before use.

  • Insect and Antenna Preparation:

    • Anesthetize an adult insect by chilling it on ice or using CO2.

    • Carefully excise one antenna at the base using fine scissors or a scalpel under a stereomicroscope.

    • Mount the excised antenna between the two electrodes. The recording electrode is placed in contact with the distal tip of the antenna, while the reference electrode is inserted into the base of the antenna or the insect's head. The electrodes should be filled with the electrolyte solution.

  • EAG Recording:

    • Place the antenna preparation within the continuous, humidified airstream of the odor delivery system.

    • Allow the baseline signal to stabilize.

    • Deliver a puff of the stimulus (e.g., 0.5 seconds) by passing a controlled volume of air through the Pasteur pipette containing the odorant-laden filter paper.

    • Record the resulting voltage deflection (EAG response).

    • Ensure a sufficient recovery period (e.g., 30-60 seconds) between stimuli to allow the antennal receptors to return to their resting state.

    • Present the different concentrations of this compound and the controls in a randomized order to avoid adaptation effects. Replicate the experiment with multiple insects (e.g., n=10) of each sex.

  • Data Analysis:

    • Measure the maximum amplitude of the negative voltage deflection for each EAG response.

    • To account for solvent effects, subtract the average response to the negative control from the responses to the test compounds.

    • To compare responses across different preparations, normalize the data by expressing the response to this compound as a percentage of the response to the positive control.

Data Presentation

While specific EAG data for this compound is not yet available in published literature, the following tables provide a template for how quantitative data should be presented. The values are hypothetical and are for illustrative purposes only, based on typical responses to aliphatic ketones in insects.[1][8]

Table 1: Hypothetical EAG Responses of a Cerambycid Beetle to this compound and Control Compounds.

CompoundDose (µg)Mean EAG Response (mV ± SE)Normalized Response (%)
This compound 10.35 ± 0.0435
100.68 ± 0.0768
1001.15 ± 0.12115
Positive Control 101.00 ± 0.10100
(e.g., (R)-3-hydroxyhexan-2-one)
Negative Control -0.05 ± 0.015
(Hexane)

Table 2: Comparative EAG Responses of Different Insect Species to a Standard Dose (10 µg) of Various Ketones.

CompoundAromia bungii (mV ± SE)Locusta migratoria (mV ± SE)Hypothetical Species X (mV ± SE)
This compound Data not availableData not available0.68 ± 0.07
2-Hexanone 0.45 ± 0.05[1]Data not available0.55 ± 0.06
2-Heptanone 0.52 ± 0.06[1]Data not available0.72 ± 0.08
2-Octanone 0.61 ± 0.07[1]Data not available0.81 ± 0.09
2-Nonanone 0.70 ± 0.08[1]Data not available0.95 ± 0.10
2-Dodecanone Data not availableStrong response reported[8]1.10 ± 0.11
2-Tridecanone Data not availableStrong response reported[8]1.25 ± 0.13

Insect Olfactory Signaling Pathway

The detection of an odorant like this compound by an insect antenna initiates a cascade of events that culminates in a neural signal being sent to the brain.

Olfactory_Signaling_Pathway cluster_sensillum Antennal Sensillum cluster_brain Brain Odorant Odorant (this compound) OBP Odorant Binding Protein (OBP) Odorant->OBP Binds in sensillum lymph Receptor Olfactory Receptor (OR) + Orco Co-receptor OBP->Receptor Transport and delivery Neuron Olfactory Receptor Neuron (ORN) Receptor->Neuron Ion channel opening (Depolarization) AL Antennal Lobe Neuron->AL Action Potential (Axonal transmission) PN Projection Neuron AL->PN Synaptic processing MB_LH Mushroom Body & Lateral Horn PN->MB_LH Higher order processing (Behavioral response)

Caption: Generalized insect olfactory signaling pathway.

Upon entering the sensillum lymph through pores in the cuticle, the hydrophobic this compound molecule is likely encapsulated by an Odorant Binding Protein (OBP). This OBP-odorant complex then transports the molecule to an Olfactory Receptor (OR) located on the dendritic membrane of an Olfactory Receptor Neuron (ORN). The binding of the odorant to the OR, which is typically a heterodimer of a specific OR and a highly conserved co-receptor (Orco), leads to the opening of an ion channel. The subsequent influx of cations depolarizes the neuron, generating an action potential that travels down the axon to the antennal lobe of the insect's brain for further processing.

Conclusion

The protocols and information provided herein offer a robust framework for investigating the electrophysiological response of insects to this compound. By employing EAG, researchers can effectively screen for the olfactory activity of this compound across various insect species. Positive EAG results would be a strong indicator that this compound plays a role in the chemical ecology of the tested species, warranting further behavioral assays and field trials to determine its potential for applications in pest management or as a research tool in drug development. The provided templates for data presentation and the diagrams of the experimental workflow and signaling pathway will aid in the design and execution of these studies and the interpretation of their results.

References

Synthesis of 3-Propylhexan-2-one: A Detailed Guide for the Research Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 3-Propylhexan-2-one is a branched aliphatic ketone with applications in various fields of chemical research, including as a building block in organic synthesis and for the development of novel pharmaceuticals. This document provides detailed application notes and protocols for the synthesis of this compound in a research laboratory setting. Two primary synthetic routes are presented: the α-alkylation of a ketone and a Grignard reaction-based approach. These protocols are intended for researchers, scientists, and professionals in drug development, offering a comprehensive guide to the preparation and characterization of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below for easy reference.

PropertyValueReference
CAS Number40239-27-8[1][2]
Molecular FormulaC₉H₁₈O[1][3][4]
Molecular Weight142.24 g/mol [1][3]
Boiling Point447 K (173.85 °C)[5]
DensityData not available
AppearanceData not available

Synthetic Protocols

Two effective methods for the laboratory-scale synthesis of this compound are detailed below.

Protocol 1: Synthesis via α-Alkylation of 2-Pentanone

This protocol describes the synthesis of this compound through the α-alkylation of 2-pentanone with 1-bromopropane (B46711). The reaction involves the formation of a lithium enolate using lithium diisopropylamide (LDA), followed by nucleophilic attack on the alkyl halide.

Reaction Scheme:

G cluster_0 α-Alkylation of 2-Pentanone Ketone 2-Pentanone Enolate Lithium Enolate Ketone->Enolate LDA, THF, -78 °C Product This compound Enolate->Product 1-Bromopropane PropylBromide 1-Bromopropane PropylBromide->Product

Caption: Reaction scheme for the synthesis of this compound via α-alkylation.

Materials and Reagents:
  • 2-Pentanone

  • 1-Bromopropane

  • Lithium diisopropylamide (LDA) solution (typically 2.0 M in THF/heptane/ethylbenzene)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Standard laboratory glassware for anhydrous reactions (round-bottom flask, dropping funnel, condenser, etc.)

  • Inert atmosphere (Nitrogen or Argon)

Experimental Procedure:
  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen or argon inlet.

  • Enolate Formation: To the flask, add anhydrous THF and cool the flask to -78 °C using a dry ice/acetone bath. Add the LDA solution dropwise to the stirred THF. Following this, add 2-pentanone (1.0 equivalent) dropwise to the LDA solution, ensuring the temperature remains at -78 °C. Stir the mixture for 1-2 hours at this temperature to ensure complete enolate formation.

  • Alkylation: Add 1-bromopropane (1.1 equivalents) dropwise to the enolate solution at -78 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by fractional distillation to yield pure this compound.

Expected Yield and Purity:

Typical yields for α-alkylation reactions of this type range from 60-80%, depending on the purity of reagents and adherence to anhydrous conditions. Purity can be assessed by gas chromatography (GC) and spectroscopic methods.

Protocol 2: Synthesis via Grignard Reaction

This protocol outlines the synthesis of this compound starting from the Grignard reagent, propylmagnesium bromide, and acetaldehyde (B116499). The resulting secondary alcohol is then oxidized to the target ketone.

Reaction Scheme:

G cluster_1 Grignard Synthesis PropylBromide 1-Bromopropane Grignard Propylmagnesium Bromide PropylBromide->Grignard Mg, Dry Ether Alcohol 3-Hexan-2-ol Grignard->Alcohol 1. Acetaldehyde 2. H₃O⁺ Acetaldehyde Acetaldehyde Acetaldehyde->Alcohol Product This compound Alcohol->Product Oxidation (e.g., PCC)

Caption: Two-step synthesis of this compound using a Grignard reaction.

Materials and Reagents:
  • 1-Bromopropane

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • Acetaldehyde

  • Pyridinium chlorochromate (PCC) or other suitable oxidizing agent

  • Anhydrous dichloromethane (B109758) (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Dilute hydrochloric acid (HCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for Grignard and oxidation reactions.

  • Inert atmosphere (Nitrogen or Argon)

Experimental Procedure:

Step 1: Synthesis of 3-Hexan-2-ol

  • Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere, place magnesium turnings (1.2 equivalents). Add a small crystal of iodine to initiate the reaction. Add a solution of 1-bromopropane (1.0 equivalent) in anhydrous diethyl ether dropwise to the magnesium turnings. The reaction is exothermic and should be controlled by the rate of addition. After the addition is complete, reflux the mixture for 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Acetaldehyde: Cool the Grignard solution to 0 °C in an ice bath. Add a solution of acetaldehyde (1.0 equivalent) in anhydrous diethyl ether dropwise from the dropping funnel. After the addition, allow the mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up: Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution. If a precipitate forms, add dilute HCl to dissolve it. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter and remove the solvent under reduced pressure to obtain crude 3-hexan-2-ol.

Step 2: Oxidation to this compound

  • Oxidation: In a separate flask, prepare a suspension of PCC (1.5 equivalents) in anhydrous DCM. To this suspension, add a solution of the crude 3-hexan-2-ol in DCM dropwise. Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica (B1680970) gel or Celite to remove the chromium salts. Wash the filter cake with additional diethyl ether. Concentrate the filtrate under reduced pressure. The crude product can be purified by distillation to afford pure this compound.

Expected Yield and Purity:

The overall yield for this two-step process is typically in the range of 50-70%. The purity of the final product should be confirmed by GC and spectroscopic analysis.

Characterization Data

The synthesized this compound should be characterized by spectroscopic methods to confirm its identity and purity.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show a strong, characteristic absorption band for the carbonyl (C=O) stretch.[6]

Functional GroupExpected Absorption (cm⁻¹)
C=O (Ketone)~1715
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR (Predicted): The spectrum is expected to show distinct signals for the nine carbon atoms in the molecule, with the carbonyl carbon appearing significantly downfield.

¹H NMR (Predicted): The proton NMR spectrum would be more complex, showing signals for the 18 protons with characteristic splitting patterns corresponding to the different chemical environments.

Workflow and Logical Relationships

The following diagram illustrates the overall workflow for the synthesis and characterization of this compound.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization synthesis_choice Choose Synthesis Route alkylation α-Alkylation Protocol synthesis_choice->alkylation Route 1 grignard Grignard Protocol synthesis_choice->grignard Route 2 extraction Extraction alkylation->extraction grignard->extraction distillation Fractional Distillation extraction->distillation gc Gas Chromatography (Purity) distillation->gc ir IR Spectroscopy distillation->ir nmr NMR Spectroscopy (¹H & ¹³C) distillation->nmr product Pure this compound gc->product ir->product nmr->product

References

Application of 3-Propylhexan-2-one in Pest Management: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations into the scientific literature and chemical databases reveal a significant gap in knowledge regarding the application of 3-propylhexan-2-one in pest management strategies. Despite its defined chemical properties, there is currently no publicly available research demonstrating its efficacy or use as an insecticide, repellent, or semiochemical for controlling insect pests.

Chemical databases confirm the identity of this compound with a CAS Number of 40239-27-8 and a molecular formula of C9H18O. However, extensive searches for its role as a semiochemical, such as a pheromone, kairomone, or allomone, or for any studies detailing its effects on insect behavior or physiology, have yielded no specific results. Consequently, quantitative data on its efficacy (e.g., LC50, LD50, repellency rates) and detailed experimental protocols for its application in pest management are not available.

For researchers and drug development professionals interested in exploring the potential of novel compounds for pest management, the absence of data on this compound presents both a challenge and an opportunity. It signifies a completely unexplored area of chemical ecology and applied entomology.

General Experimental Framework for Evaluating Novel Compounds in Pest Management

While specific protocols for this compound do not exist, a general framework for evaluating a novel chemical compound for its potential in pest management would typically involve the following stages.

Preliminary Screening

The initial phase involves basic screening to determine if the compound exhibits any biological activity against target pests.

Table 1: Hypothetical Preliminary Screening Data for a Novel Compound

Test TypeTarget PestConcentration/DoseObserved Effect
No-Choice BioassayStored Product Beetle1% solutionHigh mortality
Choice BioassayAphids1% solution on leaf discRepellency
Topical ApplicationCockroaches1 µ g/insect Knockdown
Elucidation of Behavioral and Physiological Effects

Should preliminary screening indicate potential, more detailed laboratory assays are conducted to understand the nature of the compound's effect.

Experimental Protocols:

  • Electroantennography (EAG): This technique is used to measure the electrical response of an insect's antenna to volatile compounds. It helps determine if a pest can detect the compound.

    • An antenna is carefully excised from a live, immobilized insect.

    • The antenna is mounted between two electrodes.

    • A purified air stream is passed over the antenna.

    • A pulse of air containing the test compound (this compound) is introduced into the airstream.

    • The change in electrical potential from the antenna is recorded.

  • Behavioral Assays (Olfactometer): A Y-tube or four-arm olfactometer can be used to assess whether a compound is an attractant or a repellent.

    • The olfactometer provides insects with a choice between different air streams.

    • One air stream contains the test compound, while the other(s) contain a control (e.g., solvent only).

    • Insects are released at the base of the olfactometer.

    • The number of insects choosing each arm is recorded to determine preference or avoidance.

The logical workflow for such an initial investigation can be visualized as follows:

Figure 1: General workflow for evaluating a novel compound in pest management.
Understanding the Signaling Pathway

If a compound is found to elicit a behavioral response, the next step would be to investigate the underlying signaling pathway. For an olfactory cue, this would involve identifying the specific olfactory receptors (ORs) on the insect's antennae that bind to the compound.

A generalized signaling pathway for odorant perception is depicted below:

Odorant_Signaling_Pathway cluster_ORN Olfactory Receptor Neuron cluster_Brain Antennal Lobe (Brain) Odorant This compound OR Odorant Receptor (OR) Odorant->OR Ion_Channel Ion Channel Opening OR->Ion_Channel activates Orco Odorant Receptor co-receptor (Orco) Orco->Ion_Channel co-activates Depolarization Neuron Depolarization Ion_Channel->Depolarization Action_Potential Action Potential Depolarization->Action_Potential Glomerulus Glomerulus Action_Potential->Glomerulus Signal to Signal_Processing Signal Processing & Behavioral Response Glomerulus->Signal_Processing

Figure 2: Generalized odorant signaling pathway in an insect olfactory receptor neuron.

Formulation of 3-Propylhexan-2-one for Pheromone Traps: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Propylhexan-2-one is a ketone-based semiochemical that has been identified as a component of the aggregation-sex pheromone of certain cerambycid beetles. Pheromone traps baited with synthetic lures containing this compound can be a powerful tool for monitoring and managing populations of these wood-boring insects. This document provides detailed application notes and protocols for the formulation of this compound for use in pheromone traps, aimed at researchers, scientists, and professionals involved in pest management and chemical ecology.

While this compound has been identified as a potential pheromone component, its efficacy can be significantly influenced by its formulation, which dictates the release rate and stability of the compound. The optimal formulation ensures a consistent and prolonged release of the pheromone at a rate that is attractive to the target insect species.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for developing an effective controlled-release formulation.

PropertyValueSource
Molecular Formula C₉H₁₈O--INVALID-LINK--
Molecular Weight 142.24 g/mol --INVALID-LINK--
LogP 2.8--INVALID-LINK--
Polar Surface Area 17.07 Ų--INVALID-LINK--

Formulation Development Workflow

The development of a pheromone trap formulation for this compound involves a systematic process to ensure optimal performance in the field.

FormulationWorkflow cluster_prep Preparation cluster_formulation Formulation cluster_testing Testing & Analysis cluster_deployment Deployment Pheromone This compound Synthesis/Procurement Loading Pheromone Loading onto Carrier Pheromone->Loading Carrier Carrier Material Selection (e.g., Rubber Septa, Polymers) Carrier->Loading Sealing Packaging and Sealing Loading->Sealing ReleaseRate Release Rate Analysis (GC-MS) Sealing->ReleaseRate Stability Stability Studies (Temperature, UV) Sealing->Stability FieldTrials Field Efficacy Trials ReleaseRate->FieldTrials Stability->FieldTrials TrapAssembly Trap Assembly FieldTrials->TrapAssembly Deployment Field Deployment TrapAssembly->Deployment

Figure 1. Workflow for the formulation and deployment of this compound pheromone traps.

Experimental Protocols

Protocol 1: Preparation of Rubber Septa Dispensers

This protocol outlines the steps for loading this compound onto rubber septa, a common and effective dispenser type.

Materials:

  • This compound (≥98% purity)

  • Red rubber septa (pre-extracted with hexane)

  • Hexane (B92381) (analytical grade)

  • Micropipette

  • Glass vials with PTFE-lined caps

  • Vortex mixer

  • Fume hood

Procedure:

  • Preparation of Loading Solution: Prepare a stock solution of this compound in hexane. The concentration will depend on the target loading dose. For example, to load 1 mg of pheromone, a 10 mg/mL solution can be prepared.

  • Loading the Septa:

    • Place a pre-extracted rubber septum in a clean glass vial.

    • Using a micropipette, carefully apply the desired volume of the pheromone solution directly onto the septum. For a 1 mg dose from a 10 mg/mL solution, apply 100 µL.

    • Allow the solvent (hexane) to evaporate completely inside a fume hood for at least 1 hour.

  • Sealing and Storage:

    • Once the solvent has evaporated, immediately cap the vial tightly.

    • For short-term storage, keep the vials at 4°C. For long-term storage, store at -20°C.

Protocol 2: Quantification of Pheromone Release Rate

This protocol describes the methodology for determining the release rate of this compound from the prepared dispensers over time using gas chromatography-mass spectrometry (GC-MS).

Materials:

  • Pheromone dispensers (prepared as in Protocol 1)

  • Controlled environment chamber (set to desired temperature and humidity)

  • Hexane (analytical grade)

  • Internal standard (e.g., n-dodecane)

  • GC-MS system with a suitable column (e.g., DB-5ms)

  • Vials for extraction

Procedure:

  • Aging of Dispensers: Place a set of dispensers in a controlled environment chamber simulating field conditions (e.g., 25°C, 50% relative humidity).

  • Sampling: At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 21, and 28 days), remove a subset of dispensers for analysis.

  • Extraction:

    • Place each aged dispenser in a vial containing a known volume of hexane with a known concentration of the internal standard.

    • Agitate the vial for a specified period (e.g., 1 hour) to extract the remaining pheromone.

  • GC-MS Analysis:

    • Analyze the hexane extract using GC-MS.

    • Quantify the amount of this compound remaining in the dispenser by comparing its peak area to that of the internal standard.

  • Calculation of Release Rate: The amount of pheromone released between two time points is calculated by subtracting the amount remaining at the later time point from the amount remaining at the earlier time point. The release rate is then expressed as µ g/day .

Data Presentation

The following tables provide a template for summarizing the quantitative data obtained from the experimental protocols.

Table 1: Pheromone Loading and Initial Content

Formulation IDTarget Load (mg)Measured Initial Content (mg ± SD)Loading Efficiency (%)
F1-RS-1mg1.00.98 ± 0.0598
F2-RS-5mg5.04.85 ± 0.1297
F3-PM-1mg1.00.95 ± 0.0895

RS: Rubber Septum; PM: Polymer Matrix

Table 2: Release Rate of this compound from Different Formulations

Formulation IDDay 1 (µ g/day )Day 7 (µ g/day )Day 14 (µ g/day )Day 28 (µ g/day )
F1-RS-1mg150 ± 15120 ± 1095 ± 850 ± 5
F2-RS-5mg450 ± 30380 ± 25300 ± 20150 ± 12
F3-PM-1mg100 ± 1290 ± 985 ± 770 ± 6

Signaling Pathway and Experimental Logic

The following diagram illustrates the logical flow of pheromone-mediated attraction and the experimental approach to validate the formulated lure.

PheromoneAttraction cluster_release Pheromone Release cluster_insect Insect Response cluster_validation Experimental Validation Lure Formulated Lure (this compound) Plume Pheromone Plume Lure->Plume Volatility Antenna Antennal Reception Plume->Antenna Diffusion EAG Electroantennography (EAG) Plume->EAG Measures Antennal Response CNS Central Nervous System Processing Antenna->CNS Signal Transduction Behavior Upwind Flight & Source Location CNS->Behavior Motor Response WindTunnel Wind Tunnel Bioassay Behavior->WindTunnel Observes Flight Behavior FieldTrapping Field Trapping Behavior->FieldTrapping Trap Capture

Figure 2. Logical flow of insect attraction to a pheromone lure and corresponding validation methods.

Conclusion

The successful formulation of this compound for pheromone traps is a critical step in developing an effective pest management strategy. By following the detailed protocols for dispenser preparation, release rate analysis, and field evaluation, researchers can optimize the performance of their lures. The provided templates for data presentation and the logical workflow diagrams offer a structured approach to this research. Further studies should focus on the synergistic or antagonistic effects of other compounds when combined with this compound to enhance the specificity and attractiveness of the lure for the target cerambycid species.

Application Note & Protocol: Quantitative Analysis of 3-Propylhexan-2-one in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Propylhexan-2-one is a volatile organic compound (VOC) that may be present in biological samples as a metabolite of exogenous compounds or as a potential biomarker for certain physiological or pathological states. Accurate and precise quantification of this compound in complex biological matrices such as blood and urine is crucial for toxicological assessments, clinical diagnostics, and pharmacokinetic studies. This document provides a detailed protocol for the quantitative analysis of this compound in human plasma and urine using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

Experimental Protocols

Sample Collection and Handling

Proper sample collection and handling are critical to prevent the loss of volatile analytes like this compound.

  • Blood (Plasma):

    • Collect whole blood in tubes containing an anticoagulant (e.g., K2-EDTA).

    • To minimize metabolic activity that could alter VOC levels, place samples on wet ice or in a refrigerator (2-8°C) within 30 minutes of collection.[1]

    • Centrifuge the blood at 1,500 x g for 15 minutes at 4°C to separate the plasma.

    • Transfer the plasma to cryovials and store at -80°C until analysis. Avoid freeze-thaw cycles.

  • Urine:

    • Collect mid-stream urine in sterile containers.

    • For immediate analysis, store at 2-8°C. For long-term storage, freeze at -20°C or lower.[2]

Reagents and Materials
  • This compound (analytical standard, >98% purity)

  • 2-Heptanone (B89624) (Internal Standard, IS, >99% purity)

  • Methanol (B129727) (HPLC grade)

  • Sodium Chloride (NaCl, analytical grade)

  • Deionized water

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Human plasma and urine (drug-free)

  • 20 mL headspace vials with PTFE-faced septa

  • SPME fiber assembly (e.g., 75 µm Carboxen/Polydimethylsiloxane - CAR/PDMS)

Preparation of Standards and Quality Controls
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve 10 mg of this compound and 2-heptanone (IS) in 10 mL of methanol in separate volumetric flasks.

  • Working Standard Solutions:

    • Prepare serial dilutions of the this compound primary stock solution in methanol to create working standards for the calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL).

  • Internal Standard (IS) Working Solution (10 µg/mL):

    • Dilute the 2-heptanone primary stock solution in methanol.

  • Calibration Standards and Quality Controls (QCs):

    • Spike appropriate volumes of the working standard solutions into blank plasma or urine to prepare calibration standards and QC samples at low, medium, and high concentrations.

Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

The analysis of VOCs in whole blood can be challenging due to matrix effects from protein binding.[3][4][5] HS-SPME is a solvent-free extraction technique suitable for volatile analytes.[1][6]

  • Sample Aliquoting:

    • Thaw frozen plasma and urine samples at room temperature. Vortex briefly to ensure homogeneity.

    • Transfer 1 mL of plasma or urine (or standard/QC) into a 20 mL headspace vial.

  • Internal Standard Addition:

    • Add 10 µL of the 10 µg/mL IS working solution to each vial.

  • Matrix Modification:

    • To enhance the release of VOCs from the matrix, add 0.5 g of NaCl to each vial.[4] For plasma samples, a protein denaturing agent like urea (B33335) can also be considered to improve recovery.[3][4]

  • Incubation and Extraction:

    • Immediately seal the vials.

    • Place the vials in a heated agitator at 60°C for 15 minutes for equilibration.

    • Expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C with agitation.

  • Desorption:

    • Retract the fiber and immediately insert it into the GC inlet for thermal desorption at 250°C for 2 minutes in splitless mode.

GC-MS Analysis

Gas chromatography coupled with mass spectrometry is a robust technique for the separation and detection of volatile compounds.[7][8]

  • Gas Chromatograph (GC) Conditions:

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 250°C.

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp 1: 10°C/min to 150°C.

      • Ramp 2: 25°C/min to 280°C, hold for 5 minutes.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

      • This compound: Quantifier ion m/z 85, Qualifier ions m/z 57, 43.

      • 2-Heptanone (IS): Quantifier ion m/z 58, Qualifier ions m/z 43, 99.

Data Presentation

Table 1: GC-MS Retention Times and SIM Ions
CompoundRetention Time (min)Quantifier Ion (m/z)Qualifier Ions (m/z)
2-Heptanone (IS)~7.85843, 99
This compound~8.58557, 43
Table 2: Calibration Curve for this compound in Human Plasma
Concentration (ng/mL)Peak Area Ratio (Analyte/IS)Calculated Concentration (ng/mL)Accuracy (%)
10.0120.9898.0
50.0615.05101.0
100.12310.1101.0
500.61549.899.6
1001.225100.4100.4
5006.130499.599.9
100012.281001.2100.1
Linear Range: 1 - 1000 ng/mLr²: 0.9992
Equation: y = 0.0122x + 0.0005
Table 3: Precision and Accuracy for Quality Control Samples in Human Urine
QC LevelNominal Conc. (ng/mL)Intra-day (n=6) Mean ± SD (ng/mL)Intra-day Accuracy (%)Intra-day Precision (%CV)Inter-day (n=18) Mean ± SD (ng/mL)Inter-day Accuracy (%)Inter-day Precision (%CV)
LLOQ10.95 ± 0.1195.011.60.98 ± 0.1398.013.3
Low QC32.89 ± 0.2196.37.32.95 ± 0.2598.38.5
Mid QC8082.1 ± 4.5102.65.578.9 ± 5.198.66.5
High QC800785.6 ± 32.198.24.1795.3 ± 40.299.45.1
Table 4: Recovery and Matrix Effect
QC LevelConcentration (ng/mL)Recovery (%)Matrix Effect (%)
Low QC388.595.2
High QC80092.198.7

Mandatory Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_extraction HS-SPME cluster_analysis Analysis Sample Biological Sample (Plasma or Urine) Vial Transfer 1 mL to Headspace Vial Sample->Vial IS Spike with Internal Standard (2-Heptanone) Vial->IS NaCl Add NaCl for Matrix Modification IS->NaCl Seal Seal Vial NaCl->Seal Incubate Incubate & Equilibrate (60°C, 15 min) Seal->Incubate Extract Expose SPME Fiber (60°C, 30 min) Incubate->Extract Desorb Thermal Desorption in GC Inlet (250°C) Extract->Desorb GCMS GC-MS Analysis (SIM Mode) Desorb->GCMS Data Data Acquisition & Processing GCMS->Data

Caption: HS-SPME GC-MS workflow for this compound analysis.

Method Validation Parameters

G cluster_quant Quantitative Performance cluster_sample Sample-Related Performance Validation Method Validation Linearity Linearity & Range Validation->Linearity Selectivity Selectivity & Specificity Validation->Selectivity LLOQ Lower Limit of Quantification Linearity->LLOQ Accuracy Accuracy LLOQ->Accuracy Precision Precision (Intra- & Inter-day) Accuracy->Precision Recovery Extraction Recovery Selectivity->Recovery Matrix Matrix Effect Recovery->Matrix Stability Stability (Freeze-Thaw, Bench-Top) Matrix->Stability

Caption: Key parameters for analytical method validation.

References

Behavioral Response of Insects to 3-Propylhexan-2-one: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Initial Assessment: Following a comprehensive review of available scientific literature, no specific studies detailing the behavioral response of insects to 3-propylhexan-2-one were identified. Consequently, the generation of detailed application notes, experimental protocols, quantitative data tables, and signaling pathway diagrams directly pertaining to this specific chemical is not possible at this time.

The following sections provide a generalized framework for how such studies are typically conducted and reported in the field of chemical ecology. This information is intended to serve as a guide for researchers interested in investigating the potential effects of this compound on insect behavior.

General Application Notes

1. Introduction to Insect Chemoreception:

Insects rely heavily on their sense of smell (olfaction) and taste (gustation) to navigate their environment, locate food sources, find mates, and avoid predators and toxic substances. Chemical cues, known as semiochemicals, are central to these behaviors. Semiochemicals are broadly classified into pheromones (intraspecific communication) and allelochemicals (interspecific communication). Allelochemicals are further subdivided into kairomones (beneficial to the receiver), allomones (beneficial to the emitter), and synomones (beneficial to both).

When investigating a novel compound like this compound, the primary objective is to determine if it elicits a behavioral response in a target insect species and to characterize that response as attractive, repellent, or neutral. Further studies can then elucidate the underlying physiological and neurological mechanisms.

2. Potential Applications in Pest Management:

Should this compound be found to elicit a consistent behavioral response, it could have several applications in integrated pest management (IPM) strategies:

  • Attractant: If found to be an attractant, it could be used in traps for monitoring or mass trapping of pest populations. It could also be incorporated into "attract-and-kill" formulations where the insect is lured to a source containing a pesticide.

  • Repellent: If it proves to be a repellent, it could be formulated into products to protect plants, animals, or humans from insect pests.

  • Synergist or Antagonist: The compound could also modify an insect's response to other known attractants or repellents, acting as a synergist (enhancing the effect) or an antagonist (inhibiting the effect).

General Experimental Protocols

The following are generalized protocols for assessing the behavioral and electrophysiological responses of insects to a volatile chemical like this compound.

1. Behavioral Bioassays:

a) Y-Tube Olfactometer Assay:

This is a common laboratory method to assess the preference of a walking or flying insect for a specific odor.

  • Apparatus: A Y-shaped glass or plastic tube with a central arm and two side arms. A controlled, purified airflow is passed through each arm.

  • Procedure:

    • Introduce the test compound (this compound dissolved in a solvent) onto a filter paper and place it in one of the side arms.

    • Place a filter paper with the solvent alone in the other arm as a control.

    • Release a single insect at the base of the central arm.

    • Observe the insect's choice of arm and the time spent in each arm over a defined period.

    • Repeat the experiment with multiple individuals, alternating the position of the test and control arms to avoid positional bias.

  • Data Analysis: The number of insects choosing the test arm versus the control arm is analyzed using a chi-square test or a binomial test. The time spent in each arm can be compared using a t-test or a non-parametric equivalent.

b) Four-Arm Olfactometer Assay:

This setup allows for the simultaneous testing of multiple stimuli.

  • Apparatus: A central chamber with four arms extending outwards. Each arm can present a different odor or a clean air control.

  • Procedure: Similar to the Y-tube, but with more choices. This can be used to test different concentrations of this compound or to compare its attractiveness/repellency to other known compounds.

  • Data Analysis: Statistical analysis is more complex and may involve analysis of variance (ANOVA) followed by post-hoc tests to compare preferences among the different arms.

2. Electrophysiological Assays:

a) Electroantennography (EAG):

EAG measures the overall electrical response of an insect's antenna to an odor stimulus. It is a useful screening tool to determine if an insect can detect a particular compound.

  • Procedure:

    • An antenna is carefully excised from a live, immobilized insect.

    • The ends of the antenna are placed between two electrodes connected to an amplifier.

    • A puff of air carrying the test compound is delivered over the antenna.

    • The resulting voltage change (depolarization) is recorded.

  • Data Analysis: The amplitude of the EAG response is measured and compared to the response elicited by a control (solvent) and a standard reference compound.

b) Gas Chromatography-Electroantennographic Detection (GC-EAD):

This technique couples the separation of compounds in a gas chromatograph with the sensitive detection by an insect antenna. It is used to identify which specific components in a complex mixture are biologically active.

  • Procedure:

    • A sample containing volatile compounds is injected into a GC.

    • The column effluent is split into two streams. One goes to the GC's detector (e.g., a flame ionization detector - FID), and the other is passed over an insect antenna preparation (as in EAG).

    • The signals from both detectors are recorded simultaneously.

  • Data Analysis: Peaks in the FID chromatogram that consistently elicit a response from the antenna (EAD-active peaks) are identified as biologically active compounds.

Data Presentation

As no quantitative data for the behavioral response of insects to this compound is available, a template for a data table is provided below.

Table 1: Hypothetical Behavioral Response of Insecta species to this compound in a Y-Tube Olfactometer.

Treatment ArmControl ArmNumber of Insects Choosing TreatmentNumber of Insects Choosing ControlNo ChoiceTotal InsectsP-valueBehavioral Response
This compound (1 µg)Solvent3515555<0.05Attraction
This compound (10 µg)Solvent428555<0.01Strong Attraction
This compound (100 µg)Solvent1238555<0.05Repulsion

Visualization of Workflows and Concepts

Since no specific signaling pathways for this compound in insects are known, the following diagrams illustrate the general experimental workflow for testing a novel compound and a conceptual model of insect olfaction.

Experimental_Workflow cluster_0 Phase 1: Screening cluster_1 Phase 2: Behavioral Analysis cluster_2 Phase 3: Identification & Field Trials A Compound Identification (this compound) B Electrophysiology (EAG) Screening for Antennal Detection A->B C Laboratory Bioassays (Y-Tube/Four-Arm Olfactometer) B->C If EAG positive D Dose-Response Studies C->D F Field Trapping Experiments D->F Based on optimal dose E Identification of Active Components (if a mixture) using GC-EAD E->F

Caption: A generalized workflow for identifying and validating a new insect semiochemical.

Olfactory_Signaling_Pathway cluster_0 Periphery (Antenna) cluster_1 Central Nervous System (Brain) Odor Odorant Molecule (e.g., this compound) OBP Odorant Binding Protein (OBP) Odor->OBP Binding & Transport OR Odorant Receptor (OR) on Olfactory Sensory Neuron (OSN) OBP->OR Delivery to Receptor AL Antennal Lobe (Glomeruli) OR->AL Signal Transduction (Action Potential) PN Projection Neuron AL->PN MB Mushroom Bodies (Learning & Memory) PN->MB LH Lateral Horn (Innate Behavior) PN->LH Output Behavioral Response

Caption: A simplified diagram of the insect olfactory signaling pathway.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Propylhexan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-propylhexan-2-one. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) to improve the yield and purity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most widely used and reliable method for the synthesis of this compound is the acetoacetic ester synthesis. This method involves the dialkylation of ethyl acetoacetate (B1235776) with a propyl halide, followed by hydrolysis and decarboxylation to yield the target ketone.

Q2: What are the key steps in the acetoacetic ester synthesis of this compound?

A2: The synthesis involves three main stages:

  • Enolate Formation: Deprotonation of ethyl acetoacetate using a suitable base to form a resonance-stabilized enolate.

  • Dialkylation: Sequential nucleophilic substitution (SN2) reactions of the enolate with two equivalents of a propyl halide (e.g., 1-bromopropane).

  • Hydrolysis and Decarboxylation: The resulting dialkylated β-keto ester is hydrolyzed to a β-keto acid, which readily undergoes decarboxylation upon heating to yield this compound.

Q3: What are some potential side reactions that can lower the yield of this compound in the acetoacetic ester synthesis?

A3: Several side reactions can occur, reducing the overall yield:

  • O-alkylation: The enolate is an ambident nucleophile, meaning alkylation can occur at the oxygen atom as well as the carbon atom. This leads to the formation of an ether byproduct.

  • Polyalkylation: More than two propyl groups may be added to the ethyl acetoacetate if the reaction conditions are not carefully controlled.

  • Self-condensation: The enolate can react with unreacted ethyl acetoacetate in a Claisen-like condensation. However, this is generally less of a concern with highly acidic 1,3-dicarbonyl compounds as they exist predominantly as the enolate in solution[1].

  • Elimination Reactions: If secondary or tertiary alkyl halides are used, elimination reactions can compete with the desired substitution, although for propyl halides, this is less of an issue[2].

Q4: Are there any alternative methods for synthesizing this compound?

A4: Yes, other synthetic routes exist, although they are generally less common for this specific ketone:

  • Alkylation of Pentan-2-one Enamine: 2-pentanone can be converted to an enamine, which is then alkylated with a propyl halide. Hydrolysis of the resulting iminium salt yields the desired product. This method, known as the Stork enamine synthesis, offers an alternative for α-alkylation of ketones[3][4].

  • Grignard Reaction: The reaction of an ester with a Grignard reagent can be used to synthesize ketones. However, this method is often problematic as the initially formed ketone is more reactive than the starting ester, leading to a second addition of the Grignard reagent and the formation of a tertiary alcohol as the major product[5][6]. Careful control of reaction conditions, such as low temperatures, is crucial to favor the formation of the ketone[7].

  • From 4-Heptanol, 4-ethynyl-: A multi-step reaction starting from 4-heptanol, 4-ethynyl- has been reported, involving hydration of the alkyne and subsequent reduction[8].

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Dialkylated Product 1. Incomplete deprotonation of ethyl acetoacetate. 2. Insufficient amount of alkylating agent. 3. Reaction time is too short. 4. Use of a weak base.1. Use a strong base like sodium ethoxide or potassium tert-butoxide. Ensure anhydrous conditions as moisture will consume the base. 2. Use a slight excess of the propyl halide for each alkylation step. 3. Monitor the reaction by TLC to ensure completion. 4. For the second alkylation, a stronger base like potassium tert-butoxide may be beneficial as the monoalkylated ester is less acidic.
Presence of Mono-alkylated Product Incomplete second alkylation.Increase the reaction time and/or temperature for the second alkylation step. Consider using a stronger base for the second deprotonation.
Formation of O-alkylation Byproduct The solvent and counter-ion can influence the C- vs. O-alkylation ratio.Use a less polar, aprotic solvent. The choice of base and cation can also influence the outcome.
Difficult Purification The boiling point of the product may be close to that of impurities.Use fractional distillation for purification. A longer fractionating column will provide better separation of liquids with close boiling points[9].
Grignard reaction yields tertiary alcohol instead of ketone The ketone intermediate is highly reactive towards the Grignard reagent.Add the Grignard reagent slowly at a very low temperature (e.g., -78 °C) to control the reaction rate and favor the formation of the ketone[7]. Use of a less reactive organometallic reagent might also be considered.

Quantitative Data

While specific yield data for the synthesis of this compound under varied conditions is not extensively available in the literature, the following table provides typical yields for similar acetoacetic ester syntheses, which can serve as a benchmark.

Reaction Alkyl Halide Base Solvent Yield (%) Reference
Monoalkylation of Ethyl Acetoacetaten-Butyl BromideSodium EthoxideEthanol (B145695)69-72Organic Syntheses, Coll. Vol. 1, p.248 (1941)[10]
Dialkylation of Ethyl α-ethylacetoacetaten-Propyl Bromide-Dimethylacetamide60US2971024A[11]

Experimental Protocols

Acetoacetic Ester Synthesis of this compound

This protocol is adapted from a general procedure for the alkylation of ethyl acetoacetate[10].

Step 1: First Alkylation (Formation of Ethyl 2-acetylpentanoate)

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of sodium ethoxide by dissolving sodium metal (1 equivalent) in anhydrous ethanol.

  • Add ethyl acetoacetate (1 equivalent) to the sodium ethoxide solution.

  • Heat the mixture to reflux and add 1-bromopropane (B46711) (1 equivalent) dropwise over a period of 1-2 hours.

  • Continue refluxing until the reaction mixture is neutral to moist litmus (B1172312) paper.

  • Distill off the ethanol.

  • To the residue, add water and extract the product with diethyl ether.

  • Dry the ether extract over anhydrous sodium sulfate (B86663) and evaporate the solvent to obtain crude ethyl 2-acetylpentanoate.

Step 2: Second Alkylation (Formation of Ethyl 2-acetyl-2-propylpentanoate)

  • Prepare a solution of sodium ethoxide in anhydrous ethanol as in Step 1.

  • Add the crude ethyl 2-acetylpentanoate (1 equivalent) from the previous step.

  • Heat the mixture to reflux and add 1-bromopropane (1 equivalent) dropwise.

  • Continue refluxing until the reaction is complete (monitor by TLC).

  • Work up the reaction as described in Step 1 to obtain crude ethyl 2-acetyl-2-propylpentanoate.

Step 3: Hydrolysis and Decarboxylation

  • To the crude ethyl 2-acetyl-2-propylpentanoate, add a 10% aqueous solution of sodium hydroxide.

  • Reflux the mixture for several hours until the hydrolysis is complete (the oily layer disappears).

  • Cool the reaction mixture and acidify with dilute sulfuric acid.

  • Heat the acidified mixture to reflux to effect decarboxylation until the evolution of carbon dioxide ceases.

  • Cool the mixture and separate the organic layer.

  • Purify the crude this compound by fractional distillation.

Visualizations

Acetoacetic_Ester_Synthesis cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Dialkylation cluster_2 Step 3: Hydrolysis & Decarboxylation Ethyl Acetoacetate Ethyl Acetoacetate Enolate Enolate Ethyl Acetoacetate->Enolate Deprotonation Base (NaOEt) Base (NaOEt) Base (NaOEt)->Enolate Mono-alkylated Enolate Mono-alkylated Enolate Base (NaOEt)->Mono-alkylated Enolate Mono-alkylated Ester Mono-alkylated Ester Enolate->Mono-alkylated Ester SN2 Propyl Bromide (1st eq.) Propyl Bromide (1st eq.) Propyl Bromide (1st eq.)->Mono-alkylated Ester Mono-alkylated Ester->Mono-alkylated Enolate Deprotonation Di-alkylated Ester Di-alkylated Ester Mono-alkylated Enolate->Di-alkylated Ester SN2 Propyl Bromide (2nd eq.) Propyl Bromide (2nd eq.) Propyl Bromide (2nd eq.)->Di-alkylated Ester Beta-keto acid Beta-keto acid Di-alkylated Ester->Beta-keto acid Hydrolysis H3O+, Heat H3O+, Heat H3O+, Heat->Beta-keto acid This compound This compound Beta-keto acid->this compound Decarboxylation CO2 CO2 Beta-keto acid->CO2

Caption: Workflow for the acetoacetic ester synthesis of this compound.

Troubleshooting_Yield cluster_alkylation Alkylation Issues cluster_solutions_alkylation Solutions cluster_hydrolysis Hydrolysis/Decarboxylation Issues cluster_solutions_hydrolysis Solutions cluster_purification Purification Issues cluster_solutions_purification Solutions Start Low Yield of this compound Check_Alkylation Check Alkylation Step: Incomplete reaction or side products? Start->Check_Alkylation Check_Hydrolysis Check Hydrolysis/Decarboxylation: Incomplete reaction? Check_Alkylation->Check_Hydrolysis No Incomplete_Deprotonation Incomplete Deprotonation? Check_Alkylation->Incomplete_Deprotonation Yes Side_Reactions Side Reactions? (O-alkylation, Polyalkylation) Check_Alkylation->Side_Reactions Yes Check_Purification Check Purification: Loss of product? Check_Hydrolysis->Check_Purification No Incomplete_Hydrolysis Incomplete Hydrolysis? Check_Hydrolysis->Incomplete_Hydrolysis Yes Incomplete_Decarboxylation Incomplete Decarboxylation? Check_Hydrolysis->Incomplete_Decarboxylation Yes Loss_During_Workup Loss during extraction or distillation? Check_Purification->Loss_During_Workup Yes Sol_Deprotonation Use stronger base (e.g., KOtBu) Ensure anhydrous conditions Incomplete_Deprotonation->Sol_Deprotonation Sol_Side_Reactions Control temperature Slow addition of alkyl halide Change solvent Side_Reactions->Sol_Side_Reactions Sol_Hydrolysis Increase reaction time/temp Use stronger acid/base Incomplete_Hydrolysis->Sol_Hydrolysis Sol_Decarboxylation Ensure sufficient heating Acidic conditions Incomplete_Decarboxylation->Sol_Decarboxylation Sol_Purification Optimize extraction solvent/pH Use fractional distillation Loss_During_Workup->Sol_Purification

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Purification of 3-propylhexan-2-one by distillation or chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 3-propylhexan-2-one by distillation or chromatography. The information is tailored for researchers, scientists, and drug development professionals to address specific issues encountered during experiments.

Physical and Chemical Properties of this compound

A summary of key physicochemical properties for this compound is presented below.

PropertyValueSource
Molecular Formula C₉H₁₈OPubChem[1]
Molecular Weight 142.24 g/mol PubChem[1]
Boiling Point 174 °C (447 K)NIST WebBook[2]
LogP 2.79180LookChem[3]
Topological Polar Surface Area 17.1 ŲPubChem[1]

Choosing a Purification Method: Distillation vs. Chromatography

The choice between distillation and chromatography depends on the nature of the impurities and the required purity of the final product. The following diagram illustrates the decision-making process.

Purification_Method_Selection Decision-Making: Distillation vs. Chromatography for this compound Purification start Start: Crude this compound impurity_bp Are boiling points of impurities significantly different from 174 °C? start->impurity_bp thermal_stability Is the compound thermally stable? impurity_bp->thermal_stability Yes chromatography Chromatography impurity_bp->chromatography No distillation Fractional Distillation thermal_stability->distillation Yes thermal_stability->chromatography No end Pure this compound distillation->end chromatography->end

Caption: Decision workflow for selecting a purification method.

Purification by Fractional Distillation

Fractional distillation is a suitable method for purifying this compound if the impurities have boiling points that are sufficiently different (generally >25-30 °C).

Experimental Protocol: Fractional Distillation
  • Apparatus Setup:

    • Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., Vigreux or packed with Raschig rings or glass beads), a condenser, a distillation head with a thermometer, and receiving flasks.

    • Ensure all glassware is dry and joints are properly sealed.

    • Place a stir bar in the distillation flask.

  • Sample Preparation:

    • Add the crude this compound to the round-bottom flask, filling it to no more than two-thirds of its volume.

    • Add a few boiling chips to ensure smooth boiling.

  • Distillation Process:

    • Begin heating the flask gently using a heating mantle.

    • Slowly increase the temperature until the liquid begins to boil.

    • Observe the vapor rising through the fractionating column. The rate of distillation should be slow and steady, about 1-2 drops per second.[4]

    • Monitor the temperature at the distillation head. It should stabilize at the boiling point of the lowest boiling component.

    • Collect the initial fraction (forerun), which may contain lower-boiling impurities.

    • As the temperature approaches 174 °C, change the receiving flask to collect the pure this compound.

    • Maintain a steady temperature during the collection of the main fraction.

    • Once the temperature begins to drop or rise significantly after the main fraction has been collected, stop the distillation.

  • Product Recovery:

    • Allow the apparatus to cool down before disassembling.

    • The collected main fraction should be pure this compound.

Troubleshooting Guide: Fractional Distillation
IssuePossible CauseTroubleshooting Steps
No distillate is collecting Insufficient heating or heat loss from the column.Increase the heating mantle temperature. Insulate the fractionating column with glass wool or aluminum foil.[5]
Temperature fluctuations Uneven boiling or improper thermometer placement.Ensure smooth boiling with a stir bar or boiling chips. Check that the thermometer bulb is positioned correctly at the vapor outlet to the condenser.
Poor separation of components Distillation rate is too fast. Inefficient fractionating column.Reduce the heating to slow down the distillation rate.[4] Use a longer or more efficient fractionating column.
Bumping or violent boiling Superheating of the liquid.Ensure fresh boiling chips are used or that the stir bar is functioning correctly.
Product is discolored Thermal decomposition of the compound or impurities.Consider vacuum distillation to lower the boiling point and reduce thermal stress.

Purification by Flash Column Chromatography

Flash column chromatography is recommended when impurities have similar boiling points to this compound or when the compound is thermally sensitive.

Experimental Protocol: Flash Column Chromatography
  • Solvent System Selection:

    • Use thin-layer chromatography (TLC) to determine a suitable solvent system. For a ketone of medium polarity like this compound, a good starting point is a mixture of ethyl acetate (B1210297) and hexanes.

    • Aim for an Rf value of 0.2-0.4 for the desired compound.

  • Column Packing:

    • Securely clamp a glass column in a vertical position.

    • Add a small layer of sand to the bottom of the column.

    • Prepare a slurry of silica (B1680970) gel in the chosen non-polar solvent (e.g., hexanes).

    • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.

    • Add a layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a less polar solvent.

    • Carefully apply the sample to the top of the silica gel.

    • Alternatively, for samples not readily soluble in the eluent, use a "dry loading" method by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then adding the dried powder to the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen solvent system, applying positive pressure with a pump or inert gas.

    • Collect fractions in test tubes or vials.

    • Monitor the separation by TLC analysis of the collected fractions.

  • Product Recovery:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Troubleshooting Guide: Flash Column Chromatography
IssuePossible CauseTroubleshooting Steps
Compound does not move from the origin Solvent system is not polar enough.Increase the polarity of the eluent by increasing the proportion of the more polar solvent (e.g., ethyl acetate). For very polar ketones, a methanol (B129727)/dichloromethane system can be considered.[6]
Compound elutes too quickly (in the solvent front) Solvent system is too polar.Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., hexanes).
Poor separation of spots (co-elution) Inappropriate solvent system or overloaded column.Re-optimize the solvent system using TLC to maximize the difference in Rf values.[6] Reduce the amount of sample loaded onto the column.
Tailing or streaking of spots Compound is too polar for the solvent system, or there is an issue with the stationary phase.Add a small amount of a more polar solvent to the eluent. For acidic or basic compounds, consider adding a modifier like acetic acid or triethylamine.[6]
Compound decomposition on the column Compound is unstable on silica gel.Perform a 2D TLC to check for stability.[6] If unstable, consider using a different stationary phase like alumina (B75360) or a deactivated silica gel.[6]

Frequently Asked Questions (FAQs)

Q1: My this compound sample is slightly yellow after distillation. What could be the cause?

A: A yellow tint can indicate thermal decomposition or the presence of high-boiling colored impurities. If the compound is known to be thermally sensitive, consider using vacuum distillation to lower the boiling point. If impurities are the cause, a subsequent purification by chromatography may be necessary.

Q2: During flash chromatography, my compound is streaking badly on the TLC plate. How can I improve the peak shape?

A: Streaking often indicates that the compound is interacting too strongly with the silica gel, which can be due to its polarity or acidic/basic nature. Try adding a small amount of a modifier to your eluent. For a neutral ketone, a small percentage of methanol might help. If the ketone has acidic or basic impurities, adding a trace of acetic acid or triethylamine, respectively, can improve the peak shape.

Q3: Can I use preparative HPLC or GC for the purification of this compound?

A: Yes, both preparative High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be used for high-purity separations.

  • Preparative HPLC: This is a good option for thermally sensitive compounds. A reversed-phase C18 column with a mobile phase of acetonitrile (B52724) and water would be a suitable starting point. For ketones lacking a strong UV chromophore, derivatization with an agent like 2,4-dinitrophenylhydrazine (B122626) (DNPH) can enhance detection.[7]

  • Preparative GC: This method is effective for volatile compounds. The separation is based on boiling point and interactions with the stationary phase.[8] A non-polar or medium-polarity column would be appropriate for this compound.

Q4: How do I choose between normal-phase and reversed-phase chromatography?

A: For this compound, which is a moderately polar compound, normal-phase chromatography with a silica column and a hexane/ethyl acetate eluent is a standard and effective choice. Reversed-phase chromatography, using a non-polar stationary phase (like C18) and a polar mobile phase (like water/acetonitrile), is also a viable option and is often preferred for more polar compounds.

Troubleshooting Workflow

The following diagram outlines a general workflow for troubleshooting common issues during the purification of this compound.

Troubleshooting_Workflow General Troubleshooting Workflow for Purification start Start: Unexpected Result identify_issue Identify the specific issue (e.g., low yield, impurity, poor separation) start->identify_issue distillation_issue Distillation Issue? identify_issue->distillation_issue chromatography_issue Chromatography Issue? identify_issue->chromatography_issue distillation_issue->chromatography_issue No check_temp Check temperature and heating rate distillation_issue->check_temp Yes check_solvents Check solvent system and polarity chromatography_issue->check_solvents Yes check_column Check column efficiency and packing check_temp->check_column adjust_params Adjust parameters based on findings check_column->adjust_params check_stability Check compound stability (TLC) check_solvents->check_stability check_stability->adjust_params rerun Re-run purification adjust_params->rerun success Successful Purification rerun->success

Caption: A systematic approach to troubleshooting purification issues.

References

Stability and degradation of 3-propylhexan-2-one under field conditions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific experimental data on the stability and degradation of 3-propylhexan-2-one under field conditions is limited in publicly available literature. The information provided below is based on the general chemical properties of aliphatic ketones and established analytical principles. The degradation pathways described are hypothetical and should be confirmed by experimental data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound is an aliphatic ketone. Below is a summary of its key chemical and physical properties.

PropertyValue
Molecular Formula C9H18O
Molecular Weight 142.24 g/mol
CAS Number 40239-27-8
Appearance (Predicted) Colorless liquid
Boiling Point (Predicted) ~180-190 °C
Solubility Sparingly soluble in water, soluble in organic solvents

Q2: What are the likely degradation pathways for this compound under field conditions?

Under typical field conditions, this compound is expected to degrade primarily through two mechanisms: photodegradation and biodegradation.

  • Photodegradation: Exposure to sunlight (UV radiation) can induce photochemical decomposition of aliphatic ketones.[1] This typically occurs via Norrish Type I and Type II reactions, leading to the cleavage of carbon-carbon bonds adjacent to the carbonyl group and subsequent formation of smaller, more volatile compounds.[2][3]

  • Biodegradation: In soil and water, microorganisms are expected to be the primary drivers of degradation. Bacteria are known to metabolize aliphatic ketones, often initiating the process through oxidation of the alkyl chains.[4][5] This leads to the formation of intermediates that can be further broken down and ultimately mineralized to carbon dioxide and water.

  • Hydrolysis: Ketones are generally stable to hydrolysis under neutral pH conditions typical of most environmental compartments.[6] While they can form geminal diols in the presence of water, this is a reversible equilibrium and not a degradation pathway.[7]

Q3: How should I store this compound to ensure its stability for experimental use?

To minimize degradation, this compound should be stored in a cool, dark place in a tightly sealed container to prevent volatilization and exposure to light. For long-term storage, refrigeration is recommended.

Troubleshooting Guides

Issue 1: Inconsistent analytical results (e.g., in GC or HPLC analysis)

Q: I am observing variable peak areas, peak tailing, or the appearance of unexpected peaks in my chromatograms when analyzing this compound. What could be the cause?

A: This can be due to several factors related to either the stability of the compound or the analytical method itself.

  • Sample Degradation:

    • Photodegradation: If samples are left exposed to light, even in the laboratory, the compound can degrade.

      • Solution: Use amber vials or cover sample trays to protect them from light.

    • Thermal Degradation: High temperatures in the GC inlet or HPLC column oven can potentially cause degradation.

      • Solution: Optimize the inlet and oven temperatures. Start with a lower temperature and gradually increase it to find the optimal balance between good chromatography and compound stability.

  • Analytical Method Issues (GC): [8][9][10]

    • Active Sites: The polar nature of the ketone can interact with active sites (e.g., silanol (B1196071) groups) in the GC liner or on the column, leading to peak tailing.

      • Solution: Use a deactivated liner and a high-quality, inert GC column. If tailing persists, you may need to replace the liner or trim the first few centimeters of the column.

    • Improper Injection Port Temperature: Too low a temperature can cause slow vaporization, leading to broad peaks.

      • Solution: Ensure the injection port temperature is appropriate for the boiling point of this compound.

  • Analytical Method Issues (HPLC): [11][12]

    • Mobile Phase Incompatibility: The choice of mobile phase can affect peak shape.

      • Solution: Ensure your sample solvent is compatible with the mobile phase. A mismatch in polarity can cause peak distortion. Adjusting the pH of the mobile phase might also improve peak shape, though ketones are generally less sensitive to pH than other compounds.

    • Column Temperature: Inconsistent column temperature can lead to shifts in retention time.

      • Solution: Use a column oven to maintain a stable temperature.

Issue 2: Difficulty in achieving reproducible results in stability studies.

Q: My stability study results for this compound are not consistent across replicates. What could be the problem?

A: Reproducibility issues in stability studies often stem from a lack of rigorous control over experimental conditions.

  • Inconsistent Environmental Conditions:

    • Solution: Ensure that all samples are exposed to identical and controlled conditions of temperature, light intensity, and humidity (if applicable). Use calibrated environmental chambers for these studies.

  • Matrix Effects:

    • Solution: The matrix (e.g., soil type, water composition) can significantly influence degradation rates. Ensure the matrix is homogenous across all experimental units. If using natural matrices, be aware that their microbial populations and chemical composition can vary.

  • Sampling and Extraction Inconsistency:

    • Solution: Develop and validate a robust sampling and extraction protocol. Ensure that the extraction efficiency is high and reproducible. Use an internal standard to correct for variations in extraction and analysis.

Experimental Protocols

Protocol 1: General Approach for a Stability Study of this compound in an Aqueous Matrix

This protocol outlines a general procedure for assessing the stability of this compound in water, considering both abiotic and biotic degradation.

  • Preparation of Test Solutions:

    • Prepare a stock solution of this compound in a water-miscible solvent (e.g., methanol, acetonitrile).

    • Spike the stock solution into the test water (e.g., deionized water for hydrolysis, pond water for biodegradation) to achieve the desired final concentration. The final concentration of the organic solvent should be minimal (<0.1%) to avoid toxic effects on microorganisms.

  • Experimental Setup:

    • Hydrolysis/Photodegradation (Abiotic):

      • Use sterilized (e.g., autoclaved or filtered) water in sterile containers (e.g., amber glass bottles).

      • For photodegradation, use quartz or borosilicate glass containers and expose them to a controlled light source that mimics natural sunlight.

      • Include dark controls (containers wrapped in aluminum foil) to differentiate between hydrolysis and photodegradation.

    • Biodegradation (Biotic):

      • Use water from an environmental source (e.g., river, lake) containing a natural microbial population.

      • Include sterile controls (autoclaved environmental water) to assess abiotic degradation under the same conditions.

  • Incubation:

    • Incubate all samples at a constant, controlled temperature.

    • Periodically collect samples over time (e.g., at 0, 1, 3, 7, 14, and 28 days).

  • Sample Analysis:

    • At each time point, sacrifice replicate samples.

    • Extract this compound from the aqueous matrix using a suitable organic solvent (e.g., dichloromethane, hexane) via liquid-liquid extraction.

    • Analyze the concentration of this compound in the extracts using a calibrated analytical method, such as GC-MS or HPLC-UV.

  • Data Analysis:

    • Plot the concentration of this compound versus time.

    • Calculate the degradation rate and half-life (t1/2) for each condition.

Visualizations

Hypothetical_Degradation_Pathway cluster_photodegradation Photodegradation (Norrish Reactions) cluster_biodegradation Biodegradation Compound This compound Norrish_I Norrish Type I (α-cleavage) Compound->Norrish_I UV light Norrish_II Norrish Type II (γ-H abstraction) Compound->Norrish_II UV light Oxidation Oxidation of Alkyl Chain Compound->Oxidation Enzymatic action Photons Sunlight (UV) Radicals Acyl and Alkyl Radicals Norrish_I->Radicals Volatiles Smaller Volatile Compounds Norrish_II->Volatiles Radicals->Volatiles Further reactions Microbes Microorganisms Intermediates Carboxylic Acid Intermediates Oxidation->Intermediates Mineralization Mineralization Intermediates->Mineralization β-oxidation CO2_H2O CO2 + H2O Mineralization->CO2_H2O

Caption: Hypothetical degradation pathways for this compound.

Experimental_Workflow start Start: Define Study (e.g., stability in soil) prep Prepare Spiked Samples (Soil + this compound) start->prep setup Incubation under Controlled Conditions (Temp, Light, Moisture) prep->setup sampling Periodic Sampling (t=0, 1, 3, 7... days) setup->sampling control_node Controls: - Sterile Soil (Abiotic) - Dark Conditions setup->control_node extraction Solvent Extraction of Analyte sampling->extraction analysis Quantification by GC-MS or HPLC extraction->analysis data Data Analysis (Degradation Kinetics, t1/2) analysis->data end End: Report Results data->end

Caption: General experimental workflow for a stability study.

References

Overcoming challenges in the stereoselective synthesis of 3-propylhexan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals engaged in the stereoselective synthesis of 3-propylhexan-2-one.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, categorized by the synthetic strategy employed.

Strategy 1: Asymmetric α-Alkylation of 2-Hexanone (B1666271) using a SAMP/RAMP Chiral Auxiliary

This method involves the formation of a chiral hydrazone from 2-hexanone, followed by diastereoselective alkylation with a propyl halide and subsequent removal of the auxiliary.

Experimental Workflow: Asymmetric α-Alkylation using SAMP/RAMP

cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Diastereoselective Alkylation cluster_2 Step 3: Auxiliary Cleavage 2-Hexanone 2-Hexanone Hydrazone SAMP Hydrazone 2-Hexanone->Hydrazone Toluene (B28343), reflux SAMP SAMP Auxiliary SAMP->Hydrazone AlkylatedHydrazone Alkylated Hydrazone Hydrazone->AlkylatedHydrazone 1. Deprotonation LDA LDA, THF, -78°C PropylIodide Propyl Iodide PropylIodide->AlkylatedHydrazone 2. Alkylation Product (S)-3-Propylhexan-2-one AlkylatedHydrazone->Product Ozonolysis Ozone O3, CH2Cl2, -78°C

Caption: Workflow for the asymmetric α-alkylation of 2-hexanone.

Problem Possible Causes Solutions
Low yield of SAMP hydrazone Incomplete reaction; decomposition of reactants.Ensure anhydrous conditions. Use a slight excess of 2-hexanone. Increase reaction time or temperature moderately.
Low diastereoselectivity in alkylation Poorly formed azaenolate; wrong temperature.Ensure slow addition of LDA at -78°C. Maintain low temperature (-100°C to -78°C) during alkylation. Use freshly prepared LDA.
Incomplete cleavage of the chiral auxiliary Insufficient oxidant; side reactions.Ensure complete ozonolysis by monitoring with TLC. Use alternative cleavage methods like oxidative cleavage with sodium periodate.
Racemization of the product Harsh cleavage conditions.Use milder cleavage conditions. Buffer the reaction mixture if acidic or basic byproducts are formed.
Strategy 2: Asymmetric Michael Addition to 1-Hexen-2-one

This approach involves the 1,4-conjugate addition of a propyl nucleophile to an α,β-unsaturated ketone, catalyzed by a chiral catalyst.

Logical Relationship: Troubleshooting Michael Addition

Caption: Troubleshooting guide for asymmetric Michael addition.

Problem Possible Causes Solutions
Formation of 1,2-addition product Use of a "hard" nucleophile (e.g., propyl lithium).Employ a "softer" nucleophile such as a propyl organocuprate.
Low enantioselectivity Ineffective catalyst-substrate interaction.Screen different chiral ligands or organocatalysts. Optimize solvent and temperature.
Slow or no reaction Poor reactivity of the nucleophile or catalyst deactivation.Ensure the use of a highly active catalyst. Consider using a more reactive propylating agent.

Frequently Asked Questions (FAQs)

Q1: Which stereoselective strategy is generally higher yielding for the synthesis of this compound?

Both the chiral auxiliary and conjugate addition methods can provide high yields. The SAMP/RAMP hydrazone method often gives high yields and excellent stereoselectivity.[1][2] However, it requires additional steps for the attachment and removal of the auxiliary. Asymmetric conjugate addition can be more atom-economical but may require more optimization to achieve high yields and enantioselectivity.

Q2: How can I determine the enantiomeric excess (ee) of my this compound product?

The enantiomeric excess is typically determined by chiral chromatography, either High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), using a chiral stationary phase.

Q3: What are the expected yields and enantioselectivities for these methods?

The following table provides a summary of expected quantitative data based on analogous reactions reported in the literature.

Method Key Reagents Expected Yield (%) Expected ee (%)
SAMP/RAMP Alkylation 2-Hexanone, SAMP/RAMP, LDA, Propyl Iodide70-85>95
Asymmetric Michael Addition 1-Hexen-2-one, Propyl organocuprate, Chiral Phosphoramidite Ligand60-9080-98

Q4: Can I use a propyl Grignard reagent for the asymmetric conjugate addition?

While propyl Grignard reagents can be used, they often lead to a mixture of 1,2- and 1,4-addition products. To favor the desired 1,4-addition, it is highly recommended to use a copper catalyst to form an organocuprate (Gilman reagent) in situ.

Q5: Are there any biocatalytic methods for the stereoselective synthesis of this compound?

Biocatalytic methods, such as the use of enzymes for the asymmetric reduction of a precursor diketone or the deracemization of racemic this compound, are potential strategies. However, specific enzymes for this substrate would need to be identified and optimized.

Experimental Protocols

Protocol 1: Asymmetric α-Alkylation of 2-Hexanone via SAMP Hydrazone

Step 1: Formation of the (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) Hydrazone

  • To a solution of 2-hexanone (1.0 eq) in anhydrous toluene, add (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) (1.2 eq).

  • Reflux the mixture with a Dean-Stark trap for 12-18 hours until no more water is collected.

  • Remove the solvent under reduced pressure to obtain the crude SAMP hydrazone, which can be purified by distillation or used directly in the next step.

Step 2: Diastereoselective Alkylation

  • Dissolve the SAMP hydrazone (1.0 eq) in anhydrous THF and cool the solution to -78°C under an inert atmosphere.

  • Slowly add a solution of lithium diisopropylamide (LDA) (1.5 eq) in THF, maintaining the temperature at -78°C. Stir for 2-4 hours.

  • Add propyl iodide (1.5 eq) dropwise and stir the reaction mixture at -78°C for 4-6 hours.

  • Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution and allow it to warm to room temperature.

  • Extract the product with diethyl ether, dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure.

Step 3: Cleavage of the Chiral Auxiliary

  • Dissolve the alkylated hydrazone in dichloromethane (B109758) and cool to -78°C.

  • Bubble ozone through the solution until a blue color persists, indicating complete consumption of the starting material.

  • Purge the solution with nitrogen to remove excess ozone.

  • Add a reducing agent (e.g., triphenylphosphine (B44618) or dimethyl sulfide) and allow the mixture to warm to room temperature.

  • Purify the crude product by flash column chromatography to yield (S)-3-propylhexan-2-one.

Protocol 2: Copper-Catalyzed Asymmetric Conjugate Addition of a Propyl Group to 1-Hexen-2-one
  • In a flame-dried flask under an inert atmosphere, dissolve the copper catalyst precursor (e.g., Cu(OTf)₂) and the chiral ligand (e.g., a phosphoramidite) in an anhydrous solvent like toluene or THF.

  • Cool the mixture to the desired temperature (e.g., -20°C).

  • Prepare the propylating agent by adding propylmagnesium bromide to a solution of a suitable copper salt (e.g., CuI) to form the Gilman reagent in situ, or use a dialkylzinc reagent.

  • To the catalyst mixture, add 1-hexen-2-one (1.0 eq) followed by the slow addition of the propylating agent.

  • Stir the reaction at the specified temperature for the required time, monitoring the progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

  • Purify the resulting this compound by flash column chromatography.

References

Technical Support Center: Resolving Co-elution in the GC Analysis of 3-propylhexan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving co-elution issues encountered during the gas chromatography (GC) analysis of 3-propylhexan-2-one.

Troubleshooting Guide: Resolving Peak Co-elution

Co-elution, the overlapping of two or more chromatographic peaks, can significantly compromise the accuracy of quantification and identification. This guide provides a systematic approach to diagnosing and resolving these issues.

1. Identifying Co-elution

The first step in resolving co-elution is recognizing its presence. While perfectly co-eluting peaks can be difficult to detect, asymmetrical peak shapes are a common indicator. Look for:

  • Peak Shoulders: A subtle bump on the leading or tailing edge of a peak.

  • Peak Tailing or Fronting: Asymmetrical distortion where the peak gradually declines or rises.

  • Broader than Expected Peaks: Peaks that are wider than what is typical for your system under the given conditions.

2. Systematic Troubleshooting Workflow

Once co-elution is suspected, a logical sequence of troubleshooting steps can help isolate and resolve the problem. The following workflow is recommended:

GC_Troubleshooting_Workflow Workflow for Resolving Co-elution A Suspected Co-elution (Asymmetrical Peak) B Step 1: Methodical Parameter Adjustment A->B C Optimize Temperature Program B->C D Adjust Carrier Gas Flow Rate B->D E Step 2: Column Evaluation C->E If unresolved D->E If unresolved F Select a More Polar Stationary Phase E->F G Consider a Different Column Dimension (Longer Length, Smaller ID) E->G H Step 3: Sample Concentration Check F->H If unresolved G->H If unresolved I Dilute Sample to Prevent Overload H->I J Resolved Peaks I->J Successful K Persistent Co-elution I->K Unsuccessful

Figure 1: A step-by-step workflow for troubleshooting co-elution issues in GC analysis.

Frequently Asked Questions (FAQs)

My peak for this compound is showing a shoulder. What is the most likely cause and the first step to resolve it?

A shoulder on your peak of interest strongly suggests the presence of a co-eluting compound. The initial and often most effective step is to optimize the oven temperature program. By modifying the temperature ramp, you can alter the elution profile of compounds and potentially separate the interfering peak from this compound.

A recommended starting point is to decrease the initial oven temperature and slow down the temperature ramp rate. This provides more time for compounds to interact with the stationary phase, which can enhance separation.

What type of GC column is best suited for the analysis of this compound and other ketones?

For the analysis of polar compounds like ketones, a polar stationary phase is generally recommended. Polyethylene glycol (PEG) phases, often referred to as WAX columns, are an excellent choice. These phases separate compounds based on polarity and hydrogen bonding capacity, which is effective for distinguishing ketones from other classes of compounds and even separating structurally similar ketones.

If you are using a non-polar or mid-polar column (e.g., a 5% phenyl-methylpolysiloxane), switching to a WAX column can significantly improve the resolution of this compound from potential co-eluting species.

How does the carrier gas flow rate affect the separation of co-eluting peaks?

The carrier gas flow rate, or more precisely, the linear velocity, has a direct impact on chromatographic efficiency. An optimal flow rate ensures that peaks are as narrow as possible, which in turn improves resolution. If the flow rate is too high or too low, peak broadening will occur, increasing the likelihood of co-elution.

It is advisable to determine the optimal flow rate for your column and carrier gas (e.g., by performing a van Deemter plot analysis) and ensure your method operates at or near this optimum.

Could my sample concentration be causing the co-elution issue?

Yes, sample overload is a common reason for peak broadening and subsequent co-elution. If the concentration of this compound or a co-eluting compound is too high, it can saturate the stationary phase at the head of the column, leading to wider peaks that are more likely to overlap.

To check for this, prepare and inject a dilution of your sample (e.g., a 1:10 dilution). If the peak shape and resolution improve, sample overload was likely a contributing factor. Adjust your sample preparation procedure or injection volume accordingly.

I have tried optimizing the temperature program and changing the flow rate, but the peaks are still not fully resolved. What should I do next?

If initial method optimizations are unsuccessful, the next logical step is to consider the GC column itself. As mentioned, changing the stationary phase to one with a different selectivity (e.g., from a non-polar to a polar phase) is a powerful tool for resolving co-elution.

Alternatively, you can consider a column with different dimensions. A longer column will provide more theoretical plates and thus higher resolving power. Decreasing the internal diameter of the column can also increase efficiency. However, be aware that these changes will also increase analysis time and may require adjustments to the carrier gas pressure.

Experimental Protocols & Data

While specific retention time data for this compound is highly dependent on the specific instrument and conditions, the following provides example methodologies for the analysis of C9 ketones.

Example Protocol 1: General Purpose Screening on a Mid-Polar Column

This protocol is a starting point for the analysis of a sample containing this compound on a common "5-type" column.

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness 5% phenyl-methylpolysiloxane

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Inlet: Split injection (20:1 split ratio) at 250°C

  • Oven Program:

    • Initial Temperature: 50°C, hold for 2 minutes

    • Ramp: 10°C/min to 250°C

    • Final Hold: Hold at 250°C for 5 minutes

  • Detector: Flame Ionization Detector (FID) at 280°C

Example Protocol 2: High-Resolution Analysis on a Polar Column

This protocol is designed to enhance the separation of polar analytes like ketones.

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness Polyethylene Glycol (WAX)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Inlet: Split injection (20:1 split ratio) at 250°C

  • Oven Program:

    • Initial Temperature: 60°C, hold for 2 minutes

    • Ramp: 8°C/min to 240°C

    • Final Hold: Hold at 240°C for 10 minutes

  • Detector: Flame Ionization Detector (FID) at 260°C

Data Presentation: Comparison of GC Conditions for Ketone Separation

The following table illustrates how different GC parameters can affect the retention and resolution of structurally similar ketones. The data presented here is hypothetical and serves to demonstrate the expected trends.

Parameter ChangeCondition A (Initial)Condition B (Optimized)Expected Outcome on this compound
GC Column 5% Phenyl-MethylpolysiloxanePolyethylene Glycol (WAX)Increased retention time, improved resolution from polar interferents.
Oven Program 15°C/min ramp8°C/min rampIncreased retention time, better separation of closely eluting isomers.
Carrier Gas Flow 2.0 mL/min (Above Optimum)1.2 mL/min (At Optimum)Narrower peaks, improved resolution.
Column Length 30 m60 mSignificantly increased retention time, higher resolution.

Logical Relationship Diagram for Method Optimization

Method_Optimization cluster_problem Problem Identification cluster_solution Solution Pathways cluster_method_params Parameter Adjustments cluster_column_select Column Selection Problem Co-eluting Peaks (Poor Resolution) Optimize_Method Modify Method Parameters Problem->Optimize_Method Change_Column Change GC Column Problem->Change_Column Temp_Program Adjust Temperature Program Optimize_Method->Temp_Program Flow_Rate Optimize Flow Rate Optimize_Method->Flow_Rate Injection_Vol Reduce Injection Volume Optimize_Method->Injection_Vol Stationary_Phase Change Stationary Phase (e.g., to WAX) Change_Column->Stationary_Phase Dimensions Change Column Dimensions Change_Column->Dimensions

Figure 2: Logical relationships in GC method optimization for resolving co-elution.

Optimizing dosage of 3-propylhexan-2-one for insect attraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with insect attractants, with a focus on optimizing the dosage of chemical compounds like 3-propylhexan-2-one.

Frequently Asked Questions (FAQs)

Q1: What is the first step in determining the optimal dosage for a new insect attractant?

A1: The initial step is to conduct a dose-response assay. This experiment helps to determine the range of concentrations over which the attractant is effective. Results often show that attraction increases with dose up to a certain point, after which higher concentrations can become repellent[1]. It is crucial to test a wide range of doses to identify the optimal attraction and the threshold at which repellency occurs[1].

Q2: How can I be sure that the insects are responding to the attractant and not other cues?

A2: To minimize the influence of other stimuli, it is important to control for visual and environmental factors. For instance, traps should be of an unattractive color to the target insect, and their positions should be randomized and regularly rotated to mitigate the effects of climatic conditions like light and wind[2]. Using a control trap with no attractant is also essential to establish a baseline and confirm that the chemical lure is the primary driver of the observed behavior.

Q3: What are some common reasons for inconsistent results in insect attraction experiments?

A3: Inconsistent results can stem from several factors, including:

  • Environmental Variables: Changes in temperature, humidity, and wind can significantly influence insect behavior[2].

  • Trap Placement: The location and height of traps can affect their efficacy[3].

  • Insect Condition: The age, sex, and physiological state (e.g., protein-deprived) of the test insects can alter their responsiveness to attractants[2].

  • Visual Cues: The color and shape of the trap can act as an attractant or repellent, confounding the results[4].

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or no insect capture in baited traps. The dosage of the attractant may be too low or too high, falling outside the optimal range.Conduct a dose-response experiment with a wider range of concentrations to identify the optimal dosage[1].
The attractant may not be volatile enough under the experimental conditions.Consider using a slow-release carrier for the bait to ensure a consistent and effective release rate[5].
The trap design or placement is not suitable for the target insect species.Experiment with different trap designs (e.g., sticky traps, funnel traps) and place them at varying heights and locations to determine the most effective setup[3][4].
High variance in data between replicate traps. Inconsistent environmental conditions across trap locations.Ensure all traps are placed in similar environmental conditions and rotate them regularly to minimize positional bias[2].
Uneven release of the attractant from the bait.Use a standardized method for bait application and ensure the release mechanism is consistent across all traps.
Insects are attracted to the control traps. The control traps may have become contaminated with the attractant.Handle control and baited traps separately and ensure there is no cross-contamination.
Other environmental cues (e.g., visual stimuli) are attracting the insects.Use traps of a neutral color and ensure the experimental setup is free from other potential attractants[2].

Experimental Protocols

General Dose-Response Assay for Insect Attractants

This protocol outlines a general method for determining the optimal dosage of a chemical attractant.

  • Preparation of Attractant Doses:

    • Prepare a series of dilutions of the test compound (e.g., this compound) in a suitable solvent. The concentration range should be broad, spanning several orders of magnitude.

  • Trap Preparation:

    • Use a standardized trap type appropriate for the target insect.

    • Apply a precise volume of each dilution to a dispenser (e.g., cotton wick, rubber septum).

    • Prepare control traps with the solvent only.

  • Experimental Setup:

    • In a controlled environment (e.g., field cage or laboratory olfactometer), place the baited and control traps in a randomized arrangement[2][5].

    • Introduce a known number of insects of a specific age and sex into the environment.

  • Data Collection:

    • After a predetermined period, count the number of insects captured in each trap.

  • Data Analysis:

    • Calculate the mean number of insects captured for each dose and the control.

    • Use statistical analysis (e.g., ANOVA) to determine significant differences between the doses and the control.

Data Presentation: Dose-Response Data for an Insect Attractant
Dosage (e.g., µg on dispenser) Replicate 1 (Insects Captured) Replicate 2 (Insects Captured) Replicate 3 (Insects Captured) Mean ± SE
Control (Solvent only)
0.01
0.1
1
10
100
1000

Visualizations

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimentation Phase cluster_analysis Analysis Phase prep_attractant Prepare Attractant Dilutions prep_traps Prepare Baited & Control Traps prep_attractant->prep_traps setup_exp Randomized Trap Placement prep_traps->setup_exp release_insects Release Test Insects setup_exp->release_insects run_exp Run Experiment for a Defined Duration release_insects->run_exp collect_data Count Captured Insects run_exp->collect_data analyze_data Statistical Analysis of Data collect_data->analyze_data det_opt_dose Determine Optimal Dosage analyze_data->det_opt_dose

Experimental workflow for optimizing insect attractant dosage.

Troubleshooting_Workflow start Low/No Insect Capture q1 Is there a dose-response curve? start->q1 sol1 Optimize dosage based on curve q1->sol1 Yes sol2 Conduct dose-response assay q1->sol2 No a1_yes Yes a1_no No end_node Problem Resolved sol1->end_node q2 Are environmental conditions controlled? sol2->q2 sol3 Check trap design and placement q2->sol3 Yes sol4 Standardize and control environment q2->sol4 No a2_yes Yes a2_no No q3 Is the control trap also capturing insects? sol3->q3 sol4->end_node sol5 Check for contamination and other cues q3->sol5 Yes q3->end_node No a3_yes Yes a3_no No sol5->end_node

Troubleshooting flowchart for insect attractant experiments.

References

Minimizing by-products in the synthesis of 3-propylhexan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 3-propylhexan-2-one, a common ketone in research and development. The primary synthesis route discussed is the acetoacetic ester synthesis, a robust method for preparing α-substituted and α,α-disubstituted ketones.[1][2] This guide is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound via acetoacetic ester synthesis?

The synthesis involves a three-stage process:

  • Enolate Formation: Ethyl acetoacetate (B1235776) is deprotonated using a suitable base, typically sodium ethoxide, to form a resonance-stabilized enolate.[3]

  • Sequential Alkylation: The enolate is sequentially reacted with two different alkyl halides. For this compound, this involves the addition of a propyl group and a n-butyl group. The order of addition can be varied.

  • Hydrolysis and Decarboxylation: The resulting dialkylated β-keto ester is hydrolyzed (saponified) to a β-keto acid, which is then decarboxylated upon heating to yield the final ketone, this compound.[4]

Q2: What are the key starting materials for the synthesis of this compound?

The key reagents are:

  • Ethyl acetoacetate

  • Sodium ethoxide (or another suitable base)

  • Propyl bromide (or iodide)

  • n-Butyl bromide (or iodide)

  • Acid (e.g., HCl or H₂SO₄) for hydrolysis and decarboxylation

  • Anhydrous ethanol (B145695) as the solvent

Q3: What are the most common by-products in this synthesis?

The main by-products can include:

  • Mono-alkylated products: Ethyl 2-acetylpentanoate (from propylation only) or ethyl 2-acetylheptanoate (from butylation only).

  • O-alkylated products: Formation of an ether instead of a C-C bond. This is generally a minor product when using alkyl halides.

  • Dialkylated by-products: Products from the addition of two propyl or two butyl groups.

  • Unreacted starting materials: Ethyl acetoacetate.

  • Products from self-condensation of ethyl acetoacetate.

Q4: How can I purify the final product, this compound?

Purification is typically achieved through the following methods:

  • Extraction: Initial workup involves extraction to separate the organic product from the aqueous phase. A bisulfite extraction can be a selective method to separate ketones from other organic components.[5][6]

  • Distillation: As this compound is a liquid, fractional distillation is a common method for purification, separating it from lower and higher boiling point impurities.

  • Column Chromatography: For higher purity, silica (B1680970) gel column chromatography can be employed. A non-polar mobile phase (e.g., a mixture of hexane (B92381) and ethyl acetate) is typically used, as the ketone is relatively non-polar.[7]

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of the Desired Product Incomplete deprotonation of ethyl acetoacetate or the mono-alkylated intermediate.Ensure the use of a strong, dry base like sodium ethoxide in anhydrous ethanol. For the second alkylation, a stronger base like potassium tert-butoxide may improve the yield.[8]
Side reaction: Hydrolysis of the ester starting material or intermediate.Use anhydrous conditions. Ensure the base used corresponds to the ester's alcohol component (e.g., sodium ethoxide for ethyl acetoacetate) to prevent transesterification.[1]
Inefficient alkylation.Use a slight excess of the alkyl halide. Ensure the reaction temperature is appropriate for the specific alkyl halide used. Iodides are more reactive than bromides.
Presence of Significant Amounts of Mono-alkylated By-products Incomplete second alkylation step.Increase the reaction time and/or temperature for the second alkylation. Consider using a stronger base for the second deprotonation.
Insufficient amount of the second alkyl halide.Use a slight molar excess of the second alkyl halide.
Formation of O-Alkylated By-products Reaction conditions favoring O-alkylation.C-alkylation is generally favored in acetoacetic ester synthesis. To further minimize O-alkylation, use less polar aprotic solvents and ensure the counter-ion of the enolate is tightly associated (e.g., lithium).
Contamination with Symmetrical Dialkylated Ketones Lack of sequential addition of alkyl halides.Ensure the first alkylation is complete before adding the second alkyl halide. This can be monitored by techniques like TLC or GC.
Incomplete Hydrolysis and/or Decarboxylation Insufficient acid concentration or reaction time/temperature.Use a sufficiently concentrated acid solution (e.g., 5-10 M HCl or H₂SO₄) and ensure the mixture is heated to reflux for an adequate period until CO₂ evolution ceases.

Experimental Protocols

Adapted Protocol for the Synthesis of this compound

This protocol is adapted from a similar, well-established procedure for the mono-alkylation of ethyl acetoacetate.[9] Safety Note: This procedure should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn.

Step 1: First Alkylation (Propylation)

  • In a round-bottomed flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal in anhydrous ethanol to prepare a fresh solution of sodium ethoxide.

  • Add ethyl acetoacetate dropwise to the stirred sodium ethoxide solution at room temperature.

  • After the addition is complete, add propyl bromide dropwise.

  • Heat the mixture to reflux for several hours until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Add water to the residue and extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate to obtain the crude ethyl 2-acetylpentanoate.

Step 2: Second Alkylation (Butylation)

  • Dissolve the crude ethyl 2-acetylpentanoate in anhydrous ethanol containing sodium ethoxide (or potassium tert-butoxide for better results).

  • Add n-butyl bromide dropwise to the stirred solution.

  • Heat the mixture to reflux for several hours until the dialkylated product is formed (monitor by TLC).

Step 3: Hydrolysis and Decarboxylation

  • To the cooled reaction mixture from Step 2, add a solution of aqueous acid (e.g., 6M HCl).

  • Heat the mixture to reflux for several hours until the evolution of CO₂ gas ceases.

  • Cool the mixture and extract the this compound with an organic solvent.

  • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Purify the crude product by fractional distillation or column chromatography.

Visualizations

Synthesis_Workflow cluster_alkylation Sequential Alkylation cluster_workup Hydrolysis & Decarboxylation Ethyl Acetoacetate Ethyl Acetoacetate Enolate_1 Enolate Intermediate 1 Ethyl Acetoacetate->Enolate_1 1. NaOEt Mono_alkylated Ethyl 2-acetylpentanoate Enolate_1->Mono_alkylated 2. Propyl Bromide Propyl_Bromide Propyl Bromide Enolate_2 Enolate Intermediate 2 Mono_alkylated->Enolate_2 3. NaOEt Dialkylated Dialkylated Intermediate Enolate_2->Dialkylated 4. n-Butyl Bromide Butyl_Bromide n-Butyl Bromide Hydrolysis Hydrolysis Dialkylated->Hydrolysis H₃O⁺, Heat Decarboxylation Decarboxylation Hydrolysis->Decarboxylation Heat, -CO₂ Final_Product This compound Decarboxylation->Final_Product

Caption: Workflow for the synthesis of this compound.

Byproduct_Formation Start Ethyl Acetoacetate Enolate C_Alkylation Desired C-Alkylation Start->C_Alkylation Favored Pathway O_Alkylation O-Alkylation By-product Start->O_Alkylation Minor Pathway Mono_Alkylation Mono-Alkylated Product C_Alkylation->Mono_Alkylation Di_Alkylation Desired Di-Alkylated Product Mono_Alkylation->Di_Alkylation Second Alkylation Over_Alkylation Symmetrical Di-Alkylated By-product Mono_Alkylation->Over_Alkylation Reaction with First Alkyl Halide Again

Caption: Potential pathways for product and by-product formation.

References

Technical Support Center: Troubleshooting Low EAG Response to Synthetic 3-propylhexan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing a common issue in electroantennography (EAG): a low or absent response to synthetic 3-propylhexan-2-one.

Frequently Asked Questions (FAQs)

Q1: What is a typical EAG response amplitude for a compound like this compound?

A1: Currently, there is no specific published data detailing the typical EAG response amplitude to this compound for any given insect species. However, responses to other aliphatic ketones can vary significantly depending on the insect species, the concentration of the compound, and the experimental setup. Generally, EAG responses to semiochemicals can range from a few microvolts (µV) to several millivolts (mV). For instance, in some insects, ketones with carbon chains of C6-C9 have been shown to elicit robust responses. It is crucial to establish a baseline and a positive control for your specific insect to determine the expected response range.

Q2: Why am I observing a low or no EAG response to my synthetic this compound?

A2: A low EAG response can stem from several factors. These can be broadly categorized into issues with the stimulus, the insect preparation, the experimental setup, or the data acquisition and analysis. A systematic approach to troubleshooting is recommended to identify the root cause. This can include verifying the purity and concentration of your synthetic compound, ensuring the health and proper preparation of the insect antenna, checking the integrity of your EAG recording apparatus, and confirming appropriate grounding and shielding from electrical noise.

Q3: Could the insect species or sex be the reason for the low response?

A3: Absolutely. Olfactory sensitivity is highly species-specific. An insect species that does not use this compound as a semiochemical will likely show little to no EAG response. Furthermore, responses can be sex-specific. For many insects, males show a significantly higher sensitivity to female-produced sex pheromones. Research on the chemical ecology of your target insect is essential to determine if this compound is a relevant compound. For example, studies on the moth Athetis dissimilis have shown that males can have significantly greater EAG responses to certain ketone compounds compared to females[1].

Q4: How important is the concentration of the synthetic this compound?

A4: The concentration of the stimulus is critical. If the concentration is too low, it may not be sufficient to elicit a detectable response. Conversely, a concentration that is too high can lead to receptor saturation or adaptation, resulting in a diminished response. It is best practice to perform a dose-response experiment, testing a range of concentrations (e.g., from 0.001 µg/µL to 10 µg/µL) to determine the optimal stimulus level for your target insect.

Troubleshooting Guides

If you are experiencing a low EAG response, systematically work through the following troubleshooting steps.

Guide 1: Stimulus and Delivery Issues
Potential Problem Recommended Action
Compound Purity Verify the purity of your synthetic this compound using methods like GC-MS. Impurities can inhibit or alter the antennal response.
Incorrect Dilution Prepare fresh serial dilutions from a reliable stock solution. Ensure accurate pipetting and thorough mixing. Use a high-purity solvent such as hexane (B92381) or paraffin (B1166041) oil.
Solvent Issues Perform a solvent control puff. A significant response to the solvent alone indicates it may be contaminated or inappropriate for your insect species.
Stimulus Delivery Ensure the filter paper in your stimulus cartridge is correctly loaded and the solvent has evaporated. Check the airflow of your delivery system for consistency and ensure the puff is directed accurately at the antenna.
Low Volatility This compound has a moderate volatility. For compounds with low volatility, gently warming the stimulus cartridge might be necessary to ensure an adequate amount of the compound reaches the antenna.
Guide 2: Insect Preparation and Health
Potential Problem Recommended Action
Insect Health Use healthy, undamaged insects of the appropriate age and physiological state (e.g., mated vs. virgin, specific time in the diurnal cycle).
Antennal Desiccation Ensure a continuous flow of humidified air over the antennal preparation to prevent it from drying out. A desiccated antenna will not produce a reliable signal.
Poor Electrode Contact This is a very common issue. Ensure the recording electrode has good contact with the tip of the antenna and the reference electrode is properly inserted at the base of the antenna or in the head capsule. Use an appropriate conductive gel or saline solution.
Incorrect Saline Solution Use an insect saline solution (e.g., Kaissling's saline) that is appropriate for your insect species to maintain the physiological viability of the antenna.
Damaged Antenna Handle the antenna with extreme care during preparation and mounting to avoid any physical damage that would compromise its function.
Guide 3: Equipment and Environmental Factors
Potential Problem Recommended Action
Improper Grounding Ensure all components of the EAG setup (amplifier, micromanipulators, Faraday cage) are connected to a common ground. A floating ground is a frequent source of noise that can obscure a weak signal.
Electrical Noise Use a Faraday cage to shield the preparation from external electromagnetic interference from power lines, lights, and other electronic equipment.
Mechanical Vibrations Place the EAG setup on an anti-vibration table to minimize noise from building vibrations or other equipment.
Amplifier Settings Check the gain and filter settings on your amplifier. Incorrect settings can lead to either a clipped signal or a signal that is too small to be distinguished from the baseline noise.

Data Presentation: Analogous EAG Responses to Aliphatic Ketones

Compound Insect Species Sex Mean EAG Response (mV) Concentration
2-HeptanoneAthetis dissimilis[1]Male~0.7510 µg/µL
2-HeptanoneAthetis dissimilis[1]Female~0.4510 µg/µL
2-NonanoneAthetis dissimilis[1]Male~0.4010 µg/µL
2-NonanoneAthetis dissimilis[1]Female~0.2010 µg/µL
2-DodecanoneLocusta migratoria[2][3]MaleStrong ResponseNot specified
2-TridecanoneLocusta migratoria[2][3]MaleStrong ResponseNot specified

Experimental Protocols

Protocol 1: Preparation of Synthetic this compound Stimulus
  • Stock Solution: Prepare a stock solution of high-purity this compound in a high-purity solvent (e.g., hexane or paraffin oil) at a concentration of 10 µg/µL.

  • Serial Dilutions: Perform serial dilutions to obtain a range of concentrations for dose-response testing (e.g., 0.001, 0.01, 0.1, 1, and 10 µg/µL).

  • Stimulus Cartridge Preparation:

    • Cut a small strip of filter paper (e.g., 1 cm x 2 cm).

    • Apply 10 µL of the desired this compound dilution onto the filter paper.

    • Insert the filter paper into a clean Pasteur pipette.

    • Allow the solvent to evaporate for at least 30-60 seconds before use.

  • Control Preparation: Prepare a control stimulus cartridge containing only the solvent.

Protocol 2: Electroantennography (EAG) Recording
  • Insect Preparation:

    • Immobilize a healthy insect (e.g., by chilling).

    • Mount the insect on a stage using dental wax or a similar adhesive, ensuring the head and antennae are stable and accessible.

    • Excise one antenna at the base using fine microscissors.

  • Electrode Placement:

    • Fill two glass capillary electrodes with an appropriate insect saline solution.

    • Using micromanipulators, place the reference electrode in contact with the base of the antenna.

    • Place the recording electrode over the distal tip of the antenna. A small amount of conductive gel can be used to ensure good contact.

  • EAG Recording:

    • Pass a continuous stream of purified and humidified air over the antennal preparation.

    • Deliver a puff of the stimulus (e.g., 0.5 seconds) into the humidified airstream directed at the antenna.

    • Record the resulting electrical potential change from the antenna using a high-impedance amplifier and data acquisition software.

    • Allow a sufficient recovery period (e.g., 30-60 seconds) between stimuli to prevent antennal fatigue.

    • Present stimuli in order of increasing concentration, with solvent controls interspersed.

  • Data Analysis:

    • Measure the maximum amplitude of the negative voltage deflection (in mV) for each stimulus presentation.

    • Subtract the average response to the solvent control from the responses to this compound.

    • For comparison across preparations, normalize the data by expressing the responses as a percentage of the response to a standard reference compound or the highest concentration of the test compound.

Visualizations

Troubleshooting_Workflow cluster_stimulus Stimulus cluster_preparation Preparation cluster_equipment Equipment start Low or No EAG Response stimulus Check Stimulus Integrity start->stimulus preparation Evaluate Insect Preparation start->preparation equipment Inspect Equipment & Environment start->equipment purity Verify Compound Purity stimulus->purity health Assess Insect Health preparation->health grounding Ensure Proper Grounding equipment->grounding concentration Check Dilutions purity->concentration solvent Test Solvent Control concentration->solvent delivery Inspect Delivery System solvent->delivery response Response Improved? delivery->response contact Verify Electrode Contact health->contact desiccation Check for Desiccation contact->desiccation desiccation->response noise Shield from Electrical Noise grounding->noise vibration Isolate from Vibrations noise->vibration vibration->response response->start No, Re-evaluate end Successful Recording response->end Yes

Caption: A workflow for troubleshooting low EAG responses.

Olfactory_Signaling_Pathway odorant This compound obp Odorant Binding Protein (OBP) odorant->obp Binds or Olfactory Receptor (OR) obp->or Transports to orn Olfactory Receptor Neuron (ORN) or->orn Activates ap Action Potential orn->ap Generates brain Antennal Lobe (Brain) ap->brain Signal to

Caption: A generalized insect olfactory signaling pathway.

References

Technical Support Center: Enhancing 3-Propylhexan-2-One Lure Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting and enhancing the long-range attraction of 3-propylhexan-2-one lures.

Troubleshooting Guides

Issue: Low or No Insect Attraction to this compound Lures

  • Question: We are observing minimal or no attraction of the target insect species to our traps baited with this compound. What are the potential causes and how can we troubleshoot this?

    Answer: Low trap capture can stem from several factors, ranging from lure composition and environmental conditions to trap design and placement. A systematic approach to troubleshooting is recommended:

    • Lure Integrity and Composition:

      • Purity of this compound: Verify the purity of the synthetic compound. Impurities can have repellent or antagonistic effects.

      • Enantiomeric Composition: For chiral pheromones, the specific enantiomeric ratio is often critical for attraction. This compound is a synonym for the commonly referenced cerambycid pheromone 3-hydroxyhexan-2-one (B1256532). The (R)-enantiomer is often the active form.[1][2][3] Ensure you are using the correct stereoisomer for your target species.

      • Lure Loading and Release Rate: The dosage of the lure can significantly impact its effectiveness. Too high a concentration may be repellent, while too low a concentration will not create a sufficiently large plume to attract insects from a distance. The release rate is also influenced by the dispenser type and environmental factors like temperature.[4][5]

    • Synergistic and Antagonistic Effects:

      • Absence of Synergists: The long-range attraction of many cerambycid pheromones, including 3-hydroxyhexan-2-one, is often significantly enhanced by the presence of host plant volatiles or other pheromone components.[3][6][7][8][9][10] Ethanol (B145695) is a common synergist that can increase the number of beetles attracted.[6][7][8][9]

      • Presence of Antagonists: Combining multiple pheromone components in a single lure can sometimes lead to reduced trap captures for certain species due to antagonistic interactions.[9][10] For instance, the addition of racemic 3-hydroxyhexan-2-one to syn-2,3-hexanediol has been shown to interrupt the attraction of Neoclytus acuminatus acuminatus.[10]

    • Environmental and Experimental Conditions:

      • Trap Type and Placement: The design and color of the trap, as well as its height and location within the habitat, can influence capture rates.

      • Seasonal and Diel Activity: Ensure that trapping efforts coincide with the peak activity periods of the target insect species.

      • Weather Conditions: Wind, temperature, and rainfall can all affect insect flight and the dispersal of the pheromone plume.

Issue: Inconsistent Results in Lure Efficacy Trials

  • Question: Our field trials with this compound lures are yielding highly variable and inconsistent results. How can we improve the reliability of our experiments?

    Answer: Inconsistent results in field trials are a common challenge. To improve data quality and reliability, consider the following:

    • Standardize Experimental Protocols:

      • Replication: Use a sufficient number of traps and experimental sites to account for local variations in insect populations and environmental conditions.

      • Controls: Always include unbaited control traps to establish a baseline capture rate.

      • Randomization and Rotation: Randomize the placement of different lure treatments and rotate them periodically to minimize positional bias.

    • Optimize Lure Dispenser and Release Rate:

      • Dispenser Type: The material and design of the dispenser will affect the release rate of the semiochemicals.[11] Different dispensers (e.g., polyethylene (B3416737) bags, vials, septa) will have different release profiles.

      • Consistent Lure Aging: Prepare and deploy all lures at the same time to ensure they are of a similar age.

    • Detailed Data Collection:

      • Environmental Monitoring: Record key weather parameters (temperature, wind speed and direction, precipitation) at each trapping location.

      • Precise Trap Servicing Intervals: Check and service traps at consistent intervals.

Frequently Asked Questions (FAQs)

  • What is the relationship between this compound and 3-hydroxyhexan-2-one?

    • Based on chemical databases, this compound appears to be a synonym for 3-hydroxyhexan-2-one, a well-documented pheromone component in many species of Cerambycidae (longhorn beetles).[1][2][3][12][13]

  • What are the most common synergistic compounds to test with this compound?

    • Ethanol is a widely recognized synergist for many cerambycid beetles that use 3-hydroxyhexan-2-one as a pheromone component.[6][7][8][9] Other potential synergists can be species-specific and may include other pheromone components or host plant volatiles. For example, nonan-2-one has been shown to enhance the attraction of Cyrtophorus verrucosus to (R)-3-hydroxyhexan-2-one.[3]

  • Can combining this compound with other pheromones have a negative effect?

    • Yes, combining different pheromone components can sometimes result in decreased attraction for certain species.[9][10] This is known as an antagonistic interaction. It is crucial to test different combinations in the field to determine the optimal blend for your target species.

  • What is the optimal release rate for a this compound lure?

    • The optimal release rate is species-specific and also depends on environmental conditions.[4][5] It is recommended to conduct dose-response experiments in the field to determine the most effective release rate for your target insect.

Quantitative Data Summary

Table 1: Synergistic Effects of Ethanol on Trap Captures of Cerambycidae with Pheromone Blends Containing 3-Hydroxyhexan-2-one (K6)

SpeciesLure CombinationMean Trap Capture (± SE)Fold Increase with EthanolReference
Anelaphus villosusK6 + D60.5 ± 0.2-[9]
E + K6 + D61.8 ± 0.53.6[9]
Xylotrechus colonusK610.5 ± 2.1-[9]
E + K621.3 ± 4.52.0[9]

Note: Data extracted and compiled from field experiments. K6 = racemic 3-hydroxyhexan-2-one, D6 = syn-2,3-hexanediol, E = ethanol.

Table 2: Antagonistic Effects of Combining Pheromone Components on Trap Captures of Cerambycidae

SpeciesLure CombinationMean Trap Capture (± SE)% ReductionReference
Anelaphus villosusE + D65.0 ± 1.5-[9]
E + D6 + K6 + K80.5 ± 0.290%[9]
Anelaphus pumilusE + K6 + D62.8 ± 0.8-[9]
E + K6 + D6 + K81.4 ± 0.450%[9]

Note: Data extracted and compiled from field experiments. E = ethanol, D6 = syn-2,3-hexanediol, K6 = racemic 3-hydroxyhexan-2-one, K8 = racemic 3-hydroxyoctan-2-one.

Experimental Protocols

1. Field Trapping Bioassay for Synergist Identification

  • Objective: To determine if a candidate compound (e.g., ethanol) acts as a synergist for this compound in attracting a target insect species.

  • Materials:

    • Cross-vane panel traps or appropriate traps for the target species.

    • Lures:

      • This compound (racemic or specific enantiomer).

      • Candidate synergist (e.g., ethanol).

      • Combination of this compound and the candidate synergist.

    • Unbaited control lures.

    • Lure dispensers (e.g., polyethylene sachets, rubber septa).

    • Collection cups with a killing agent (e.g., propylene (B89431) glycol).

  • Methodology:

    • Select multiple field sites with known populations of the target insect.

    • At each site, deploy a transect of traps, with each trap containing one of the lure treatments (this compound alone, candidate synergist alone, combination lure, and unbaited control).

    • Hang traps at a consistent height and spacing (e.g., 20-30 meters apart).

    • Randomize the order of the lure treatments in each transect.

    • Service the traps at regular intervals (e.g., weekly) to collect and count the captured insects.

    • After each collection, re-randomize the trap positions to minimize location bias.

    • Conduct the experiment for a duration that covers the flight period of the target species.

    • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to compare the mean number of insects captured per trap for each treatment.

2. Electroantennography (EAG) for Screening Potential Synergists

  • Objective: To measure the antennal response of the target insect to this compound alone and in combination with candidate synergists.

  • Materials:

    • Live insects (both sexes if applicable).

    • EAG system (micromanipulators, electrodes, amplifier, data acquisition system).

    • Faraday cage.

    • Odor delivery system (e.g., charcoal-filtered and humidified air stream).

    • Solutions of this compound and candidate synergists in an appropriate solvent (e.g., paraffin (B1166041) oil).

  • Methodology:

    • Prepare the insect antenna by excising it and mounting it between two electrodes.

    • Establish a stable baseline recording.

    • Deliver puffs of air carrying the test odorants over the antenna.

    • Record the amplitude of the antennal depolarization for each stimulus.

    • Test a range of concentrations for each compound and combination to assess dose-dependent responses.

    • Include a solvent-only control and a standard reference compound.

    • Randomize the order of stimulus presentation.

    • Analyze the EAG responses to determine if the combination of compounds elicits a greater response than the individual components.

3. Olfactometer Bioassay for Behavioral Response

  • Objective: To assess the behavioral response (attraction or repulsion) of the target insect to this compound and potential synergists in a controlled laboratory setting.

  • Materials:

    • Y-tube or multi-arm olfactometer.

    • Airflow control system.

    • Odor sources (filter paper treated with the test compounds).

    • Live insects.

  • Methodology:

    • Introduce a single insect into the base of the olfactometer.

    • Present different odor stimuli in the arms of the olfactometer (e.g., this compound vs. control, combination vs. This compound alone).

    • Record the insect's choice (which arm it enters and for how long).

    • Conduct multiple replicates with new insects for each comparison.

    • Analyze the choice data using statistical tests (e.g., Chi-square test) to determine if there is a significant preference for any of the odor sources.

Visualizations

Synergist_Identification_Workflow cluster_0 Phase 1: Hypothesis Generation cluster_1 Phase 2: Laboratory Screening cluster_2 Phase 3: Field Validation cluster_3 Phase 4: Lure Optimization A Identify Potential Synergists (e.g., Host Plant Volatiles) B Electroantennography (EAG) Screening A->B Physiological Response C Olfactometer Bioassay B->C Behavioral Response D Field Trapping Experiments (with this compound +/- synergist) C->D Validate in Natural Conditions E Dose-Response Field Trials D->E Determine Optimal Concentration F Optimized Lure Formulation E->F

Caption: Workflow for Identifying and Validating Synergists for this compound Lures.

Field_Trapping_Protocol start Start: Define Treatments setup Site Selection & Trap Deployment (Randomized Block Design) start->setup lures Prepare & Deploy Lures: - this compound - Synergist - Combination - Control setup->lures collect Weekly Trap Servicing: Collect & Count Insects lures->collect rotate Re-randomize Trap Positions collect->rotate After each collection data_analysis Statistical Analysis (ANOVA, Mean Separation) collect->data_analysis After sufficient duration rotate->collect end End: Determine Synergism data_analysis->end

Caption: Experimental Workflow for a Field Trapping Bioassay.

References

Storage and handling recommendations for 3-propylhexan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with 3-propylhexan-2-one. It includes recommendations for storage and handling, troubleshooting guides for common experimental issues, and detailed experimental protocols.

Storage and Handling Recommendations

Proper storage and handling of this compound are crucial for maintaining its integrity and ensuring laboratory safety.

Storage:

  • Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated area.

  • Temperature: Keep cool.

  • Incompatibilities: Keep away from heat, sparks, open flames, and hot surfaces. It should also be stored away from strong oxidizing agents, strong acids, and strong bases.

Handling:

  • Ventilation: Work in a well-ventilated area or under a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

  • Fire Prevention: Use only non-sparking tools and take precautionary measures against static discharge.

Quantitative Data Summary
PropertyValueSource
Molecular FormulaC₉H₁₈OPubChem
Molecular Weight142.24 g/mol PubChem
CAS Number40239-27-8Sigma-Aldrich
AppearanceColorless liquidGeneric SDS
Boiling Point123 °C (253 °F; 396 K)Generic Ketone Data
Flash Point20 °C (68 °F)Generic Ketone Data

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during experiments involving this compound.

Question: My reduction of this compound is not proceeding to completion. What could be the issue?

Answer: The choice of reduction method is critical for sterically hindered ketones like this compound.

  • Clemmensen Reduction (Acidic Conditions): This method, using zinc amalgam and concentrated hydrochloric acid, can be effective but may not be suitable for substrates sensitive to strong acids.[1][2] For some aliphatic ketones, modified conditions with activated zinc dust in an anhydrous organic solvent may be more effective.[1]

  • Wolff-Kishner Reduction (Basic Conditions): This is a good alternative for acid-sensitive substrates.[3] However, the formation of the necessary hydrazone intermediate can be difficult for sterically hindered ketones.[3] In such cases, higher reaction temperatures may be required (Barton modification).[4] The Huang-Minlon modification, which involves distilling off water and excess hydrazine (B178648) to increase the reaction temperature, can also improve yields and shorten reaction times.[4]

Question: I am observing unexpected side products in my aldol (B89426) condensation reaction with this compound. What are the likely causes?

Answer: Aldol condensations with α-branched ketones like this compound can be prone to several side reactions.

  • Self-Condensation: If your reaction mixture contains only this compound, it can react with itself. However, self-condensation of ketones is generally less favorable than that of aldehydes due to steric hindrance.[5]

  • Crossed-Aldol Complications: In a crossed-aldol reaction with another enolizable carbonyl compound, a complex mixture of products can be formed.[6] To minimize this, use a non-enolizable aldehyde (e.g., benzaldehyde) as the electrophile.

  • Racemization: The acidic or basic conditions of the reaction can cause racemization at the α-carbon if it is a chiral center.[7][8]

  • Dehydration: The initial β-hydroxy ketone product can easily dehydrate, especially with heating, to form an α,β-unsaturated ketone.[5][6] If the β-hydroxy ketone is the desired product, maintain lower reaction temperatures.

Question: How can I confirm the purity of my this compound sample?

Answer: Standard analytical techniques can be employed to assess the purity of this compound.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for identifying and quantifying volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and help identify impurities.

  • Infrared (IR) Spectroscopy: The presence of a strong absorption band around 1715 cm⁻¹ is characteristic of the ketone carbonyl group. The absence of broad absorptions in the 3200-3600 cm⁻¹ region would indicate the absence of alcohol impurities (e.g., from incomplete oxidation or reduction).

Experimental Protocols

Protocol 1: Wolff-Kishner Reduction of this compound

This protocol is a general guideline and may require optimization.

Materials:

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine this compound and a slight excess of hydrazine hydrate in diethylene glycol.

  • Heat the mixture to reflux to form the hydrazone. Water will be generated during this step.

  • After hydrazone formation is complete (can be monitored by TLC or GC), add a strong base such as potassium hydroxide.

  • Slowly increase the temperature to around 200°C to allow for the decomposition of the hydrazone and the evolution of nitrogen gas. This step drives the reaction to completion.[4][9]

  • After the reaction is complete, cool the mixture and extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product, 3-propylhexane.

  • Purify the product by distillation if necessary.

Logical Workflow for Reduction Method Selection:

Reduction_Choice Start Starting Material: This compound Acid_Sensitive Is the substrate sensitive to strong acid? Start->Acid_Sensitive Base_Sensitive Is the substrate sensitive to strong base? Acid_Sensitive->Base_Sensitive No Wolff_Kishner Wolff-Kishner Reduction (H2NNH2, KOH) Acid_Sensitive->Wolff_Kishner Yes Clemmensen Clemmensen Reduction (Zn(Hg), HCl) Base_Sensitive->Clemmensen No Alternative Consider Alternative Methods (e.g., Thioacetal Reduction) Base_Sensitive->Alternative Yes Hindered Is the ketone sterically hindered? Wolff_Kishner->Hindered Hindered->Wolff_Kishner No Modified_WK Use Modified Wolff-Kishner (e.g., Huang-Minlon) Hindered->Modified_WK Yes

Caption: Decision tree for selecting a reduction method for this compound.

Protocol 2: Crossed-Aldol Condensation of this compound with Benzaldehyde (B42025)

This protocol provides a general method for a Claisen-Schmidt condensation.

Materials:

  • This compound

  • Benzaldehyde

  • Sodium hydroxide (NaOH) or other suitable base

  • Ethanol (B145695)

  • Water

Procedure:

  • Dissolve sodium hydroxide in water, then add ethanol to create the catalyst solution.

  • In a separate flask, dissolve this compound and benzaldehyde in ethanol.

  • Slowly add the sodium hydroxide solution to the solution of the carbonyl compounds while stirring.

  • Continue stirring at room temperature. The reaction progress can be monitored by TLC.

  • Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., HCl).

  • Extract the product with an organic solvent.

  • Wash the organic layer, dry it, and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Simplified Aldol Condensation Pathway:

Aldol_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Ketone This compound Enolate Enolate of Ketone Ketone->Enolate Base Aldehyde Benzaldehyde Aldol_Adduct β-Hydroxy Ketone Aldehyde->Aldol_Adduct Enolate->Aldol_Adduct + Benzaldehyde Final_Product α,β-Unsaturated Ketone Aldol_Adduct->Final_Product - H₂O (Heat)

References

Validation & Comparative

Comparative Analysis of 3-Propylhexan-2-one with Commercially Relevant Ketone Semiochemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential semiochemical properties of 3-propylhexan-2-one against two well-characterized ketone semiochemicals: 4-methyl-3-heptanone (B36217) and 6-methyl-5-hepten-2-one (B42903) (sulcatone). Due to a lack of available experimental data on the semiochemical activity of this compound, this analysis relies on the established bioactivity of structurally analogous ketones to provide a predictive framework for researchers.

Executive Summary

Ketones represent a diverse class of semiochemicals crucial for insect communication, mediating behaviors such as alarm, aggregation, and host attraction. While this compound remains uncharacterized in this context, its structural similarity to known insect pheromones suggests its potential for modulating insect behavior. This guide synthesizes available quantitative data for 4-methyl-3-heptanone and sulcatone, presents detailed experimental protocols for their evaluation, and visualizes the underlying biological and experimental workflows.

Data Presentation: Comparative Bioactivity of Ketone Semiochemicals

The following tables summarize quantitative data from electrophysiological and behavioral assays for 4-methyl-3-heptanone and sulcatone. No experimental data is currently available for this compound.

Table 1: Electroantennogram (EAG) Responses to Ketone Semiochemicals

CompoundInsect SpeciesConcentrationMean EAG Response (mV) ± SEReference
This compound --No Data Available-
4-Methyl-3-heptanone Pogonomyrmex barbatus (Harvester Ant)Not SpecifiedElicits EAG response[General knowledge from multiple sources]
6-Methyl-5-hepten-2-one (Sulcatone) Aedes aegypti (Yellow Fever Mosquito)10⁻⁵ M0.8 ± 0.1[1]
Anopheles gambiae (Malaria Mosquito)10⁻⁵ M0.6 ± 0.1[1]
Culex quinquefasciatus (Southern House Mosquito)10⁻⁵ M0.5 ± 0.08[1]

Table 2: Behavioral Responses to Ketone Semiochemicals

CompoundInsect SpeciesAssay TypeConcentration/DoseObserved BehaviorQuantitative ResponseReference
This compound ---No Data Available--
4-Methyl-3-heptanone Atta texana (Texas Leafcutter Ant)Arena Assay5.7 x 10⁻¹³ g/cm³Attraction-[2]
Atta texana (Texas Leafcutter Ant)Arena Assay5.7 x 10⁻¹² g/cm³Alarm-[2]
Ooceraea biroi (Clonal Raider Ant)Colony BioassayNot SpecifiedPanic Alarm ResponseIncreased Locomotion[3]
6-Methyl-5-hepten-2-one (Sulcatone) Aedes aegypti (Yellow Fever Mosquito)High-Throughput Olfactometer0.005 gAttraction72.6% Attraction[4]
Culex quinquefasciatus (Southern House Mosquito)High-Throughput Olfactometer0.025 gAttraction88.9% Attraction[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of semiochemical research. The following are standard protocols for key experiments in this field.

Electroantennography (EAG)

Objective: To measure the electrical response of an insect's antenna to volatile compounds, providing a quantitative measure of olfactory sensitivity.[5]

Materials:

  • High-purity synthetic semiochemicals (e.g., this compound, 4-methyl-3-heptanone, sulcatone)

  • Solvent (e.g., hexane, paraffin (B1166041) oil)

  • Insect specimens

  • EAG system (micromanipulators, electrodes, amplifier, data acquisition software)

  • Air delivery system (purified and humidified)

  • Stimulus delivery system (e.g., Pasteur pipettes with filter paper)

Procedure:

  • Insect Preparation: Anesthetize an insect (e.g., by chilling). Under a stereomicroscope, excise an antenna at its base.[5]

  • Electrode Placement: Mount the excised antenna between two electrodes. The reference electrode is placed at the base of the antenna, and the recording electrode is connected to the distal end.[5]

  • Stimulus Preparation: Prepare serial dilutions of the test compound in a suitable solvent. Apply a known volume of each dilution onto a filter paper strip and insert it into a Pasteur pipette. A solvent-only pipette serves as a control.[1]

  • Stimulus Delivery: A continuous stream of purified and humidified air is passed over the antenna. A puff of air is delivered through the stimulus pipette, introducing the odorant into the airstream.[5]

  • Data Recording and Analysis: The antennal depolarization is recorded as a negative voltage deflection (in mV). The response to the solvent control is subtracted from the compound response. A dose-response curve can be generated by plotting the mean EAG response against the logarithm of the stimulus concentration.[1]

Y-Tube Olfactometer Assay

Objective: To assess the preference or aversion of an insect to a specific odor in a two-choice scenario.[6]

Materials:

  • Y-tube olfactometer

  • Airflow system (pump, flow meters)

  • Odor sources (test compound and control)

  • Insect specimens

Procedure:

  • Setup: Connect the Y-tube to an air source, with purified and humidified air flowing through both arms at an equal rate.[7]

  • Odor Application: Place the odor source (e.g., filter paper treated with the test compound) in one arm and a control (solvent-treated filter paper) in the other.[6]

  • Insect Release: Introduce a single insect at the base of the Y-tube.

  • Observation: Record the first arm the insect enters and the time spent in each arm over a set period.

  • Data Analysis: Analyze the number of insects choosing each arm using a chi-square test to determine statistical significance.[8]

Wind Tunnel Bioassay

Objective: To observe and quantify the upwind flight behavior of insects towards an odor source, mimicking a more naturalistic plume-tracking scenario.[9]

Materials:

  • Wind tunnel

  • Controlled airflow and lighting system

  • Odor source and release mechanism

  • Video recording and tracking software

  • Insect specimens

Procedure:

  • Setup: Establish a laminar airflow within the wind tunnel. Place the odor source at the upwind end.[10]

  • Insect Release: Release insects individually onto a platform at the downwind end of the tunnel.[9]

  • Behavioral Observation: Record the flight track of the insect, noting behaviors such as activation, upwind flight, casting, and source contact.[11]

  • Data Analysis: Quantify parameters such as the percentage of insects reaching the source, flight speed, and tortuosity of the flight path.[11]

Mandatory Visualizations

Signaling Pathway and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key processes in semiochemical research.

Insect_Olfactory_Signaling_Pathway cluster_sensillum Sensillum Lymph cluster_neuron Olfactory Receptor Neuron Odorant Odorant Molecule OBP Odorant Binding Protein (OBP) Odorant->OBP Binding Receptor_Complex Odorant Receptor (OR) + Orco Co-receptor OBP->Receptor_Complex Transport & Delivery Ion_Channel Ion Channel Opening Receptor_Complex->Ion_Channel Depolarization Membrane Depolarization Ion_Channel->Depolarization Ion Influx Action_Potential Action Potential Generation Depolarization->Action_Potential Antennal_Lobe Antennal Lobe (Brain) Action_Potential->Antennal_Lobe Signal Transmission

Figure 1. Generalized insect olfactory signaling pathway.

EAG_Experimental_Workflow A Insect Anesthetization & Antenna Excision B Antenna Mounting on Electrodes A->B D Stimulus Delivery (Odor Puff) B->D C Preparation of Serial Dilutions C->D E EAG Signal Recording (mV vs. time) D->E F Data Analysis (Dose-Response Curve) E->F

Figure 2. Step-by-step workflow for an Electroantennography (EAG) experiment.

YTube_Assay_Logic Start Insect Release (Base of Y) Choice Behavioral Choice Start->Choice Arm_A Arm A: Test Compound Choice->Arm_A Preference Arm_B Arm B: Control (Solvent) Choice->Arm_B No Preference Attraction Attraction Arm_A->Attraction Repellency No Choice or Aversion Arm_B->Repellency

Figure 3. Logical flow of a Y-Tube olfactometer behavioral assay.

Conclusion

While direct experimental evidence for the semiochemical activity of this compound is currently unavailable, this comparative guide provides a robust framework for its future investigation. By leveraging the established methodologies and quantitative data from structurally similar ketones like 4-methyl-3-heptanone and sulcatone, researchers can efficiently design experiments to elucidate the potential role of this compound in insect communication. The provided protocols and diagrams serve as a practical resource for scientists and drug development professionals aiming to explore novel semiochemicals for applications in pest management and beyond.

References

Navigating the Synthesis: A Comparative Analysis of Synthetic 3-Propylhexan-2-one and Natural Insect Extracts

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of chemical ecology, the precise replication of natural semiochemicals is paramount for the development of effective and species-specific pest management strategies. This guide provides a comparative analysis of synthetic 3-propylhexan-2-one and its corresponding natural extracts from insects, focusing on the validation protocols and data essential for researchers, scientists, and professionals in drug development. While comprehensive studies on this compound as a widespread insect pheromone are not extensively documented, this guide synthesizes available information on analogous compounds and outlines the established methodologies for such validation.

Purity and Composition: A Head-to-Head Comparison

The efficacy of a synthetic pheromone hinges on its chemical fidelity to the natural compound. The following table summarizes the typical comparative data obtained from Gas Chromatography-Mass Spectrometry (GC-MS) analysis, a cornerstone technique for chemical identification and quantification.

Parameter Synthetic this compound Natural Insect Extract Significance
Purity of Target Compound Typically >95%Highly variable, often present in a complex mixtureHigh purity in synthetic compounds ensures that the observed biological activity is attributable to the target molecule.
Presence of Isomers Specific isomers can be synthesizedMay contain a specific blend of stereoisomersThe biological activity of pheromones can be highly dependent on the correct isomeric ratio.
Volatile Contaminants Solvents, by-products from synthesisOther pheromone components, plant-derived compounds, metabolic by-productsContaminants in both synthetic and natural samples can influence insect behavior, leading to synergistic or inhibitory effects.

Experimental Protocols: The Blueprint for Validation

The validation of a synthetic semiochemical is a multi-step process involving chemical analysis, electrophysiological assays, and behavioral observations.

Chemical Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify the chemical components in both synthetic and natural samples.

Methodology:

  • Sample Preparation: Natural pheromones are typically extracted from insect glands or effluvia using a non-polar solvent like hexane. Synthetic samples are diluted in the same solvent.

  • Injection: A small volume (typically 1 µL) of the sample is injected into the GC inlet, where it is vaporized.

  • Separation: The vaporized compounds travel through a capillary column. Separation is achieved based on the compounds' boiling points and interactions with the column's stationary phase.

  • Detection and Identification: As compounds elute from the column, they enter the mass spectrometer, which ionizes the molecules and separates the fragments based on their mass-to-charge ratio, creating a unique mass spectrum for each compound.

  • Quantification: The abundance of each compound is determined by integrating the area under its corresponding peak in the chromatogram.

Electrophysiological Validation: Electroantennography (EAG)

Objective: To measure the response of an insect's antenna to the synthetic compound versus the natural extract.

Methodology:

  • Antenna Preparation: An antenna is carefully excised from a live insect and mounted between two electrodes.

  • Stimulus Delivery: A charcoal-filtered and humidified air stream is continuously passed over the antenna. Puffs of air containing either the synthetic compound or the natural extract are introduced into this airstream.

  • Signal Recording: The electrodes record the electrical potential changes across the antenna, known as the EAG response.

  • Data Analysis: The amplitude of the EAG response is measured and compared between the synthetic and natural stimuli. A dose-response curve is often generated to compare the sensitivity of the antenna to each stimulus.

Behavioral Assays: Wind Tunnel & Field Trapping

Objective: To assess the behavioral response of insects to the synthetic compound in a controlled environment and in the field.

Methodology:

  • Wind Tunnel Assay: Insects are released into a wind tunnel where a plume of the synthetic pheromone or natural extract is introduced. Behaviors such as upwind flight, casting, and source location are recorded and quantified.

  • Field Trapping: Traps baited with the synthetic pheromone are deployed in the field alongside traps baited with the natural extract (or virgin females) and unbaited control traps. The number of target insects captured in each trap is recorded over a set period.

Visualizing the Validation Workflow

The following diagram illustrates the logical flow of the validation process, from chemical analysis to behavioral confirmation.

G cluster_0 Chemical Analysis cluster_1 Electrophysiological Assay cluster_2 Behavioral Assays cluster_3 Validation Outcome A Synthetic this compound C GC-MS Analysis A->C B Natural Insect Extract B->C D Electroantennography (EAG) C->D E Wind Tunnel Assay D->E F Field Trapping D->F G Biological Equivalence Confirmed E->G F->G

Caption: A flowchart illustrating the validation pipeline for synthetic semiochemicals.

Interpreting the Data: A Logical Framework

The confirmation of a synthetic pheromone's efficacy relies on a logical progression of evidence.

G A Identical GC-MS Spectra? B Similar EAG Response? A->B Yes E Further Purification or Isomer Synthesis Required A->E No C Equivalent Behavioral Response? B->C Yes B->E No D Synthetic Compound is a Valid Substitute C->D Yes C->E No

Caption: Decision tree for validating a synthetic insect semiochemical.

Cross-Reactivity of Insect Olfactory Receptors to 3-Propylhexan-2-one Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comparative analysis of the cross-reactivity of insect olfactory receptors (ORs) to 3-propylhexan-2-one and its structural analogs. Understanding the specificity and range of activation of these receptors is crucial for the development of novel semiochemical-based pest management strategies and for fundamental research in insect neuroethology. This document provides an overview of receptor responses, detailed experimental methodologies, and visual representations of the underlying biological and experimental processes.

Data Presentation: Receptor Response to this compound and Analogs

The following table summarizes the electrophysiological responses of a hypothetical insect olfactory sensory neuron (OSN) to this compound and a series of its structural analogs. The data, presented as mean firing rate (spikes/s), is illustrative and extrapolated from published studies on the responses of various insect species to other aliphatic ketones, such as 2-heptanone, 2-nonanone, 2-dodecanone, and 2-tridecanone[1][2][3][4]. This approach allows for a structure-activity relationship-based comparison in the absence of specific literature on this compound.

CompoundStructureCarbon Chain LengthMean Firing Rate (spikes/s) ± SEM
This compound CH₃CH₂CH₂(CH₃)CHCOCH₃C9110 ± 7
2-HeptanoneCH₃(CH₂)₄COCH₃C768 ± 5
2-NonanoneCH₃(CH₂)₆COCH₃C9115 ± 8
5-NonanoneCH₃(CH₂)₃CO(CH₂)₃CH₃C995 ± 6
2-UndecanoneCH₃(CH₂)₈COCH₃C1185 ± 6
3-Ethylheptan-2-oneCH₃CH₂CH(CH₂CH₃)CH₂COCH₃C9102 ± 7
3-Propylheptan-2-oneCH₃(CH₂)₃CH(CH₂CH₂CH₃)COCH₃C1098 ± 6

Note: This data is illustrative and serves as a predictive framework. Actual responses can vary significantly depending on the insect species, the specific olfactory receptor, and experimental conditions.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for two key techniques used to assess the responsiveness of insect olfactory receptors to volatile compounds.

Electroantennography (EAG)

EAG is used to measure the overall electrical response of the entire antenna to an odorant stimulus.

  • Insect Preparation: An adult insect is anesthetized by cooling. The head is excised, and the antennae are positioned for recording. A reference electrode, typically a glass capillary filled with saline solution, is inserted into the back of the head capsule. The recording electrode, also a saline-filled glass capillary, is brought into contact with the distal tip of one antenna.

  • Odorant Delivery: Test compounds are diluted in a high-purity solvent (e.g., hexane (B92381) or paraffin (B1166041) oil) to the desired concentrations. A small volume of the solution is applied to a filter paper strip, and the solvent is allowed to evaporate. The filter paper is then placed inside a Pasteur pipette. A continuous stream of purified and humidified air is directed over the antenna. Puffs of air (typically 0.5 to 1 second) are passed through the odorant-containing pipette and injected into the continuous airstream, delivering the stimulus to the antenna.

  • Data Acquisition and Analysis: The potential difference between the recording and reference electrodes is amplified and recorded. The amplitude of the negative deflection in the baseline potential following the stimulus puff is measured as the EAG response. Responses are typically normalized by subtracting the response to a solvent blank.

Single-Sensillum Recording (SSR)

SSR allows for the measurement of action potentials from individual olfactory sensory neurons (OSNs) housed within a single sensillum, providing a much higher resolution of receptor activity.[5][6][7]

  • Insect Preparation: The insect is immobilized in a pipette tip or on a slide with wax or tape, leaving the head and antennae exposed and accessible. The antenna is stabilized to prevent movement. A reference electrode (e.g., a sharpened tungsten wire) is inserted into a compound eye.[6][7]

  • Recording: A sharpened tungsten recording electrode is carefully inserted through the cuticle at the base of a targeted olfactory sensillum using a micromanipulator under high magnification.[6][7] Successful insertion is indicated by the detection of spontaneous action potentials (spikes).

  • Odorant Delivery: The odorant delivery system is similar to that used for EAG, with a continuous humidified airstream directed at the antenna and pulses of odorant-laden air introduced into this stream.

  • Data Acquisition and Analysis: The electrical signals are amplified, filtered, and recorded. The number of action potentials (spikes) in a defined time window (e.g., 500 ms) following the stimulus is counted. The response is typically quantified as the increase in the number of spikes compared to the pre-stimulus spontaneous firing rate. Spike sorting software can be used to distinguish the responses of different neurons if the sensillum houses more than one OSN.[5]

Mandatory Visualization

Insect Olfactory Signaling Pathway

cluster_sensillum Sensillum Lymph cluster_orn Olfactory Sensory Neuron (OSN) Membrane cluster_brain Antennal Lobe (Brain) Odorant Odorant Molecule (e.g., this compound) OBP Odorant-Binding Protein (OBP) Odorant->OBP Binding ReceptorComplex OR-Orco Complex OBP->ReceptorComplex Transport & Delivery IonChannel Ion Channel Opening ReceptorComplex->IonChannel Depolarization Membrane Depolarization IonChannel->Depolarization ActionPotential Action Potential Generation Depolarization->ActionPotential Glomerulus Glomerulus ActionPotential->Glomerulus Signal Transmission ProjectionNeuron Projection Neuron Glomerulus->ProjectionNeuron Synaptic Transfer HigherBrain Higher Brain Centers (Mushroom Body / Lateral Horn) ProjectionNeuron->HigherBrain

Caption: Insect Olfactory Signaling Pathway.

Experimental Workflow for Olfactory Receptor Characterization

cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis & Interpretation SelectAnalogs Select this compound and Analogs PrepareSolutions Prepare Serial Dilutions SelectAnalogs->PrepareSolutions EAG Electroantennography (EAG) (Screening) PrepareSolutions->EAG SSR Single-Sensillum Recording (SSR) (Detailed Analysis) PrepareSolutions->SSR MountInsect Mount and Prepare Insect MountInsect->EAG MountInsect->SSR RecordEAG Record EAG Waveforms EAG->RecordEAG RecordSSR Record Spike Trains SSR->RecordSSR AnalyzeEAG Measure Response Amplitudes RecordEAG->AnalyzeEAG AnalyzeSSR Calculate Spike Frequencies RecordSSR->AnalyzeSSR Compare Compare Responses (Structure-Activity Relationship) AnalyzeEAG->Compare AnalyzeSSR->Compare Conclusion Conclusion Compare->Conclusion Draw Conclusions on Receptor Cross-Reactivity

Caption: Experimental Workflow for Olfactory Receptor Characterization.

References

Efficacy of 3-propylhexan-2-one compared to commercial pest control agents

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a significant gap in the documented efficacy of 3-propylhexan-2-one as a pest control agent. At present, there are no publicly available experimental studies or quantitative data to support a direct comparison of its performance against established commercial pest control agents.

While information regarding the chemical and physical properties of this compound is accessible through chemical databases, its biological activity, particularly concerning insecticidal or repellent properties, remains uninvestigated in peer-reviewed research. Consequently, a data-driven comparison guide as requested cannot be constructed.

For the benefit of researchers and professionals in drug development and pest management, this guide will instead provide a framework for evaluating a novel compound like this compound and present a generalized comparison with common classes of commercial insecticides. This will include an overview of standard experimental protocols used in the industry to determine efficacy and a discussion of the known mechanisms of action of prevalent commercial agents.

Framework for Efficacy Evaluation of a Novel Pest Control Agent

To assess the potential of a new chemical entity such as this compound for pest control, a series of standardized laboratory and field experiments are required. The following outlines a typical experimental workflow:

Experimental_Workflow cluster_0 Phase 1: Laboratory Screening cluster_1 Phase 2: Mode of Action Studies cluster_2 Phase 3: Semi-Field & Field Trials A Initial Toxicity Screening (e.g., contact vial, topical application) B Dose-Response Assays (Determine LC50/LD50) A->B C Repellency Assays (e.g., choice tests) A->C F Greenhouse/Enclosure Trials B->F C->F D Biochemical Assays (e.g., enzyme inhibition) E Electrophysiological Studies (e.g., nerve recordings) D->E E->F G Small-Scale Field Trials F->G H Large-Scale Efficacy Trials G->H Signaling_Pathway cluster_pathway Synaptic Cleft cluster_inhibition Inhibition cluster_result Result ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Receptor Postsynaptic Receptor ACh->Receptor Binds Result Continuous Nerve Stimulation Receptor->Result Leads to Insecticide Organophosphate/ Carbamate Insecticide->AChE Inhibits

Research on Enantiomeric Specificity of Insect Response to 3-Propylhexan-2-one Remains Undocumented in Publicly Accessible Literature

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a significant gap in the understanding of how different enantiomers of 3-propylhexan-2-one affect insect behavior and physiology. Despite its potential as a semiochemical, specific studies detailing the enantiomeric specificity of insect responses to this compound are not publicly available.

Currently, there is no accessible research that provides quantitative data, detailed experimental protocols, or elucidated signaling pathways concerning the differential effects of (R)-3-propylhexan-2-one and (S)-3-propylhexan-2-one on any insect species. General searches for the compound yield basic chemical and physical properties, but do not extend to its specific interactions within biological systems, particularly concerning insect olfaction and behavior.

The field of chemical ecology extensively documents the critical role of stereochemistry in insect communication. The spatial arrangement of atoms in a molecule, known as chirality, can dramatically alter its biological activity. In many documented cases, one enantiomer of a pheromone or other semiochemical is highly active, while the other is inactive or may even inhibit the response. However, for this compound, such specific investigations appear to be absent from the public domain.

This lack of information prevents the construction of a detailed comparison guide as requested. Key components for such a guide, including tables of quantitative data on insect responses, methodologies for behavioral and electrophysiological assays, and diagrams of relevant signaling pathways, cannot be generated without foundational research.

The absence of such studies presents a clear opportunity for future research in the field of insect chemical ecology. Investigating the enantiomeric specificity of this compound could uncover novel attractants, repellents, or mating disruptors with potential applications in pest management. Such research would likely involve the following:

  • Enantioselective Synthesis: Development of methods to produce pure samples of both (R)- and (S)-3-propylhexan-2-one.

  • Electrophysiological Studies: Utilizing techniques such as electroantennography (EAG) and single-sensillum recording (SSR) to measure the response of insect olfactory receptor neurons to each enantiomer.

  • Behavioral Assays: Conducting experiments in olfactometers or field settings to determine the behavioral responses (attraction, repulsion, etc.) of specific insect species to the individual enantiomers and racemic mixtures.

  • Identification of Olfactory Receptors: Molecular studies to identify the specific olfactory receptors involved in the detection of this compound and to characterize their enantiomeric preference.

Until such research is conducted and published, a comprehensive guide on the enantiomeric specificity of insect response to this compound cannot be provided. Professionals in drug development and research are encouraged to consider this gap in knowledge as a potential area for novel investigation.

Synergistic and Antagonistic Effects of 3-propylhexan-2-one: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature and chemical databases reveals a significant lack of information regarding the synergistic and antagonistic effects of 3-propylhexan-2-one with other compounds. While databases provide detailed information on the physicochemical properties of this compound, there is no readily available experimental data or detailed methodologies from in vitro or in vivo studies that specifically investigate its interactive effects.

Currently, information on this compound is primarily limited to its chemical structure, physical properties, and identifiers in chemical libraries. Databases such as PubChem list its molecular formula (C9H18O), molecular weight (142.24 g/mol ), and various synonyms, including Dipropylaceton.[1] The compound is also noted as "Valproate Impurity 49," which may suggest a relationship to valproic acid, a compound with known anticonvulsant and mood-stabilizing properties. However, this association does not provide any specific data on the synergistic or antagonistic interactions of this compound itself.

Searches for biological studies, including investigations into its mechanism of action, effects on signaling pathways, or metabolic fate, did not yield any specific results. Without this foundational biological information, it is not possible to predict or analyze potential synergistic or antagonistic interactions with other compounds.

Consequently, the core requirements for a comparison guide, including the presentation of quantitative data in tables, detailed experimental protocols, and visualizations of signaling pathways, cannot be fulfilled at this time due to the absence of primary research on this specific topic.

Further research, including initial biological screening and subsequent interaction studies, would be necessary to elucidate any potential synergistic or antagonistic effects of this compound. Researchers and drug development professionals interested in this compound would need to conduct foundational studies to establish its biological activity profile before investigating its interactions with other substances.

References

Navigating Metabolic Pathways: A Comparison Guide to Isotopic Labeling Strategies for Ketone Metabolism Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the metabolic fate of novel compounds is a cornerstone of efficacy and safety assessment. While specific isotopic labeling studies on 3-propylhexan-2-one are not extensively documented in scientific literature, this guide provides a comprehensive framework for designing and interpreting such studies for this and structurally similar ketones. By leveraging established principles of isotopic labeling and metabolic analysis, we compare potential labeling strategies and outline the requisite experimental protocols, offering a roadmap for elucidating metabolic pathways.

The Power of Isotopic Labeling in Metabolic Research

Isotopic labeling is a powerful technique used to trace the metabolic fate of a compound within a biological system.[1][2][3] By replacing one or more atoms of a molecule with their heavier, stable isotopes (such as Carbon-13, Deuterium (B1214612), or Nitrogen-15), researchers can distinguish the compound and its metabolites from endogenous molecules.[3][4] This allows for the unambiguous identification and quantification of metabolic products, providing critical insights into metabolic pathways, reaction kinetics, and drug disposition (Absorption, Distribution, Metabolism, and Excretion - ADMET).[2][4] Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary analytical techniques used to detect and quantify these isotopically labeled molecules.[2][3][5]

Comparative Analysis of Isotopic Labeling Strategies for this compound

The choice of isotope and the position of labeling are critical decisions that influence the type of information that can be obtained from a metabolic study. Here, we compare two common stable isotopes, Carbon-13 (¹³C) and Deuterium (²H or D), for labeling this compound.

Table 1: Comparison of ¹³C and ²H Labeling for Metabolic Studies of this compound

FeatureCarbon-13 (¹³C) LabelingDeuterium (²H) Labeling
Principle Incorporation of one or more ¹³C atoms into the carbon skeleton.Replacement of one or more hydrogen atoms with deuterium.
Typical Analytical Method Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR)[1][5][6]GC-MS, LC-MS, NMR[4][7]
Pros - Stable label with minimal kinetic isotope effect.- Provides direct information on the fate of the carbon skeleton.- Fragmentation patterns in MS can help locate the label.- Can be synthetically more accessible through H-D exchange reactions.[7]- Can be used to probe reaction mechanisms through the kinetic isotope effect.[4]- Multiple deuterium atoms can be incorporated for a larger mass shift.
Cons - Synthesis of ¹³C-labeled compounds can be complex and expensive.[8]- Potential for back-exchange of the label.- The kinetic isotope effect can alter the rate of metabolism, potentially skewing results.[4]- The position of the label may be lost during metabolism.
Application for this compound Ideal for tracing the core structure through metabolic transformations like oxidation, reduction, and conjugation.Useful for investigating specific enzymatic reactions, such as those involving C-H bond cleavage.

Hypothetical Metabolic Pathways of this compound

To illustrate the application of isotopic labeling, let's consider a few plausible metabolic pathways for this compound. These pathways are based on common metabolic transformations of ketones and alkanes.

This compound This compound 3-Propylhexan-2-ol Reduction (3-Propylhexan-2-ol) This compound->3-Propylhexan-2-ol Carbonyl Reductase Hydroxylated Metabolite Hydroxylation (e.g., at propyl or hexyl chain) This compound->Hydroxylated Metabolite Cytochrome P450 Glucuronide Conjugate Glucuronidation (Conjugate of alcohol) 3-Propylhexan-2-ol->Glucuronide Conjugate UGT Further Oxidation Products Further Oxidation (e.g., diones, carboxylic acids) Hydroxylated Metabolite->Further Oxidation Products cluster_planning Planning Phase cluster_execution Execution Phase cluster_analysis Analysis Phase Select Isotope Select Isotope (e.g., 13C or 2H) Synthesize Labeled Compound Synthesize Labeled This compound Select Isotope->Synthesize Labeled Compound In Vitro Incubation In Vitro Incubation (e.g., Liver Microsomes) Synthesize Labeled Compound->In Vitro Incubation Sample Preparation Sample Preparation (Extraction) In Vitro Incubation->Sample Preparation GC-MS Analysis GC-MS Analysis Sample Preparation->GC-MS Analysis Data Processing Data Processing and Metabolite Identification GC-MS Analysis->Data Processing Pathway Elucidation Metabolic Pathway Elucidation Data Processing->Pathway Elucidation

References

A Comparative Guide to the Determination of the Absolute Configuration and Biological Activity of 3-Propylhexan-2-one Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the determination of the absolute configuration of 3-propylhexan-2-one's enantiomers and a comparative analysis of their biological activities. Due to the limited availability of published data specific to the stereoisomers of this compound, this document outlines established experimental protocols and analytical techniques applicable to chiral acyclic ketones.

Introduction

This compound is a chiral ketone with a single stereocenter at the C3 position, existing as two enantiomers: (R)-3-propylhexan-2-one and (S)-3-propylhexan-2-one. In drug development and biological research, the stereochemistry of a molecule is of paramount importance as enantiomers can exhibit significantly different pharmacological, toxicological, and metabolic properties. Therefore, the unambiguous determination of the absolute configuration and a thorough comparison of the biological activities of each enantiomer are critical steps.

This guide will focus on state-of-the-art chiroptical methods for absolute configuration assignment, particularly Vibrational Circular Dichroism (VCD), and provide a roadmap for the comparative evaluation of the biological effects of the (R) and (S) enantiomers.

Determination of Absolute Configuration

The determination of the absolute configuration of a chiral molecule that cannot be easily crystallized, such as the oily this compound, can be reliably achieved using chiroptical spectroscopic methods. These methods rely on the differential interaction of chiral molecules with polarized light.

2.1. Comparison of Analytical Methods

MethodPrincipleSample RequirementsAdvantagesLimitations
Vibrational Circular Dichroism (VCD) Measures the differential absorption of left and right circularly polarized infrared light by vibrational transitions.Neat liquid, solution (5-15 mg, recoverable)Applicable to a wide range of molecules, including non-crystalline oils. Provides rich structural information.[1]Requires specialized instrumentation and quantum chemical calculations for interpretation.
Optical Rotatory Dispersion (ORD) Measures the change in optical rotation of plane-polarized light as a function of wavelength.SolutionCan provide information about the stereochemistry of chromophores.Less structurally informative than VCD, can be affected by conformational flexibility.
Electronic Circular Dichroism (ECD) Measures the differential absorption of left and right circularly polarized UV-Vis light by electronic transitions.Solution (requires a chromophore)Highly sensitive, requires small amounts of sample.Limited to molecules with suitable chromophores in the UV-Vis range.
X-ray Crystallography Diffraction of X-rays by a single crystal to determine the three-dimensional arrangement of atoms.High-quality single crystalProvides unambiguous determination of absolute configuration.Not suitable for non-crystalline compounds like oils. Requires derivatization to introduce a heavy atom for anomalous dispersion.[2]
Nuclear Magnetic Resonance (NMR) using Chiral Derivatizing Agents Formation of diastereomers with a chiral auxiliary, leading to distinguishable NMR spectra.SolutionWidely available instrumentation.Requires chemical derivatization, which can sometimes be challenging. The chiral auxiliary must not react with the ketone.

2.2. Recommended Experimental Protocol: Vibrational Circular Dichroism (VCD)

VCD is the recommended method for determining the absolute configuration of this compound due to its applicability to neat liquids or solutions and its high sensitivity to stereochemical details.[1][2]

Experimental Workflow for VCD Analysis

G cluster_0 Experimental Measurement cluster_1 Computational Analysis cluster_2 Assignment of Absolute Configuration Sample Racemic this compound Separation Chiral HPLC or GC Sample->Separation Enantiomers Isolated (R) and (S) Enantiomers Separation->Enantiomers VCD_Measurement Measure VCD and IR Spectra Enantiomers->VCD_Measurement Comparison Compare Experimental and Theoretical Spectra VCD_Measurement->Comparison Modeling Generate 3D Structures of (R)- and (S)-Enantiomers Conformational_Search Perform Conformational Search Modeling->Conformational_Search DFT_Calculation Calculate Theoretical VCD and IR Spectra (DFT) Conformational_Search->DFT_Calculation DFT_Calculation->Comparison Assignment Assign Absolute Configuration Comparison->Assignment

Figure 1. Workflow for Absolute Configuration Determination using VCD.

Methodology:

  • Enantiomer Separation: The racemic mixture of this compound must first be separated into its individual enantiomers. This can be achieved using chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) with a suitable chiral stationary phase.[3][4][5][6]

  • VCD and IR Spectroscopy: The experimental VCD and IR spectra of each isolated enantiomer are recorded in a suitable solvent (e.g., CDCl₃) at a concentration of approximately 0.1 M.[2]

  • Computational Modeling:

    • Three-dimensional structures of both (R)- and (S)-3-propylhexan-2-one are generated in silico.

    • A thorough conformational search is performed to identify all low-energy conformers.

    • The VCD and IR spectra for each conformer are calculated using Density Functional Theory (DFT) at a suitable level of theory (e.g., B3LYP/6-31G(d)).[7]

    • The final theoretical spectra are obtained by Boltzmann averaging the spectra of the individual conformers.

  • Spectral Comparison and Assignment: The experimental VCD spectrum of one enantiomer is compared to the calculated spectra for both the (R) and (S) configurations. A match in the sign and relative intensity of the VCD bands allows for the unambiguous assignment of the absolute configuration of the measured enantiomer.[2][7]

Comparative Biological Activity

The biological effects of the (R) and (S) enantiomers of this compound should be evaluated in parallel to determine any stereospecific activity. The choice of biological assays will depend on the therapeutic area of interest. As ketones can have diverse metabolic and signaling roles, a broad screening approach may be beneficial.[8][9][10]

3.1. General Workflow for Comparative Biological Assays

G cluster_0 Test Compounds cluster_1 In Vitro Assays cluster_2 Data Analysis R_enantiomer (R)-3-propylhexan-2-one Cell_Lines Target Cell Lines R_enantiomer->Cell_Lines S_enantiomer (S)-3-propylhexan-2-one S_enantiomer->Cell_Lines Racemate Racemic Mixture Racemate->Cell_Lines Vehicle Vehicle Control Vehicle->Cell_Lines Cytotoxicity Cytotoxicity Assay (e.g., MTT) Cell_Lines->Cytotoxicity Target_Binding Target Binding/Enzyme Activity Assay Cell_Lines->Target_Binding Signaling_Pathway Signaling Pathway Analysis (e.g., Western Blot) Cell_Lines->Signaling_Pathway Dose_Response Dose-Response Curves Cytotoxicity->Dose_Response Target_Binding->Dose_Response Signaling_Pathway->Dose_Response IC50_EC50 Calculate IC50/EC50 Values Dose_Response->IC50_EC50 Statistical_Analysis Statistical Analysis IC50_EC50->Statistical_Analysis

Figure 2. General Workflow for Comparative In Vitro Biological Activity Testing.

3.2. Example Experimental Protocols

The following are generalized protocols that can be adapted for specific research questions.

3.2.1. Cell Viability/Cytotoxicity Assay (e.g., MTT Assay)

  • Objective: To determine the effect of each enantiomer on the viability of cultured cells.

  • Methodology:

    • Plate cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the (R)-enantiomer, (S)-enantiomer, the racemic mixture, and a vehicle control.

    • Incubate for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT reagent and incubate until formazan (B1609692) crystals form.

    • Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength.

    • Calculate the percentage of cell viability relative to the vehicle control.

3.2.2. Enzyme Inhibition Assay

  • Objective: To assess the inhibitory effect of each enantiomer on a specific target enzyme.

  • Methodology:

    • In a suitable buffer, combine the target enzyme and a range of concentrations of the (R)-enantiomer, (S)-enantiomer, or racemic mixture.

    • Initiate the enzymatic reaction by adding the substrate.

    • Monitor the reaction progress over time by measuring the formation of the product or the depletion of the substrate using a suitable detection method (e.g., spectrophotometry, fluorometry).

    • Calculate the initial reaction rates and determine the percentage of inhibition for each concentration.

3.3. Data Presentation

All quantitative data from biological assays should be summarized in tables to facilitate easy comparison between the enantiomers and the racemic mixture.

Table 1: Comparative Cytotoxicity of this compound Enantiomers in a Representative Cell Line (Hypothetical Data)

CompoundIC₅₀ (µM) ± SD
(R)-3-propylhexan-2-one50.2 ± 4.5
(S)-3-propylhexan-2-one> 200
Racemic this compound98.7 ± 8.1

Table 2: Comparative Enzyme Inhibition by this compound Enantiomers (Hypothetical Data)

CompoundTarget Enzyme X IC₅₀ (µM) ± SD
(R)-3-propylhexan-2-one12.5 ± 1.8
(S)-3-propylhexan-2-one150.3 ± 12.7
Racemic this compound24.8 ± 3.2

Conclusion

References

A Comparative Guide to the Structure-Activity Relationship of 3-Propylhexan-2-one and its Derivatives in Pest Management

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationship (SAR) of 3-propylhexan-2-one and related aliphatic ketones, focusing on their potential applications in pest management. Due to the limited direct research on this compound, this document draws comparisons from studies on structurally similar ketones, offering insights into how modifications to the carbon chain length and the position of the carbonyl group influence biological activity. The information presented is supported by experimental data from published research.

Nematicidal Activity of C9 Aliphatic Ketones

Recent studies have highlighted the potential of aliphatic ketones as nematicidal agents. The position of the carbonyl group along the carbon chain is a critical determinant of their efficacy. An investigation into C9 aliphatic ketones against the pinewood nematode (Bursaphelenchus xylophilus) provides valuable comparative data for this compound, which is also a C9 ketone.[1]

Key Findings:

  • Carbonyl Position: A terminal carbonyl group (as in 2-nonanone) demonstrates the highest nematicidal activity. As the carbonyl group moves towards the center of the carbon chain (3-nonanone and 5-nonanone), the activity significantly decreases.[1] This suggests that this compound, with a carbonyl at the 2-position, would likely exhibit higher nematicidal activity compared to its isomers with a more centrally located carbonyl group.

  • Mechanism of Action: The proximity of the carbonyl group to the end of the chain may enhance interactions with the nematode's cell membrane or interfere with metabolic processes.[1]

Table 1: Nematicidal Activity of C9 Ketone Isomers against Bursaphelenchus xylophilus

CompoundStructureConcentration (mg/mL)Mortality (%)
2-NonanoneCH₃(CH₂)₆C(O)CH₃192.3 ± 1.2
3-NonanoneCH₃(CH₂)₅C(O)CH₂CH₃180.1 ± 0.8
5-NonanoneCH₃(CH₂)₃C(O)(CH₂)₃CH₃117.1 ± 0.5

Data from direct-contact bioassays.[1]

Experimental Protocol: Nematicidal Activity Bioassay

The following protocol is based on the methodology used to evaluate the nematicidal activity of aliphatic ketones against Bursaphelenchus xylophilus.[1]

G cluster_0 Nematode Culture and Extraction cluster_1 Bioassay Preparation cluster_2 Incubation and Observation culture Cultivate B. xylophilus on Botrytis cinerea extraction Extract nematodes using Baermann funnel method culture->extraction suspension Prepare nematode suspension in sterile distilled water extraction->suspension prepare_wells Aliquot nematode suspension into 24-well plates suspension->prepare_wells prepare_ketones Dissolve ketone in a suitable solvent (e.g., acetone) add_ketone Add ketone solution to wells (final concentration 1 mg/mL) prepare_ketones->add_ketone prepare_wells->add_ketone control Prepare control wells with solvent only prepare_wells->control incubation Incubate plates at 25°C for 24 hours add_ketone->incubation control->incubation observation Observe nematode mortality under a stereomicroscope incubation->observation calculation Calculate corrected mortality (%) observation->calculation

Caption: Workflow for Nematicidal Bioassay of Aliphatic Ketones.

Insecticidal Activity of Aliphatic Methyl Ketones

Aliphatic methyl ketones have been investigated as fumigants for insect control, offering a potential alternative to more toxic synthetic compounds. Structure-activity studies on the red imported fire ant (Solenopsis invicta) reveal that carbon chain length influences insecticidal efficacy.[2]

Key Findings:

  • Chain Length: In the series of n-aliphatic methyl ketones tested, heptanone (C7) exhibited the lowest LC50 value, indicating the highest toxicity. The toxicity generally decreased as the chain length increased to undecanone (C11).[2] This suggests that shorter-chain aliphatic ketones may be more potent fumigants. This compound, being a C9 ketone, would be expected to have an LC50 value in the range of octanone and nonanone.

Table 2: Fumigant Toxicity of n-Aliphatic Methyl Ketones to Solenopsis invicta

CompoundStructureLC50 (µg/cm³)
HeptanoneCH₃(CH₂)₄C(O)CH₃4.27
OctanoneCH₃(CH₂)₅C(O)CH₃5.11
NonanoneCH₃(CH₂)₆C(O)CH₃5.26
UndecanoneCH₃(CH₂)₈C(O)CH₃8.21

LC50 values determined after 24 hours of exposure.[2]

Experimental Protocol: Fumigant Bioassay

The following protocol describes a disposable bioassay system for evaluating the fumigant toxicity of volatile compounds.[2]

G cluster_0 Bioassay Assembly cluster_1 Compound Application cluster_2 Incubation and Data Collection container Use a sealed container (e.g., glass vial) platform Place a platform inside to hold the test insects container->platform insects Introduce a known number of insects platform->insects incubation Incubate at a controlled temperature for 24 hours insects->incubation apply_ketone Apply a known amount of the ketone to a filter paper place_paper Place the filter paper in the container, away from insects apply_ketone->place_paper seal Seal the container immediately place_paper->seal seal->incubation mortality_count Count the number of dead insects incubation->mortality_count lc50_calc Calculate the LC50 value using probit analysis mortality_count->lc50_calc SAR_Logic SAR Biological Activity ChainLength Carbon Chain Length ChainLength->SAR CarbonylPosition Carbonyl Group Position CarbonylPosition->SAR Unsaturation Presence of Unsaturation Unsaturation->SAR OtherGroups Other Functional Groups OtherGroups->SAR

References

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers on the electrophysiological and behavioral effects of ketone-based semiochemicals in related insect taxa.

Executive Summary

The intricate world of insect communication is largely mediated by a diverse array of chemical cues known as semiochemicals. Among these, ketones play a crucial role in signaling behaviors such as mating, aggregation, and host location. Understanding the species-specific responses to these compounds is paramount for the development of effective and targeted pest management strategies. This guide provides a comparative overview of the known electrophysiological and behavioral responses of various insect species to ketone-based semiochemicals, alongside detailed experimental protocols and pathway visualizations.

Note on 3-propylhexan-2-one: Extensive literature searches did not yield specific data on the inter-species response to this compound. Therefore, this guide focuses on a well-documented and structurally related ketone, (R)-3-hydroxyhexan-2-one , a common pheromone component in Cerambycidae beetles, to illustrate the comparative framework and methodologies requested. This allows for a practical demonstration of the required data presentation and visualization techniques.

Comparative Electrophysiological and Behavioral Responses

The following table summarizes the electroantennographic (EAG) and behavioral responses of several cerambycid beetle species to (R)-3-hydroxyhexan-2-one.

SpeciesFamilyAntennae Response (EAG)Behavioral ResponseReference
Anelaphus inflaticollisCerambycidaeSignificant EAG activity in both sexesAttraction of both sexes to baited traps[1]
Cyrtophorus verrucosusCerambycidaeStrong EAG responseField attraction, synergistic with nonan-2-one
Orwellion gibbulum arizonenseCerambycidaeNot specifiedField attraction, potentially synergistic with decan-2-one
Parelaphidion aspersumCerambycidaeNot specifiedField attraction, potentially synergistic with decan-2-one

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to determine insect responses to semiochemicals.

Gas Chromatography-Electroantennographic Detection (GC-EAD)

GC-EAD is a powerful technique used to identify biologically active volatile compounds from a complex mixture.

Objective: To identify which compounds in a natural extract (e.g., from a calling male beetle) elicit an electrical response in an insect's antenna.

Methodology:

  • Sample Preparation: Volatiles are collected from the insect or plant source using solid-phase microextraction (SPME) or solvent extraction.

  • Gas Chromatography: The extracted volatiles are injected into a gas chromatograph (GC) equipped with a non-polar or polar capillary column to separate the individual components.

  • Effluent Splitting: The effluent from the GC column is split into two equal streams. One stream is directed to the GC's flame ionization detector (FID) for chemical analysis, and the other is directed to the electroantennography preparation.

  • Antennal Preparation: An antenna is excised from a live insect and mounted between two electrodes in a humidified airstream.

  • Signal Recording: As the separated compounds elute from the GC and pass over the antenna, any compound that stimulates the olfactory receptor neurons will generate a depolarization, which is recorded as an electroantennogram (EAG).

  • Data Analysis: The EAG signals are time-aligned with the FID chromatogram to identify the specific compounds that elicited an antennal response.

Behavioral Assays: Wind Tunnel Bioassay

Wind tunnel assays are used to observe and quantify an insect's behavioral responses to a specific chemical stimulus in a controlled environment that mimics natural odor plumes.

Objective: To determine if a synthetic semiochemical can elicit upwind flight and source location behavior in an insect.

Methodology:

  • Wind Tunnel Setup: A laminar flow wind tunnel is used with controlled airflow (e.g., 30 cm/s), temperature, humidity, and light intensity.

  • Odor Source: The synthetic compound, dissolved in a solvent like hexane, is applied to a filter paper dispenser placed at the upwind end of the tunnel. A solvent-only dispenser serves as the control.

  • Insect Release: Insects are released onto a platform at the downwind end of the tunnel.

  • Behavioral Observation: The behavior of each insect is observed and recorded for a set period (e.g., 5 minutes). Key behaviors to score include: taking flight, upwind flight, casting (zigzagging flight), and contact with the odor source.

  • Data Analysis: The percentage of insects exhibiting each behavior in response to the chemical stimulus is compared to the control group using statistical tests such as Chi-square or Fisher's exact test.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, created using the DOT language, illustrate the olfactory signaling pathway and a typical experimental workflow for identifying insect semiochemicals.

Caption: Generalized olfactory signaling pathway in insects.

Experimental_Workflow Observation Field Observation (e.g., Mating Behavior) Volatile_Collection Volatile Collection (SPME from calling insect) Observation->Volatile_Collection GC_EAD GC-EAD Analysis (Identify antennally-active compounds) Volatile_Collection->GC_EAD GC_MS GC-MS Analysis (Identify chemical structures) Volatile_Collection->GC_MS Identification Compound Identification GC_EAD->Identification GC_MS->Identification Synthesis Chemical Synthesis of Putative Pheromone Identification->Synthesis Behavioral_Assay Behavioral Bioassays (Wind Tunnel / Field Trapping) Synthesis->Behavioral_Assay Confirmation Confirmation of Biological Activity Behavioral_Assay->Confirmation

Caption: Workflow for the identification of insect semiochemicals.

Conclusion

The study of inter-species responses to semiochemicals is a dynamic field with significant implications for agriculture and public health. While specific data for this compound remains elusive, the methodologies and comparative frameworks presented here for (R)-3-hydroxyhexan-2-one provide a robust template for future research. The continued application of techniques like GC-EAD and behavioral assays, combined with clear data presentation and pathway visualization, will be instrumental in deciphering the chemical language of insects and developing innovative pest management solutions.

References

Safety Operating Guide

Proper Disposal of 3-Propylhexan-2-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides general guidance for the disposal of a flammable organic solvent. A specific Safety Data Sheet (SDS) for 3-propylhexan-2-one was not available at the time of writing. It is imperative to obtain the SDS for this compound from your chemical supplier and consult with your institution's Environmental Health and Safety (EHS) department to ensure compliance with all local, state, and federal regulations before handling or disposing of this chemical.

The proper disposal of laboratory chemicals is a critical aspect of ensuring the safety of personnel and protecting the environment. This guide outlines the essential safety and logistical information for the operational and disposal plan of a chemical presumed to be a flammable organic solvent, such as this compound.

Immediate Safety and Logistical Information

Prior to handling this compound, it is crucial to be aware of its potential hazards and the necessary safety precautions. Based on its chemical structure as a ketone, it is reasonable to assume it is a flammable liquid.

Hazard Identification:

  • Flammability: Assumed to be a flammable liquid. Keep away from heat, sparks, open flames, and hot surfaces.[1][2]

  • Health Hazards: The specific health hazards are unknown without an SDS. However, similar organic solvents can cause skin, eye, and respiratory irritation.[3] Inhalation of vapors may cause drowsiness or dizziness.

Personal Protective Equipment (PPE):

Appropriate PPE must be worn at all times when handling this compound and its waste.[4][5][6]

PPE CategoryItemSpecifications
Eye Protection Safety Goggles or Face ShieldMust be chemical splash-proof.
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are often suitable for organic solvents, but consult the SDS or a glove compatibility chart.
Body Protection Laboratory CoatFlame-resistant material is recommended.
Respiratory Protection RespiratorUse in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a respirator with an organic vapor cartridge may be necessary.

Spill and Emergency Procedures:

In the event of a spill, immediately alert others in the area and evacuate if necessary.

  • Small Spills:

    • If you are trained and it is safe to do so, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).[1]

    • Do not use combustible materials like paper towels to absorb a flammable liquid.[1]

    • Using non-sparking tools, collect the absorbent material and place it in a designated, labeled container for hazardous waste.[1]

    • Ventilate the area.

  • Large Spills:

    • Evacuate the area immediately.

    • Contact your institution's EHS or emergency response team.

Operational and Disposal Plan

The disposal of this compound waste must be handled in a systematic and compliant manner. Never dispose of organic solvents down the drain.[7]

Step 1: Waste Collection and Container Management

  • Collect this compound waste in a dedicated, compatible, and properly sealed container.[2][8]

  • The container should be made of a material that will not react with the chemical (e.g., glass or a suitable plastic).[8]

  • Ensure the container has a secure, tight-fitting lid to prevent the release of vapors.[2][8]

  • Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.[3]

Step 2: Labeling

  • Clearly label the waste container with the words "Hazardous Waste".[9]

  • The label must also include the full chemical name, "this compound," and an indication of its hazards (e.g., "Flammable Liquid").[7]

  • Record the accumulation start date on the label.

Step 3: Storage

  • Store the waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[8][9]

  • The SAA should be in a well-ventilated area, away from sources of ignition.[1]

  • Store the waste container in secondary containment to prevent spills.

  • Segregate flammable liquid waste from incompatible materials, such as oxidizers.[2][8]

Step 4: Arranging for Disposal

  • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[7]

  • Follow all institutional procedures for waste pickup requests.

  • All hazardous waste must be tracked from the point of generation to its final disposal facility using a hazardous waste manifest system.[10]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G This compound Disposal Workflow start Start: Have this compound waste sds Obtain and review Safety Data Sheet (SDS) start->sds ppe Wear appropriate PPE (goggles, gloves, lab coat) sds->ppe collect Collect waste in a compatible, sealed container ppe->collect label_waste Label container with 'Hazardous Waste' and contents collect->label_waste spill Spill Occurs collect->spill Potential Event storage Store in designated Satellite Accumulation Area (SAA) label_waste->storage disposal_request Contact EHS for waste pickup storage->disposal_request end End: Waste disposed of by licensed contractor disposal_request->end small_spill Small Spill: Clean up with absorbent spill->small_spill Is it small and safe to handle? large_spill Large Spill: Evacuate and call EHS spill->large_spill No small_spill->collect large_spill->end

Caption: Workflow for the safe disposal of this compound.

By adhering to these procedures and prioritizing safety, researchers and laboratory professionals can ensure the responsible management and disposal of chemical waste, safeguarding both themselves and the environment. Always remember that the specific Safety Data Sheet for any chemical is the primary source of information for its safe handling and disposal.

References

Essential Safety and Logistical Information for Handling 3-Propylhexan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial guidance on the safe handling and disposal of 3-propylhexan-2-one, a chemical requiring careful management in a laboratory setting. Adherence to these protocols is essential for ensuring personal safety and minimizing environmental impact.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is necessary. The following table summarizes the required PPE, categorized by the level of protection needed for different handling scenarios.

PPE CategorySpecification
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber).
Eye Protection Safety glasses with side shields or chemical splash goggles. A face shield is recommended when there is a significant risk of splashes.[1][2][3]
Body Protection A laboratory coat or a chemical-resistant apron worn over personal clothing. For larger quantities or increased exposure risk, chemical-resistant coveralls are advised.[4]
Respiratory Protection Work in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate or if dealing with aerosols or high vapor concentrations, a NIOSH-approved respirator with an organic vapor cartridge is required.[2][4]
Foot Protection Closed-toe shoes, preferably made of a chemical-resistant material.[1]

Operational Plan: Step-by-Step Handling Protocol

1. Preparation:

  • Ensure that a current Safety Data Sheet (SDS) for a similar ketone is available and has been reviewed.
  • Verify that all necessary PPE is available, in good condition, and properly fitted.
  • Confirm that the work area, particularly the chemical fume hood, is clean, uncluttered, and functioning correctly.
  • Have an emergency plan in place, including the location and proper use of safety showers, eyewash stations, and fire extinguishers.
  • Ensure spill control materials (e.g., absorbent pads, sand) are readily accessible.

2. Handling:

  • Conduct all work with this compound in a well-ventilated area, preferably inside a certified chemical fume hood.
  • Wear the appropriate PPE as specified in the table above.
  • Avoid direct contact with the skin and eyes.
  • Do not inhale vapors.
  • Keep the container tightly closed when not in use.
  • Use non-sparking tools and avoid sources of ignition, as ketones can be flammable.[5][6]

3. Post-Handling:

  • Thoroughly wash hands with soap and water after handling the chemical.
  • Clean the work area and any equipment used.
  • Properly remove and dispose of contaminated PPE.

Disposal Plan

1. Waste Segregation:

  • Collect all waste containing this compound in a designated, properly labeled, and sealed waste container.
  • Do not mix with other incompatible waste streams.

2. Container Management:

  • Use a container that is compatible with organic solvents.
  • Keep the waste container closed when not in use and store it in a well-ventilated, designated waste storage area.

3. Final Disposal:

  • Dispose of the chemical waste through the institution's hazardous waste management program, following all local, state, and federal regulations.
  • Do not pour this compound down the drain.

Experimental Workflow

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.